HA-1004 DIHYDROCHLORIDE
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJQAFPKZZOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919108 | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92564-34-6 | |
| Record name | HA-1004 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HA-1004 Dihydrochloride in Vasodilation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the vasodilatory effects of HA-1004 dihydrochloride. As a versatile serine/threonine kinase inhibitor, HA-1004's primary pharmacological action in vascular smooth muscle is mediated through a multi-pronged approach, predominantly involving the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). This guide will dissect the intricate signaling pathways modulated by HA-1004, including its influence on the cyclic nucleotide-dependent protein kinases PKA and PKG. We will explore the downstream consequences of this kinase inhibition, leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation. Furthermore, this document provides detailed experimental protocols for assessing the vasodilatory properties of HA-1004 in an in vitro setting, comparative data with other relevant kinase inhibitors, and visual representations of the key signaling cascades to facilitate a deeper understanding of its multifaceted mechanism of action.
Introduction: The Vascular Smooth Muscle Tone and the Therapeutic Potential of its Modulation
The regulation of vascular smooth muscle tone is a critical physiological process that governs blood pressure and tissue perfusion. Contraction and relaxation of vascular smooth muscle cells (VSMCs) are intricately controlled by a complex interplay of signaling pathways that ultimately converge on the phosphorylation state of the 20-kDa regulatory light chain of myosin II (MLC20).[1] Hyper-phosphorylation of MLC20 promotes actin-myosin cross-bridge cycling and vasoconstriction, while its dephosphorylation leads to vasodilation.[2] Dysregulation of these pathways can contribute to a variety of cardiovascular pathologies, including hypertension, vasospasm, and atherosclerosis, making the pharmacological modulation of vascular tone a key therapeutic strategy.
HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of several serine/threonine kinases.[3] Its vasodilatory properties have been extensively documented, positioning it as a valuable research tool for elucidating the molecular mechanisms of smooth muscle relaxation and as a lead compound in the development of novel therapeutics.[4][5] This guide will provide a detailed exploration of the molecular pharmacology of HA-1004, with a specific focus on its mechanism of action in promoting vasodilation.
The Convergent Signaling Pathways of HA-1004-Mediated Vasodilation
The vasodilatory effect of HA-1004 is not mediated by a single, linear pathway but rather through the modulation of several key intracellular signaling cascades. The primary mechanisms involve the inhibition of the RhoA/ROCK pathway and the potentiation of cyclic nucleotide-dependent signaling.
The Central Role of Rho-Kinase (ROCK) Inhibition
The RhoA/ROCK pathway is a pivotal regulator of calcium sensitization in vascular smooth muscle, promoting vasoconstriction independently of increases in intracellular calcium concentration.[6]
-
Activation of the RhoA/ROCK Pathway: Vasoactive agonists such as angiotensin II and endothelin-1 activate G protein-coupled receptors, leading to the activation of the small GTPase RhoA.[6] Activated RhoA, in turn, stimulates its downstream effector, ROCK.
-
ROCK-Mediated Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), leading to the inhibition of MLCP activity.[7][8]
-
Increased Myosin Light Chain (MLC) Phosphorylation: The inhibition of MLCP shifts the balance towards MLC phosphorylation, catalyzed by myosin light chain kinase (MLCK), resulting in sustained vasoconstriction.[9]
HA-1004 disrupts this vasoconstrictive signaling by directly inhibiting ROCK.[3] By preventing the ROCK-mediated phosphorylation and subsequent inhibition of MLCP, HA-1004 allows MLCP to remain active.[7] Active MLCP dephosphorylates MLC20, leading to the dissociation of actin-myosin cross-bridges and profound vasodilation.[3]
Figure 1: Simplified signaling pathway of HA-1004-mediated vasodilation via ROCK inhibition.
Modulation of Cyclic Nucleotide-Dependent Pathways
HA-1004 is also a recognized inhibitor of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG), with Ki values of 2.3 µM and 1.4 µM, respectively.[3][4] While seemingly counterintuitive for a vasodilator, as PKA and PKG are generally associated with smooth muscle relaxation, the vasodilatory effects of HA-1004 are observed at concentrations where it also effectively inhibits ROCK. The net effect of HA-1004 in vascular smooth muscle is profound relaxation, suggesting that its ROCK inhibitory action is the dominant mechanism in this context.
The canonical vasodilatory actions of PKA and PKG involve several mechanisms, including:
-
Reduction of intracellular calcium levels through the phosphorylation and activation of ion channels and pumps.[2]
-
Decreased calcium sensitivity of the contractile machinery.[2]
It is plausible that at lower concentrations, the ROCK-inhibitory effects of HA-1004 predominate, leading to vasodilation. At higher concentrations, the inhibition of PKA and PKG might attenuate some of the cyclic nucleotide-mediated relaxation; however, the potent effect on the RhoA/ROCK pathway appears to be the primary driver of its vasodilatory action.[5]
Quantitative Inhibitory Profile of HA-1004
The efficacy and selectivity of a kinase inhibitor are critical parameters for its application in research and drug development. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of HA-1004 against key kinases involved in vascular tone regulation.
| Kinase Target | Inhibition Constant (Ki) | IC50 | Reference(s) |
| cGMP-dependent Protein Kinase (PKG) | 1.4 µM | [3][4] | |
| cAMP-dependent Protein Kinase (PKA) | 2.3 µM | [3][4] | |
| Protein Kinase C (PKC) | ~170 µM (for inhibition of calcitriol-induced differentiation) | [3] | |
| Rho-associated Kinase (ROCK) | Not consistently reported | [3] | |
| Ca2+/calmodulin-dependent myosin light chain kinase (MLCK) | Little effect | [4] |
Note: A direct IC50 or Ki value for HA-1004 on ROCK is not consistently reported in the literature; however, its functional inhibition of the ROCK pathway is well-established through downstream effector analysis.[3]
Comparative Analysis with Other ROCK Inhibitors
To provide context for the utility of HA-1004, it is valuable to compare its properties with other well-characterized ROCK inhibitors, such as Fasudil (HA-1077) and Y-27632.
-
Fasudil (HA-1077): A derivative of HA-1004, Fasudil is a more potent and selective ROCK inhibitor that has been clinically approved in some countries for the treatment of cerebral vasospasm.[10][11] Like HA-1004, it also exhibits some inhibitory activity against other kinases at higher concentrations.[12]
-
Y-27632: A highly selective and potent ROCK inhibitor, Y-27632 is widely used as a research tool to study the physiological roles of ROCK.[13] It generally exhibits greater selectivity for ROCK over other kinases compared to HA-1004 and Fasudil.[11]
The choice of inhibitor depends on the specific experimental goals. HA-1004, with its broader kinase inhibitory profile, can be a useful tool for initial exploratory studies, while more selective inhibitors like Y-27632 are preferred for dissecting the specific roles of ROCK.
Experimental Protocol: Ex Vivo Assessment of Vasodilation using Wire Myography
Wire myography is a standard technique to assess the contractile and relaxant properties of isolated blood vessels ex vivo.[14][15] The following protocol provides a detailed methodology for evaluating the vasodilatory effects of HA-1004 on isolated aortic rings.
Figure 2: Workflow for the ex vivo wire myography vasodilation assay.
Materials and Reagents
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE) or other suitable vasoconstrictor
-
Acetylcholine (ACh)
-
This compound
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (forceps, scissors)
Step-by-Step Methodology
-
Aortic Ring Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Gently remove adhering connective and adipose tissue under a dissecting microscope.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting in Wire Myograph:
-
Mount each aortic ring on two tungsten wires in the chamber of the wire myograph system.[16]
-
Fill the chamber with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Normalization:
-
Allow the aortic rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for each ring, which typically involves stepwise stretching and recording the passive tension.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to assess their viability.
-
After washing and returning to baseline, pre-constrict the rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates a healthy endothelium.
-
-
Assessment of HA-1004-Induced Vasodilation:
-
Wash the rings to remove all drugs and allow them to return to the baseline resting tension.
-
Pre-constrict the rings with phenylephrine (1 µM) to approximately 80% of the maximal KCl-induced contraction.
-
Once a stable plateau of contraction is reached, add HA-1004 in a cumulative manner (e.g., from 10 nM to 100 µM), allowing the response to stabilize at each concentration.
-
-
Data Acquisition and Analysis:
-
Record the changes in tension throughout the experiment.
-
Express the relaxation induced by HA-1004 as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of HA-1004 that produces 50% of the maximal relaxation).
-
Conclusion
This compound is a multifaceted kinase inhibitor that induces vasodilation primarily through the inhibition of the RhoA/ROCK signaling pathway in vascular smooth muscle cells. By preventing the ROCK-mediated inhibition of myosin light chain phosphatase, HA-1004 promotes the dephosphorylation of myosin light chains, leading to smooth muscle relaxation. While it also inhibits PKA and PKG, its predominant effect in the vasculature is vasodilation, highlighting the critical role of the ROCK pathway in maintaining vascular tone. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of HA-1004 and other modulators of these key signaling pathways in cardiovascular disease.
References
- Ishikawa, T., Inagaki, M., Watanabe, M., & Hidaka, H. (1985). Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase. Journal of Pharmacology and Experimental Therapeutics, 235(2), 495-499.
- BenchChem. (2025).
- Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-5041.
- Tzortzaki, S., & Tsesmelis, M. (2025). Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph. Methods in Molecular Biology, 2956, 71-84.
- Carvajal, J. A., Germain, A. M., Huidobro-Toro, J. P., & Weiner, C. P. (2000). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Journal of Cellular Physiology, 184(3), 409-420.
- Tzortzaki, S., & Tsesmelis, M. (2025). Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph.
- Martínez-Lemus, L. A. (2011). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Journal of Visualized Experiments, (50), 2652.
- Del Campo, L., & Ferrer, M. (2015). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Methods in Molecular Biology, 1339, 149-163.
- Burgoyne, J. R., & Eaton, P. (2010). Three dominant pathways for regulating vascular smooth muscle relaxation. Pflügers Archiv - European Journal of Physiology, 459(5), 721-733.
- Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2016). Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. Journal of Cellular and Molecular Medicine, 20(8), 1345-1357.
- Chen, S., Zhou, Y., Chen, Y., & Gu, J. (2017). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 18(9), 2004.
- STEMCELL Technologies. (n.d.). Fasudil.
- Kureishi, Y., Kobayashi, S., Amano, M., Kimura, K., Kanaide, H., Nakano, T., Kaibuchi, K., & Ito, M. (1997). Rho-kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells. The Journal of Biological Chemistry, 272(19), 12257-12260.
- ResearchGate. (n.d.). 10 questions with answers in WIRE MYOGRAPHY | Science topic.
- So, C., Lee, J. H., & Lee, S. H. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233096.
- Gao, Y., & Raj, J. U. (2010). Vascular smooth muscle myosin light chain diphosphorylation: mechanism, function, and pathological implications. American Journal of Physiology-Lung Cellular and Molecular Physiology, 299(5), L603-L612.
- Tiftik, R. N., Tiftik, E. N., & Usta, Y. (2008). Effects of the Rho-kinase inhibitors Y-27632 and fasudil on eNOS expression in the rat. Canadian Journal of Physiology and Pharmacology, 86(10), 735-740.
- Sakurada, K., Takuwa, N., Sugimoto, N., Wang, Y., Takuwa, Y., & Okamoto, Y. (2003). Involvement of Rho-kinase-mediated phosphorylation of myosin light chain in enhancement of cerebral vasospasm.
- Kimura, K., Ito, M., Amano, M., Chihara, K., Fukata, Y., Nakafuku, M., Yamamori, B., Feng, J., Nakano, T., Okawa, K., Iwamatsu, A., & Kaibuchi, K. (1996). Regulation of myosin phosphatase by Rho and Rho-associated kinase (Rho-kinase). Science, 273(5272), 245-248.
- Babaahmadi, H., Alipour, M. R., & Khosravi, F. (2024). Myosin light chain phosphatase is a downstream target of Rho-kinase in endothelin-1-induced transactivation of the TGF-β receptor. Cell Biochemistry and Biophysics, 82(2), 1109-1120.
- Sakamoto, T., Noma, K., & Yoshizumi, M. (2003). Activation of RhoA and inhibition of myosin phosphatase as important components in hypertension in vascular smooth muscle. Hypertension, 42(2), 177-182.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
HA-1004 Dihydrochloride: A Technical Guide to its Protein Kinase Inhibitor Selectivity Profile
Introduction
HA-1004 dihydrochloride, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a versatile and cell-permeable serine/threonine kinase inhibitor.[1] It is widely recognized for its inhibitory action against cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG).[1] This technical guide provides an in-depth analysis of the selectivity profile of HA-1004, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its primary molecular targets, compare its potency against other well-known kinase inhibitors, and detail the experimental methodologies used to characterize its inhibitory activity.
Core Mechanism of Action
HA-1004 functions as a competitive inhibitor of ATP at the catalytic domain of several protein kinases.[2] Its primary targets are the cyclic nucleotide-dependent protein kinases, PKA and PKG.[2] It also demonstrates inhibitory effects on other kinases, including Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK), although with varying degrees of potency.[2][3] The vasodilatory effects of HA-1004 are a significant aspect of its functional profile, primarily attributed to its influence on the RhoA/ROCK pathway, which leads to a decrease in the calcium sensitivity of the contractile apparatus in smooth muscle.[2]
Quantitative Kinase Inhibition Profile
The inhibitory activity of HA-1004 is most accurately represented by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values, compiled from multiple studies, provide a quantitative measure of the inhibitor's potency against various kinases. It is important to note that direct comparisons of values across different studies can be influenced by variations in experimental conditions, such as ATP concentration.[3][4]
| Kinase Target | Inhibition Constant (Ki) (µM) | IC50 (µM) | Other Notable Inhibitory Activity |
| cGMP-dependent Protein Kinase (PKG) | 1.4[1][2] | - | |
| cAMP-dependent Protein Kinase (PKA) | 2.3[2][3] | 8[3] | |
| Protein Kinase C (PKC) | - | 12[3] | ~170 (for inhibition of calcitriol-induced differentiation)[2][5] |
| Myosin Light Chain Kinase (MLCK) | - | 240[3] | |
| Rho-associated kinase 2 (ROCK2) | - | - | While a direct IC50 or Ki value is not consistently reported, its effects on downstream targets are well-documented.[2] |
Comparative Selectivity Analysis
To provide a clearer perspective on HA-1004's selectivity, it is useful to compare its activity with other well-characterized kinase inhibitors.
| Inhibitor | Primary Target(s) | Ki (µM) | IC50 (µM) | Key Distinctions |
| HA-1004 | PKA, PKG | PKA: 2.3, PKG: 1.4[2][3] | PKA: 8, PKC: 12[3] | Moderately potent dual inhibitor of PKA and PKG.[3] |
| Fasudil (HA-1077) | ROCK | ROCK1: 0.33[1] | ROCK2: 0.158, PKA: 4.58, PKG: 1.65[1] | A more potent ROCK inhibitor compared to HA-1004.[1] |
| Y-27632 | ROCK | ROCK1: 0.22, ROCK2: 0.30[1] | - | A potent and widely used ROCK inhibitor.[1] |
| H-89 | PKA | 0.048[3] | 0.048[3] | Highly potent PKA inhibitor, but known for off-target effects at higher concentrations.[3] |
| KT-5720 | PKA | 0.060[3] | Varies with ATP concentration (0.056 at low ATP)[3] | Potent PKA inhibitor with potential off-target effects on other kinases.[3] |
The data indicates that while HA-1004 is a valuable tool for studying pathways involving PKA and PKG, its lower potency and broader selectivity distinguish it from more specific inhibitors like H-89 and KT-5720 for PKA, or Fasudil and Y-27632 for ROCK.[1][3] The dual-inhibitory nature of HA-1004 can be advantageous in contexts where simultaneous inhibition of both PKA and PKG is desired.[3]
Signaling Pathways Modulated by HA-1004
HA-1004's inhibitory actions have significant downstream consequences on cellular signaling. A primary example is its role in vasodilation.
The RhoA/ROCK Pathway in Vascular Smooth Muscle
The RhoA/ROCK pathway is a key regulator of smooth muscle contraction. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain (MLC20) and subsequent contraction. HA-1004 inhibits ROCK, which in turn prevents the inhibition of MLCP.[2] This results in increased MLCP activity, dephosphorylation of MLC20, and ultimately, vasodilation.[2] Studies have indicated that HA-1004 can induce vasorelaxation without significantly altering intracellular calcium levels, supporting the mechanism of inhibiting calcium sensitization.[2]
Caption: Generalized PKA signaling pathway and the inhibitory action of HA-1004.
Experimental Methodologies for Kinase Inhibitor Profiling
Determining the selectivity profile of a kinase inhibitor like HA-1004 involves a series of robust biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a common method to determine the IC50 value of an inhibitor.
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of HA-1004 to determine its IC50 value.
Materials:
-
Recombinant Kinase (e.g., PKA, PKG, ROCK)
-
Specific Substrate (e.g., Kemptide for PKA)
-
Adenosine Triphosphate (ATP)
-
Kinase Reaction Buffer
-
This compound
-
Microtiter Plates
-
Detection Reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of HA-1004 in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the kinase and its specific substrate to the wells of a microtiter plate.
-
Add the different concentrations of HA-1004 to the respective wells. Include controls with no inhibitor and vehicle-only.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, a reagent is added to terminate the kinase reaction and deplete remaining ATP, followed by a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction to produce light. [3][6]4. Data Analysis:
-
The amount of product formed (or ADP generated) is inversely proportional to the inhibitory activity of HA-1004.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [1]
-
Caption: A generalized workflow for an in-vitro kinase inhibition assay.
Kinase Profiling Panels
For a broader understanding of selectivity, inhibitors are often screened against a large panel of kinases. [7]These services, offered by specialized companies, utilize high-throughput screening platforms to assess the activity of a compound against hundreds of kinases simultaneously. [7][8]This approach is crucial for identifying potential off-target effects and understanding the overall selectivity of a compound like HA-1004. [9]
Cell-Based Assays
While biochemical assays are essential for determining direct inhibitory activity, cellular assays provide insights into an inhibitor's efficacy in a more physiologically relevant context. [10][11]These assays can measure the phosphorylation of downstream substrates within intact cells, providing a functional readout of kinase inhibition. For example, to assess the effect of HA-1004 on the ROCK pathway in cells, one could measure the phosphorylation level of MLC20 using Western blotting. [2]
Conclusion
This compound is a valuable research tool with a well-characterized inhibitory profile against several key serine/threonine kinases, most notably PKA and PKG. Its activity on the ROCK pathway also makes it a useful agent for studying vascular smooth muscle physiology. While not as potent or selective as some other commercially available inhibitors for specific kinases, its dual-inhibitory nature presents unique opportunities for investigating signaling pathways where both PKA and PKG play a role. A thorough understanding of its selectivity profile, as outlined in this guide, is paramount for the accurate design and interpretation of experiments in cellular signaling and drug discovery.
References
- An In-depth Technical Guide to the Downstream Signaling Pathways of HA-1004 - Benchchem.
- A Comparative Analysis of HA-1004 and Other Protein Kinase A (PKA) Inhibitors - Benchchem.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
- KINASE PROFILING & SCREENING - Reaction Biology.
- Kinase Screening and Profiling Services - BPS Bioscience.
- Kinase Screening & Profiling Services - Creative Biogene.
- Biochemical Kinase Assays | Thermo Fisher Scientific - US.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- Cross-reactivity profiling of HA-1004 against a kinase panel - Benchchem.
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
- Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed.
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The Role of HA-1004 Dihydrochloride in Smooth Muscle Relaxation: A Technical Guide for Researchers
This guide provides an in-depth exploration of HA-1004 dihydrochloride, a pivotal pharmacological tool in the study of smooth muscle physiology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of HA-1004-induced smooth muscle relaxation, offers detailed experimental protocols for its characterization, and presents quantitative data to support experimental design. Our focus is to deliver not just procedural steps, but the scientific rationale that underpins them, ensuring a comprehensive understanding of this versatile kinase inhibitor.
Foundational Concepts: The Dynamics of Smooth Muscle Contraction and Relaxation
Smooth muscle tone is a fundamental physiological process, critical to the function of the cardiovascular, respiratory, gastrointestinal, and urogenital systems.[1] The contractile state is primarily governed by the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20). The phosphorylation of MLC20, catalyzed by myosin light chain kinase (MLCK), initiates a cascade of events leading to the interaction of actin and myosin filaments, resulting in muscle contraction. Conversely, the dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to dissociation of the actin-myosin complex and subsequent muscle relaxation.[1]
A critical aspect of sustained smooth muscle contraction is the phenomenon of calcium sensitization. This process allows for an increase in contractile force at a constant intracellular calcium concentration ([Ca²⁺]i).[2][3] The RhoA/Rho-kinase (ROCK) signaling pathway is a central regulator of calcium sensitization.[1] Upon stimulation by various agonists, the small GTPase RhoA activates ROCK, which in turn phosphorylates the myosin-binding subunit of MLCP (MYPT1).[1] This phosphorylation inhibits MLCP activity, tipping the balance towards a higher phosphorylation state of MLC20 and sustained contraction.[1]
This compound: A Multi-faceted Kinase Inhibitor
HA-1004, an isoquinolinesulfonamide derivative, has been instrumental in dissecting the complex signaling networks that regulate smooth muscle tone.[1] It functions as a non-selective inhibitor of several protein kinases, with its most prominent effects attributed to the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), and protein kinase G (PKG).[1]
Primary Mechanism: Inhibition of the RhoA/ROCK Pathway
The principal mechanism by which HA-1004 induces smooth muscle relaxation is through its potent inhibition of ROCK.[1] By acting as a competitive inhibitor of ATP binding to ROCK, HA-1004 prevents the phosphorylation of its downstream targets, most notably MYPT1.[1] The key inhibitory phosphorylation sites on MYPT1 targeted by ROCK are Threonine 696 (Thr696) and Threonine 853 (Thr853).[1] By preventing the phosphorylation of these sites, HA-1004 effectively removes the inhibitory brake on MLCP.[1] This leads to an increase in MLCP activity, resulting in the dephosphorylation of MLC20 and, consequently, smooth muscle relaxation.[1]
Another important player in the calcium sensitization pathway is the 17-kDa protein kinase C-potentiated phosphatase inhibitor (CPI-17). When phosphorylated by protein kinase C (PKC) or ROCK, CPI-17 becomes a potent inhibitor of MLCP. HA-1004, by inhibiting ROCK, can also indirectly reduce the inhibitory effect of the RhoA/ROCK pathway on MLCP mediated by CPI-17.
Caption: Signaling pathway of HA-1004-induced smooth muscle relaxation.
Secondary Effects: Inhibition of PKA and PKG
HA-1004 is also a known inhibitor of the cyclic nucleotide-dependent protein kinases, PKA and PKG.[4] These kinases are typically associated with smooth muscle relaxation. Their activation leads to the phosphorylation of several proteins that promote relaxation, including the phosphorylation of RhoA at Ser188, which inhibits its activity.[1] While the inhibitory action of HA-1004 on PKA and PKG would theoretically counteract relaxation, its potent effect on ROCK appears to be the dominant mechanism driving its vasodilatory and smooth muscle relaxant properties.[1]
Quantitative Analysis of HA-1004 Kinase Inhibition
The efficacy of a kinase inhibitor is quantified by its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes the reported inhibitory activities of HA-1004 against its primary targets. It is important to note that these values can vary depending on the specific experimental conditions.
| Kinase | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| PKA | HA-1004 | 2.3 | 8 | [5][6] |
| PKG | HA-1004 | 1.3 | - | [5] |
| ROCK1 | Fasudil (HA-1077) | 0.33 | - | [7] |
| ROCK2 | Fasudil (HA-1077) | - | 0.158 | [7] |
| PKC | HA-1004 | 40 | 12 | [5][6] |
| MLCK | HA-1004 | 150 | 240 | [5][6] |
Note: Fasudil (HA-1077) is a structurally related and more potent ROCK inhibitor often used for comparison.
Experimental Protocols for Studying HA-1004 Effects
To rigorously investigate the effects of HA-1004 on smooth muscle relaxation, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Preparation of this compound Stock Solution
For in vitro experiments, a concentrated stock solution of HA-1004 is typically prepared in an organic solvent before further dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to a final concentration of 10 mM. To aid dissolution, the solution can be gently warmed to 37°C for 3-5 minutes.[8]
-
Vortex gently until the compound is fully dissolved.[8]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.[8]
Ex Vivo Aortic Ring Assay for Vasorelaxation
This protocol details the measurement of isometric tension in isolated aortic rings to assess the vasodilatory effects of HA-1004.
Caption: Workflow for the ex vivo aortic ring assay.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat via an approved method and carefully excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit solution. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in width.
-
Mounting and Equilibration: Mount the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Apply an initial tension of 1 g and allow the rings to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Contraction and Treatment: After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM). Once the contraction has reached a plateau, add HA-1004 cumulatively in increasing concentrations (e.g., from 10⁻⁸ to 10⁻⁴ M).
-
Data Acquisition and Analysis: Record the relaxation response after each addition of HA-1004. Calculate the percentage of relaxation relative to the pre-contracted tension induced by phenylephrine. Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the HA-1004 concentration and determine the ED50 value.
Western Blot Analysis of Myosin Light Chain Phosphorylation
This protocol outlines the steps to quantify the phosphorylation status of MLC20 in smooth muscle tissue following treatment with HA-1004.
Materials:
-
Aortic rings (prepared and treated as in the vasorelaxation assay)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Following the vasorelaxation experiment, snap-freeze the aortic rings in liquid nitrogen. Homogenize the frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC20 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.
-
Quantify the band intensities and express the level of MLC20 phosphorylation as the ratio of phospho-MLC20 to total MLC20.
-
In Vivo Models and Therapeutic Potential
The vasodilatory properties of ROCK inhibitors like HA-1004 have been investigated in various in vivo models of vasospasm, a condition characterized by prolonged and abnormal contraction of blood vessels. Animal models of subarachnoid hemorrhage-induced cerebral vasospasm, for instance, have been instrumental in demonstrating the potential of ROCK inhibitors to alleviate this life-threatening condition.[9] While HA-1004 itself is primarily a research tool, its more potent analog, fasudil (HA-1077), has been approved for the treatment of cerebral vasospasm in some countries.
Conclusion
This compound is an invaluable pharmacological agent for elucidating the intricate signaling pathways that govern smooth muscle contraction and relaxation. Its primary mechanism of action, the inhibition of the RhoA/ROCK pathway, underscores the critical role of calcium sensitization in maintaining smooth muscle tone. The detailed experimental protocols provided in this guide are intended to empower researchers to conduct rigorous and reproducible investigations into the effects of HA-1004 and other kinase inhibitors. A thorough understanding of its mechanism and the appropriate experimental methodologies will undoubtedly continue to advance our knowledge of smooth muscle physiology and pathology, paving the way for the development of novel therapeutic strategies for a range of disorders characterized by smooth muscle dysfunction.
References
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Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed. (URL: [Link])
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Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed. (URL: [Link])
-
Modulation of the calcium sensitivity of the smooth muscle contractile apparatus: molecular mechanisms, pharmacological and pathophysiological implications - PubMed. (URL: [Link])
-
Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle. (URL: [Link])
-
10 Tips for Western Blot Detection of Phosphorylation Events - Bio-Radiations. (URL: [Link])
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Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (URL: [Link])
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In vivo animal models of cerebral vasospasm: a review - PubMed. (URL: [Link])
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (URL: [Link])
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Solubility of Hyaluronic Acid in Different Solvents and Its Influencing Factors | Stanford Chemicals. (URL: [Link])
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HA 1004, Dihydrochloride CAS 92564-34-6 | 371964 - Merck Millipore. (URL: [Link])
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What is the Proper Method for Preparing an Amilo 5Mer (TFA) Stock Solution for In Vitro Cell Studies? | ResearchGate. (URL: [Link])
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Supplemental Data: Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies. Alice V. R. Lake1*, Claire E. - bioRxiv. (URL: [Link])
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Experimental models of subarachnoid hemorrhage for studies of cerebral vasospasm - PubMed. (URL: [Link])
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An In-depth Technical Guide to the Downstream Signaling Pathways Affected by HA-1004 Dihydrochloride
Abstract
HA-1004 Dihydrochloride is a versatile, cell-permeable isoquinoline sulfonamide that functions as a non-selective inhibitor of several serine/threonine protein kinases. Its broad inhibitory profile, encompassing Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), has established it as a valuable pharmacological tool for dissecting a multitude of cellular signaling cascades. This technical guide provides an in-depth exploration of the primary downstream signaling pathways modulated by this compound. We will delve into the mechanistic underpinnings of its action, from its direct kinase targets to the subsequent cellular sequelae, with a particular focus on its well-documented effects on vascular smooth muscle relaxation and gene expression. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HA-1004's molecular pharmacology and its application in experimental systems.
Introduction to this compound: A Multi-Kinase Inhibitor
This compound, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a competitive inhibitor of ATP binding to the catalytic domain of several protein kinases.[1][2] Its non-selective nature, while a consideration for targeted therapeutic applications, makes it a powerful probe for investigating cellular processes regulated by multiple kinase pathways. The primary targets of HA-1004 include cyclic nucleotide-dependent protein kinases (PKA and PKG) and other key signaling kinases like PKC and MLCK.[3][4] Its ability to permeate cell membranes allows for its use in both in vitro and in cell-based assays to elucidate the roles of these kinases in physiological and pathophysiological processes.
Quantitative Kinase Inhibition Profile of this compound
The inhibitory potency of HA-1004 varies across its target kinases. Understanding its selectivity profile is crucial for interpreting experimental results. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for HA-1004 against its primary targets.
| Target Kinase | Ki (µM) | IC50 (µM) |
| Protein Kinase G (PKG) | 1.4[3] | - |
| Protein Kinase A (PKA) | 2.3[3] | 8[4] |
| Protein Kinase C (PKC) | - | 12[4] |
| Myosin Light Chain Kinase (MLCK) | - | 240[4] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration.[4]
Core Downstream Signaling Pathways Modulated by this compound
The cellular effects of HA-1004 are a direct consequence of its inhibition of key protein kinases. Below, we dissect the major downstream signaling pathways affected by this compound.
Inhibition of the PKA Signaling Pathway
Protein Kinase A is a central regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation.[5] Its activity is dependent on the intracellular concentration of cyclic AMP (cAMP). Inhibition of PKA by HA-1004 disrupts the phosphorylation of its downstream substrates, leading to a cascade of cellular changes.
One of the most well-characterized downstream targets of PKA is the transcription factor CREB (cAMP response element-binding protein) . PKA-mediated phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to recruit transcriptional coactivators and initiate the expression of genes containing cAMP response elements (CREs) in their promoters.[6] By inhibiting PKA, HA-1004 can attenuate the phosphorylation of CREB, thereby modulating the expression of PKA-responsive genes.
Attenuation of the PKG Signaling Pathway in Vascular Smooth Muscle
Protein Kinase G is a key mediator of nitric oxide (NO) and natriuretic peptide signaling, playing a crucial role in vasodilation.[7][8] In vascular smooth muscle cells (VSMCs), PKG activation leads to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile machinery to Ca2+.[9][10]
HA-1004's inhibition of PKG can interfere with these vasodilatory mechanisms. However, the predominant effect of HA-1004 in VSMCs is vasorelaxation, suggesting that its inhibitory actions on pro-contractile pathways, such as the RhoA/ROCK pathway (which is not a direct target but is influenced by upstream signaling) and MLCK, are more functionally significant in this context.[3] Nevertheless, understanding the impact of HA-1004 on PKG is essential for a complete picture of its vascular effects. Downstream targets of PKG in VSMCs include ion channels, calcium pumps, and proteins involved in the regulation of myosin light chain phosphorylation.[9]
Modulation of PKC Signaling
Protein Kinase C comprises a family of isoforms with diverse roles in cellular processes such as proliferation, differentiation, and apoptosis.[11][12] PKCs are activated by diacylglycerol (DAG) and, in the case of conventional isoforms, also by Ca2+.[13][14] HA-1004 exhibits inhibitory activity against PKC, albeit with lower potency compared to PKA and PKG.[4]
The downstream effects of PKC inhibition by HA-1004 are context-dependent, varying with the specific PKC isoforms expressed in a given cell type and the prevailing signaling environment. In some systems, PKC inhibition can contribute to the anti-proliferative and pro-apoptotic effects of HA-1004. Downstream targets of PKC are numerous and include transcription factors, cytoskeletal proteins, and other kinases.[3]
Experimental Protocols for Studying the Effects of HA-1004
To facilitate the investigation of HA-1004's effects on downstream signaling pathways, we provide the following detailed experimental protocols.
In Vitro Kinase Assay for PKA Inhibition
This protocol describes a non-radioactive, ELISA-based method to determine the IC50 of HA-1004 for PKA.
Rationale: This assay directly measures the inhibitory effect of HA-1004 on the enzymatic activity of purified PKA, providing a quantitative measure of its potency. The ELISA format offers a high-throughput and safer alternative to radioactive assays.
Materials:
-
PKA Substrate Microtiter Plate (pre-coated with a specific PKA substrate, e.g., Kemptide) [15]* Purified active PKA catalytic subunit
-
This compound
-
Kinase Assay Dilution Buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.2 mM EDTA, 5 mM β-glycerophosphate)
-
ATP solution (10 mM)
-
Phospho-PKA Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of HA-1004 in Kinase Assay Dilution Buffer. A typical starting concentration range is 1 nM to 100 µM. Prepare a working solution of PKA in the same buffer. Dilute ATP to the desired final concentration (e.g., 100 µM) in Kinase Assay Dilution Buffer.
-
Plate Preparation: If not pre-blocked, wash the wells of the PKA Substrate Microtiter Plate with Wash Buffer. Add blocking buffer (e.g., 1% BSA in TBS) and incubate for 1 hour at room temperature. Wash the wells again.
-
Kinase Reaction: Add 25 µL of the various HA-1004 dilutions or vehicle control to the wells. Add 25 µL of the PKA working solution to each well. Pre-incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Add 50 µL of the ATP working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Wash the wells three times with Wash Buffer. Add 100 µL of the diluted Phospho-PKA Substrate Antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells three times with Wash Buffer. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Development: Wash the wells five times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the HA-1004 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting for Phospho-CREB
This protocol details the detection of changes in CREB phosphorylation at Serine 133 in cells treated with HA-1004.
Rationale: This assay provides a semi-quantitative measure of the effect of HA-1004 on a key downstream effector of the PKA signaling pathway in a cellular context. It validates the findings from the in vitro kinase assay in a more physiologically relevant system.
Materials:
-
Cultured cells (e.g., HEK293, PC12)
-
This compound
-
PKA activator (e.g., Forskolin)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a PKA activator (e.g., 10 µM Forskolin) in the presence or absence of various concentrations of HA-1004 for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [1]7. Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-CREB signal as a ratio to the total CREB signal.
Aortic Ring Contraction Assay
This protocol describes an ex vivo method to assess the vasorelaxant effects of HA-1004 on isolated aortic rings.
Rationale: This assay provides a functional readout of the integrated effects of HA-1004 on the various signaling pathways that regulate smooth muscle tone in a physiologically relevant tissue preparation.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Organ bath system with force transducers and data acquisition software
-
Surgical instruments
Procedure:
-
Aorta Isolation: Euthanize the animal and carefully dissect the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution. [16]2. Ring Preparation: Clean the aorta of adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).
-
Induction of Contraction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
HA-1004 Treatment: Once a stable contraction plateau is reached, add cumulative concentrations of HA-1004 to the organ bath at regular intervals, allowing the response to stabilize at each concentration.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation at each HA-1004 concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the log of the HA-1004 concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound is a multifaceted pharmacological agent that impacts several key signaling pathways through its inhibition of PKA, PKG, PKC, and MLCK. Its most pronounced effects are observed in the regulation of vascular smooth muscle tone, where it acts as a potent vasodilator. Furthermore, its ability to modulate PKA and PKC signaling has implications for gene expression and other cellular processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate downstream effects of HA-1004 in their specific systems of interest. A thorough understanding of its kinase selectivity profile and its diverse mechanisms of action is paramount for the accurate interpretation of experimental data and for leveraging HA-1004 as a powerful tool in signal transduction research.
References
- Boerth, N. J., Dey, N. B., Cornwell, T. L., & Lincoln, T. M. (1997). Cyclic GMP-dependent protein kinase regulates vascular smooth muscle cell phenotype. Journal of Vascular Research, 34(4), 245-259.
- Carvajal, J. A., Germain, A. M., Huidobro-Toro, J. P., & Weiner, C. P. (2000). Molecular mechanism of cGMP-mediated smooth muscle relaxation. Journal of Cellular Physiology, 184(3), 409-420.
-
Lincoln, T. M., Dey, N., & Boerth, N. (2001). Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. Journal of Applied Physiology, 91(3), 1421-1430. [Link]
- Hofmann, F., Lacinova, L., & Klugbauer, N. (1999). Voltage-dependent calcium channels: from structure to function. Reviews of Physiology, Biochemistry and Pharmacology, vol 139, 33-87.
-
CUSABIO. cGMP-PKG signaling pathway. CUSABIO TECHNOLOGY LLC. [Link]
- Ishikawa, T., Inagaki, M., Watanabe, M., & Hidaka, H. (1985). Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase. The Journal of pharmacology and experimental therapeutics, 235(2), 495–499.
- Newton, A. C. (2010). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical reviews, 110(11), 6279–6323.
-
Rincon, E., Sa-Fernandes, A., Zippin, J. H., & Hoffman, B. E. (2017). Systems-level identification of PKA-dependent signaling in epithelial cells. Proceedings of the National Academy of Sciences of the United States of America, 114(42), E8844–E8853. [Link]
- Howe, A. K. (2004). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Methods in molecular biology (Clifton, N.J.), 284, 159–169.
-
Gökçe, E. (2018). The molecular functions of protein kinase C (PKC) isoforms. MOJ Biorg Org Chem, 2(6), 288-291. [Link]
-
Dempsey, E. C., Newton, A. C., Mochly-Rosen, D., Fields, A. P., Reyland, M. E., Insel, P. A., & Messing, R. O. (2015). Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling. The international journal of biochemistry & cell biology, 64, 76–79. [Link]
-
ResearchGate. Overview of PKC isoforms. The PKC family consists of at least ten.... ResearchGate. [Link]
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Enzo Life Sciences. PKA Kinase Activity Kit. Enzo Life Sciences, Inc. [Link]
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Totsukawa, G., Yamakita, Y., Yamashiro, S., Hartshorne, D. J., Sasaki, Y., & Matsumura, F. (2004). Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts. The Journal of cell biology, 164(3), 427–439. [Link]
-
Steinberg, S. F. (2008). Structural basis of protein kinase C isoform function. Physiological reviews, 88(4), 1341–1378. [Link]
- He, W. Q., Peng, Y. J., & Zhang, W. C. (2018). Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice. Gastroenterology, 154(1), 149-161.e1.
-
ResearchGate. List of PKACa substrates. Proteins are listed according to the log of.... ResearchGate. [Link]
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Epstein, T. M., & Davis, J. S. (2003). Biochemistry of Smooth Muscle Myosin Light Chain Kinase. The Journal of biological chemistry, 278(11), 9477–9480. [Link]
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ResearchGate. Fig. 2. Identification of PKA substrates. (A) Enrichment of proteins.... ResearchGate. [Link]
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Fang, X., Han, H., Li, M., & Yang, X. (2014). Myosin light chain kinase (MLCK) regulates cell migration in a myosin regulatory light chain phosphorylation-independent mechanism. The Journal of biological chemistry, 289(41), 28416–28424. [Link]
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JOVE. Aortic Ring Assay. YouTube. [Link]
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Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
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Wikipedia. Protein kinase A. Wikipedia. [Link]
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St-Denis, N., & Lavoie, G. (2012). Discovery of cellular substrates for protein kinase A using a peptide array screening protocol. Biochemical Society transactions, 40(5), 1056–1061. [Link]
-
Wikipedia. Myosin light-chain kinase. Wikipedia. [Link]
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Leloup, A. J., Van Hove, C. E., Wouters, P. F., & Fransen, P. (2019). Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. Frontiers in physiology, 10, 189. [Link]
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HA-1004 DIHYDROCHLORIDE as a dual inhibitor of PKA and PKG
An In-depth Technical Guide to HA-1004 Dihydrochloride: A Dual Inhibitor of PKA and PKG for Research Applications
For researchers, scientists, and drug development professionals, the study of signal transduction pathways is fundamental to understanding cellular processes and disease mechanisms. Cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), are crucial regulators in many of these pathways.[1] This guide provides a comprehensive technical overview of this compound, a valuable chemical tool for investigating these signaling cascades.
Core Properties of this compound
HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a cell-permeable isoquinolinesulfonamide derivative.[2] It is commonly supplied as a dihydrochloride salt, enhancing its solubility in aqueous solutions.
| Property | Value |
| CAS Number | 91742-10-8[3] |
| Molecular Formula | C₁₂H₁₅N₅O₂S·2HCl[3] |
| Molecular Weight | 366.26 g/mol [3] |
| Purity | Typically ≥97%[3] |
| Appearance | White to off-white crystalline powder |
Mechanism of Action: Dual Inhibition of PKA and PKG
HA-1004 functions as a reversible and competitive inhibitor at the ATP-binding site of several protein kinases.[4][5] Its primary utility in research stems from its moderately potent inhibition of both PKA and PKG.[6] This dual inhibitory nature makes it a suitable tool for studies where the simultaneous blockade of both cAMP and cGMP signaling pathways is desired.[7]
The inhibitory activity of HA-1004 is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). It's important to note that these values can vary depending on experimental conditions.
| Target Kinase | Ki (µM) | IC50 (µM) | Other Notable Targets |
| Protein Kinase A (PKA) | 2.3[6] | 8[7] | Protein Kinase C (PKC) (IC50 = 12 µM)[7] |
| Protein Kinase G (PKG) | 1.4[6] | - | Myosin Light Chain Kinase (MLCK) (IC50 = 240 µM)[7] |
| Rho-associated kinase (ROCK) | - | ~2-5[4] | Calcium/calmodulin-dependent protein kinase II (CaM Kinase II) (Ki = 13 µM)[5] |
The PKA and PKG Signaling Pathways
Understanding the pathways that HA-1004 inhibits is crucial for experimental design and data interpretation.
Protein Kinase A (PKA) Signaling:
The PKA pathway is a major signaling cascade initiated by the binding of ligands to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[9] These active subunits can then phosphorylate a multitude of downstream substrates in the cytoplasm and nucleus, regulating processes like gene transcription, metabolism, and synaptic plasticity.[8][10]
Caption: The PKA signaling pathway, initiated by ligand binding to a GPCR and leading to cellular responses.
Protein Kinase G (PKG) Signaling:
The PKG pathway is primarily activated by nitric oxide (NO) or natriuretic peptides.[11] NO stimulates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), while natriuretic peptides activate particulate guanylate cyclase (pGC).[12] cGMP then binds to and activates PKG, which in turn phosphorylates target proteins, leading to physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation.[13]
Caption: The cGMP-PKG signaling pathway, often initiated by nitric oxide, leading to downstream cellular effects.
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental systems.
In Vitro Kinase Inhibition Assay
This protocol determines the IC50 value of HA-1004 for a specific kinase.
Materials:
-
Purified active PKA or PKG
-
Specific peptide substrate for the kinase (e.g., Kemptide for PKA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP[14]
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Create a series of HA-1004 dilutions in the kinase assay buffer. A typical starting range is 100 µM to 1 nM.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the specific peptide substrate, and the purified kinase.
-
Pre-incubation: Add the serially diluted HA-1004 or vehicle (DMSO) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.[4]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Quantify: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each HA-1004 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Caption: A generalized workflow for an in-vitro kinase inhibition assay.
Cell-Based Assay for PKA/PKG Activity
This protocol assesses the effect of HA-1004 on kinase activity within a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
Activator of PKA (e.g., Forskolin) or PKG (e.g., 8-Bromo-cGMP)
-
Cell lysis buffer
-
Phospho-specific antibody against a known PKA or PKG substrate (e.g., anti-phospho-VASP for PKG)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of HA-1004 or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulation: Add a PKA or PKG activator to the media and incubate for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the phosphorylated form of a downstream target.
-
Probe with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for the total protein of the target to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Compare the levels of phosphorylation in HA-1004-treated cells to the stimulated control to determine the extent of inhibition.
Applications and Comparative Insights
HA-1004 has been instrumental in various research areas. For instance, its ability to relax vascular smooth muscle has made it a valuable tool in cardiovascular research.[6][15] It has also been used in neuroscience to investigate the roles of PKA and ROCK in processes like neurite outgrowth and synaptic plasticity.[4]
When selecting a kinase inhibitor, it is essential to consider its specificity and potency. Compared to other commonly used PKA inhibitors like H-89 and KT-5720, HA-1004 has lower potency.[7] However, H-89 and KT-5720 are known to have off-target effects on other kinases at higher concentrations.[7] The primary advantage of HA-1004 lies in its dual inhibition of both PKA and PKG, making it suitable for experiments where dissecting the combined influence of cAMP and cGMP signaling is the objective.[7] For highly specific PKA inhibition, researchers should consider using inhibitors at concentrations close to their Ki values or employing complementary genetic approaches.[7]
Conclusion
This compound is a versatile and valuable pharmacological agent for the dual inhibition of PKA and PKG. Its utility in elucidating the complex roles of cyclic nucleotide-dependent signaling pathways is well-established. By understanding its mechanism of action, employing rigorous experimental protocols, and carefully interpreting the results, researchers can effectively leverage HA-1004 to advance our knowledge of cellular signaling in both health and disease.
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HA-1004 DIHYDROCHLORIDE for studying cyclic nucleotide-dependent protein kinases
An In-Depth Technical Guide to HA-1004 Dihydrochloride for the Study of Cyclic Nucleotide-Dependent Protein Kinases
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a valuable pharmacological tool for interrogating cellular signaling pathways governed by cyclic nucleotide-dependent protein kinases. We will delve into its mechanism of action, kinase inhibition profile, and practical applications, supported by detailed experimental protocols and authoritative references.
Introduction: The Central Role of Cyclic Nucleotide-Dependent Protein Kinases
In the intricate network of intracellular signal transduction, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) function as pivotal second messengers.[1][2] Their levels are dynamically regulated in response to a vast array of extracellular stimuli, such as hormones and neurotransmitters.[2][3] The primary intracellular receptors and effectors for these cyclic nucleotides are the cAMP-dependent protein kinase (PKA) and the cGMP-dependent protein kinase (PKG), respectively.[1][3][4]
These serine/threonine kinases, upon activation by their respective cyclic nucleotides, phosphorylate a multitude of substrate proteins, thereby modulating a diverse array of cellular processes including metabolism, gene expression, cell growth, and muscle contraction.[2][5] Given their central role, the pharmacological modulation of PKA and PKG is essential for dissecting their physiological functions and identifying potential therapeutic targets. This compound has emerged as a key chemical probe for these investigations.[6][7][8]
This compound: Physicochemical Profile
HA-1004, chemically known as N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide, is a cell-permeable isoquinolinesulfonamide derivative supplied as a dihydrochloride salt.[6][9][10] This cell permeability is a critical feature, allowing it to access its intracellular kinase targets without requiring complex delivery systems.
| Property | Value | Reference |
| IUPAC Name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide Dihydrochloride | [10] |
| CAS Number | 91742-10-8; 92564-34-6 (2HCl) | [11][12] |
| Molecular Formula | C₁₂H₁₅N₅O₂S · 2HCl | [11] |
| Molecular Weight | 366.26 g/mol | [10][11] |
| Appearance | White solid/powder | [9] |
| Purity | ≥97% | [11] |
| Solubility | Soluble in aqueous solutions and DMSO | [6][7] |
Mechanism of Action: A Multi-Kinase Inhibitor
HA-1004 exerts its inhibitory effects by acting as a reversible, ATP-competitive inhibitor.[6][9] It binds to the ATP-binding pocket of the kinase's catalytic domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This competitive inhibition is a common mechanism for many small-molecule kinase inhibitors.
Caption: Competitive inhibition of kinases by HA-1004 at the ATP-binding site.
While it is widely used to study cyclic nucleotide-dependent kinases, HA-1004 is not exclusively selective and inhibits a range of serine/threonine kinases with varying potencies. Its primary targets include:
-
Cyclic GMP-Dependent Protein Kinase (PKG): HA-1004 is a potent inhibitor of PKG.[9][13]
-
Cyclic AMP-Dependent Protein Kinase (PKA): It also effectively inhibits PKA.[9][13]
-
Protein Kinase C (PKC): Inhibition of PKC occurs at higher concentrations compared to PKA and PKG.[9]
-
Myosin Light Chain Kinase (MLCK): HA-1004 is a weak inhibitor of MLCK.[9][11]
Furthermore, HA-1004 is recognized as an intracellular Ca²⁺ antagonist, contributing to its vasodilatory effects by interfering with calcium-dependent signaling pathways downstream of calcium release.[9][14][15][16]
Quantitative Kinase Inhibition Profile
Understanding the specific inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) is crucial for designing experiments that can discern the effects of inhibiting one kinase over another. The data below, compiled from various studies, provides a quantitative comparison of HA-1004's activity. Researchers should use this data to select concentrations that maximize selectivity for their target of interest.
| Target Kinase | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| cGMP-Dependent Protein Kinase (PKG) | 1.3 - 1.4 | - | [6][9] |
| cAMP-Dependent Protein Kinase (PKA) | 2.3 | ~8 | [6][9][17] |
| Protein Kinase C (PKC) | 40 | ~12 | [9][17] |
| CaM Kinase II | 13 | - | [9] |
| Myosin Light Chain Kinase (MLCK) | 150 | ~240 | [9][17] |
Note: Kᵢ and IC₅₀ values can vary depending on assay conditions, such as ATP concentration.[17]
Key Research Applications
The multi-target profile of HA-1004 makes it a versatile tool for investigating complex signaling networks.
Elucidating Mechanisms of Smooth Muscle Relaxation
A primary application of HA-1004 is in the study of vascular smooth muscle physiology.[13] It induces potent relaxation in pre-contracted arterial preparations.[7] Mechanistic studies have shown that this relaxation is not mediated through membrane receptors but occurs at an intracellular or sub-membranal level.[7][13] HA-1004's ability to inhibit PKA and PKG, coupled with its calcium antagonistic properties, allows researchers to dissect the relative contributions of these pathways to vasodilation.[14][16] It has been demonstrated to uncouple the relationship between intracellular calcium levels and tension development in vascular smooth muscle.[16]
Caption: Signaling pathways in smooth muscle and points of inhibition by HA-1004.
Probing Kinase Signaling in Neuroscience
HA-1004 is a valuable tool in neuroscience for investigating the roles of PKA, PKG, and Rho-associated kinase (ROCK) in neuronal processes.[6] Its ability to cross the cell membrane allows for its use in studies of neuronal survival, apoptosis, neurite outgrowth, and synaptic plasticity.[6]
Experimental Protocols: A Guide to Best Practices
The trustworthiness of experimental data relies on robust and well-validated protocols. The following sections provide step-by-step methodologies for the effective use of HA-1004.
Preparation and Storage of HA-1004 Stock Solutions
Proper preparation and storage are critical to maintaining the inhibitor's activity.
-
Reconstitution: For a 10 mM stock solution, dissolve 3.66 mg of this compound (MW: 366.26) in 1 mL of sterile DMSO or water. Vortex briefly to ensure complete dissolution. Causality Note: Using a high-quality solvent is essential for solubility and stability.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots. Causality Note: Aliquoting prevents degradation of the compound that can result from repeated freeze-thaw cycles.[8]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for up to 1 year at -80°C and several months at -20°C.[7][8][9]
In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the IC₅₀ value of HA-1004 against a target kinase. A radioactive assay using [γ-³²P]ATP is described, but this can be adapted for non-radioactive formats (e.g., luminescence-based ADP-Glo™).
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Prepare Serial Dilutions: Prepare a series of HA-1004 dilutions in the appropriate kinase reaction buffer. A typical starting range is 100 µM to 1 nM.[6] Include a vehicle-only control (e.g., DMSO).
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the specific peptide substrate, and the purified, active protein kinase (e.g., PKA, PKG).
-
Inhibitor Pre-incubation: Add the serially diluted HA-1004 or vehicle to the wells. Pre-incubate for 10-15 minutes at room temperature.[6] Causality Note: This step allows the inhibitor to reach binding equilibrium with the kinase before the substrate reaction begins, ensuring an accurate measurement of its inhibitory potential.
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 30°C. Self-Validation: This incubation time must be within the linear range of the kinase activity, which should be determined in preliminary experiments. This ensures the measured inhibition is not confounded by substrate depletion or enzyme instability.
-
Terminate and Detect:
-
Data Analysis: Calculate the percentage of inhibition for each HA-1004 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.[17]
Critical Considerations and Limitations
While HA-1004 is a powerful tool, its interpretation requires careful consideration of its properties.
-
Selectivity: As demonstrated by its Kᵢ values, HA-1004 is not a highly selective inhibitor. At concentrations used to inhibit PKA (in the micromolar range), it will also potently inhibit PKG.[17] This dual-inhibitory nature can be advantageous for studying processes where both kinases are involved, but it is a limitation if the goal is to specifically probe the function of a single kinase.
-
Experimental Design: Researchers must carefully select concentrations based on the kinase inhibition profile to maximize the desired effect. For instance, lower micromolar concentrations will favor PKG and PKA inhibition over PKC.
-
Validation of Findings: Due to potential off-target effects, it is best practice to validate key findings using complementary approaches. This could involve using a more selective inhibitor with a different chemical scaffold (e.g., H-89 or KT-5720 for PKA, while being mindful of their own off-target profiles) or employing genetic techniques like siRNA-mediated knockdown to confirm the role of the target kinase.[17]
Conclusion
This compound is a well-characterized, cell-permeable inhibitor of cyclic nucleotide-dependent protein kinases and other serine/threonine kinases. Its established role in inducing smooth muscle relaxation and its utility in neuroscience research make it an indispensable pharmacological agent. By understanding its ATP-competitive mechanism, quantitative inhibition profile, and multi-target nature, researchers can design robust, self-validating experiments to effectively dissect the complex roles of PKA and PKG in cellular signaling and disease.
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The Indirect Attenuation of ERK Phosphorylation by HA-1004 Dihydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth examination of the effects of HA-1004 dihydrochloride on the Extracellular signal-Regulated Kinase (ERK) signaling pathway. HA-1004, a well-established serine/threonine kinase inhibitor, is primarily recognized for its potent inhibition of Protein Kinase A (PKA) and Protein Kinase G (PKG), with secondary activity against Protein Kinase C (PKC). While not a direct inhibitor of ERK or its upstream activators MEK1/2, compelling evidence points to its ability to indirectly modulate ERK phosphorylation. This guide will elucidate the mechanistic underpinnings of this indirect regulation, focusing on the critical crosstalk between the PKA and PKC signaling cascades and the canonical Ras-Raf-MEK-ERK pathway. We will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind these interactions, alongside detailed, field-proven protocols for the experimental validation of these effects.
Introduction: Deconstructing the Key Players
This compound: A Multi-faceted Kinase Inhibitor
This compound, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a cell-permeable compound that functions as a competitive inhibitor at the ATP-binding site of several serine/threonine kinases. Its inhibitory profile is crucial for understanding its biological effects.
| Target Kinase | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| Protein Kinase G (PKG) | 1.3 µM | 4 µM |
| Protein Kinase A (PKA) | 2.3 µM | 8 µM |
| Protein Kinase C (PKC) | 40 µM | 12 µM |
| Myosin Light Chain Kinase (MLCK) | 150 µM | 240 µM |
This data is compiled from multiple sources and may vary based on experimental conditions.
The ERK/MAPK Pathway: A Central Hub for Cellular Regulation
The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a highly conserved signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.[1][2] The canonical activation sequence involves the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf/Raf-1). Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases that phosphorylate ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues, leading to their activation.[3]
The Mechanism of Indirect ERK Attenuation by HA-1004
The primary mechanism by which HA-1004 influences ERK phosphorylation is not through direct inhibition of any core component of the ERK cascade. Instead, its effects are a consequence of its potent inhibition of PKA and PKC, which are key nodes in signaling networks that exhibit significant crosstalk with the ERK pathway.
PKA-Mediated Inhibition of Raf-1: A Key Crosstalk Point
One of the most well-characterized points of negative crosstalk between the PKA and ERK pathways is the direct phosphorylation and inhibition of Raf-1 by PKA.[1][4] Activated PKA can phosphorylate Raf-1 on multiple serine residues, most notably Ser259.[5] This phosphorylation event creates a binding site for 14-3-3 proteins, which, when bound, sequester Raf-1 in an inactive conformation and prevent its interaction with Ras at the plasma membrane.[6]
By inhibiting PKA, HA-1004 can theoretically lead to a disinhibition of Raf-1, potentially increasing ERK signaling. However, in many cellular contexts, there is a basal level of PKA activity that keeps Raf-1 in check. The net effect of HA-1004 will, therefore, depend on the specific balance of signaling inputs in the experimental system. In scenarios where a stimulus co-activates PKA and the ERK pathway, HA-1004's inhibition of PKA could counteract PKA-mediated suppression of ERK signaling. Conversely, in systems with high basal PKA activity, HA-1004 could potentially enhance ERK signaling by removing this inhibitory brake.
Figure 1: PKA-mediated inhibition of the ERK pathway.
The Dichotomous Role of PKC in ERK Regulation
The interaction between PKC and the ERK pathway is more complex, with different PKC isoforms capable of exerting both positive and negative regulatory effects.[2]
-
Activation of the ERK Pathway: Conventional and novel PKC isoforms (e.g., PKCα, PKCε) can activate the ERK cascade, often by phosphorylating and activating Raf-1.[2][7] This activation can occur independently of Ras. Therefore, in cellular contexts where these PKC isoforms are the primary drivers of ERK signaling, inhibition by HA-1004 would be expected to decrease ERK phosphorylation.
-
Inhibition of the ERK Pathway: There is also evidence for PKC-mediated inhibitory effects on the ERK pathway, which can occur through various mechanisms, including the activation of phosphatases that dephosphorylate components of the ERK cascade.
The specific effect of HA-1004 on ERK phosphorylation via PKC inhibition is therefore highly context-dependent, relying on which PKC isoforms are expressed and active in the chosen cell type and the nature of the stimulus used.
Figure 2: Dual regulatory input of PKC on the ERK pathway.
Experimental Validation: Protocols and Considerations
To empirically determine the effect of HA-1004 on ERK phosphorylation in a specific cellular system, a well-controlled experimental design is paramount. The following protocols provide a robust framework for this investigation.
Workflow for Assessing HA-1004 Effects on p-ERK
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HA-1004 Dihydrochloride: A Molecular Probe for Interrogating the Rho-Kinase-Apoptosis Axis
An In-Depth Technical Guide for Researchers
Abstract
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous pathologies, including cancer and neurodegenerative diseases.[1][2] The intricate signaling networks governing this process present a landscape of opportunities for therapeutic intervention and mechanistic discovery. HA-1004 Dihydrochloride, a well-characterized inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical chemical tool for dissecting the complex interplay between the actin cytoskeleton and the core apoptotic machinery. This guide provides a comprehensive technical overview of the mechanisms through which HA-1004 modulates apoptosis, detailed protocols for its experimental application, and a framework for data interpretation, designed for researchers in cell biology and drug development.
The Core Mechanism: From RhoA to Cytoskeletal Integrity
To comprehend the role of HA-1004 in apoptosis, one must first understand its primary target: the Rho/ROCK signaling pathway. This pathway is a master regulator of actin cytoskeleton dynamics, influencing cell shape, adhesion, migration, and proliferation.[3]
The canonical activation sequence begins with the small GTPase, RhoA. When bound to GTP, RhoA activates its downstream effector, ROCK. ROCK, in turn, phosphorylates a host of substrates, most notably the Myosin Phosphatase Target Subunit 1 (MYPT1), which inactivates Myosin Light Chain (MLC) phosphatase. This leads to a net increase in phosphorylated MLC, promoting actin-myosin contractility and the formation of stress fibers and focal adhesions.
HA-1004 (also known as Fasudil) is a competitive inhibitor at the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[4] This inhibition leads to a rapid collapse of the actin stress fiber network and a loss of cytoskeletal tension.[5] It is this profound and acute disruption of cellular architecture that often serves as a primary trigger for the initiation of apoptosis in susceptible cell types.[5]
Intersecting with the Apoptotic Core Machinery
The disruption of the cytoskeleton by HA-1004 can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately converging on the activation of executioner caspases.[1][6][7]
-
The Intrinsic Pathway: This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9][10] Cytoskeletal stress can lead to the activation of BH3-only proteins, which in turn activate Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[10][11] This releases cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome, a complex that activates the initiator caspase-9.[6]
-
The Extrinsic Pathway: While less directly implicated, ROCK signaling can influence the expression and clustering of death receptors like Fas. The extrinsic pathway is initiated by ligand binding to these receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of the initiator caspase-8.[7][12]
-
Convergence and Execution: Both caspase-9 and caspase-8 cleave and activate the executioner caspases-3 and -7.[1] These proteases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[13][14]
Detailed Protocol (Fluorescent Detection for Adherent Cells):
-
Sample Preparation: Seed cells on glass coverslips in a 24-well plate and culture until they reach desired confluency. Treat with various concentrations of HA-1004 alongside a vehicle control and a positive control (e.g., Staurosporine) for the desired time.
-
Fixation: Aspirate the media and wash cells once with PBS. Add 500 µL of 4% Paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature. [15]3. Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 500 µL of 0.25% Triton™ X-100 in PBS to each well and incubate for 20 minutes at room temperature to permeabilize the nuclear membrane. [15]5. Washing: Repeat the PBS wash as in step 3.
-
Equilibration: Add 100 µL of Equilibration Buffer (typically provided in commercial kits) to each coverslip and incubate for 10 minutes.
-
TdT Labeling Reaction: Prepare the TdT reaction cocktail according to the manufacturer's instructions (e.g., mixing TdT enzyme with a fluorescently-labeled dUTP solution). Aspirate the equilibration buffer and add 50 µL of the reaction cocktail to each coverslip.
-
Incubation: Incubate the plate for 60 minutes at 37°C in a humidified chamber, protected from light. [16]9. Termination: Add 500 µL of a stop/wash buffer (often a saline-sodium citrate buffer) and incubate for 15 minutes.
-
Nuclear Staining: Wash with PBS, then incubate with a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 5-10 minutes.
-
Mounting & Visualization: Wash a final time with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence corresponding to the labeled dUTP.
Quantifying Executioner Caspase Activity
Measuring the activity of Caspase-3 and -7 provides a direct, quantitative assessment of the execution phase of apoptosis. Colorimetric, fluorometric, and luminescent assays are available. [17][18] Causality Behind Choices:
-
Specific Substrate (DEVD): Caspase-3 and -7 specifically recognize and cleave the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD). [18]This ensures that the measured activity is primarily from these executioner caspases.
-
Reporter Moiety (pNA): The substrate is conjugated to a reporter molecule, such as p-nitroanilide (pNA). Upon cleavage, the free pNA is released, which produces a yellow color that can be quantified spectrophotometrically, providing a direct readout of enzyme activity. [19] Detailed Protocol (Colorimetric Assay):
-
Cell Treatment & Harvesting: Culture and treat cells in a multi-well plate as described previously. Harvest both floating and adherent cells to ensure all apoptotic cells are collected. [20]Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes. [21]3. Lysate Clarification: Centrifuge the lysate at ~18,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading in the assay.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein per well. Adjust the volume with Cell Lysis Buffer.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well. [19]Include a blank control (lysis buffer + substrate) and a negative control (lysate from untreated cells).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [19]8. Measurement: Read the absorbance at 405 nm using a microplate reader. [21]The fold-increase in caspase-3/7 activity can be determined by comparing the absorbance of treated samples to the untreated control.
Analyzing Key Apoptotic Proteins by Western Blot
Western blotting is a powerful technique to detect changes in the expression and cleavage status of specific proteins within the apoptotic cascade. [13][22] Causality Behind Choices:
-
Antibody Specificity: The use of antibodies that specifically recognize either the full-length (pro-form) or the cleaved (active) form of a protein (like Caspase-3) allows for precise determination of apoptotic pathway activation. [22][23]* Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) is essential to normalize the data, ensuring that any observed changes are due to specific regulation and not differences in the amount of total protein loaded onto the gel.
Detailed Protocol (General):
-
Sample Preparation: Prepare cell lysates as described in the caspase activity assay (Section 3.2, steps 1-4).
-
Denaturation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 8-12% gel) and separate proteins by electrophoresis. [20]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [20]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature. [20]9. Washing: Repeat the wash step as in step 7.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal.
Data Interpretation and Quantitative Summary
The combined data from these assays provides a robust picture of HA-1004's apoptotic effect.
| Apoptotic Marker | Detection Method | Indication of Apoptosis | Key Insight |
| DNA Fragmentation | TUNEL Assay | Increased number of TUNEL-positive cells | Confirms late-stage apoptosis and nuclear breakdown. |
| Caspase-3/7 Activity | DEVD-based Activity Assay | Increased colorimetric/fluorescent signal | Quantifies the activity of key executioner enzymes. |
| Cleaved Caspase-3 | Western Blot | Appearance of p17/p19 kDa fragments | Confirms the activation of the central executioner caspase. [24] |
| Cleaved PARP | Western Blot | Appearance of 89 kDa fragment | Indicates a key downstream event of Caspase-3 activation. [13][22] |
| Bax/Bcl-2 Ratio | Western Blot | Increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 | Suggests involvement of the intrinsic mitochondrial pathway. [23] |
| Cleaved Caspase-9 | Western Blot | Appearance of cleaved fragments | Directly implicates the intrinsic pathway. |
| Cleaved Caspase-8 | Western Blot | Appearance of cleaved fragments | Directly implicates the extrinsic pathway. |
A literature review shows that the pro-apoptotic effects of ROCK inhibition are often cell-type specific.
| Cell Type | ROCK Inhibitor | Effect | Reference |
| Urothelial Cancer Cells | HA-1077 (Fasudil) | Suppressed proliferation and induced apoptosis. | [4][25] |
| Human Airway Epithelial Cells | Y-27632, HA-1077 | Induced apoptosis associated with loss of actin stress fibers. | [5] |
Conclusion and Future Perspectives
This compound is an invaluable tool for probing the mechanistic links between cytoskeletal dynamics and programmed cell death. Its ability to induce apoptosis, particularly in cancer cells, highlights the Rho/ROCK pathway as a promising target for therapeutic development. [4][25]The experimental framework provided here offers a rigorous, multi-faceted approach to characterizing the pro-apoptotic effects of HA-1004 and other ROCK inhibitors.
Future research should focus on elucidating the precise upstream sensors that translate cytoskeletal disruption into a pro-apoptotic Bcl-2 family response and exploring the therapeutic potential of combining ROCK inhibitors with conventional chemotherapeutics to enhance apoptotic induction in resistant tumors.
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Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Vito, S. et al. (2003). Rho kinase inhibition initiates apoptosis in human airway epithelial cells. American Journal of Respiratory Cell and Molecular Biology. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
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Parrish, A. B. et al. (2013). Modulation of Apoptotic Signaling by the Hepatitis B Virus X Protein. MDPI. [Link]
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central. [Link]
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Abe, H. et al. (2014). The Rho-kinase inhibitor HA-1077 suppresses proliferation/migration and induces apoptosis of urothelial cancer cells. PubMed Central. [Link]
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Souktani, R. et al. (2013). Sterile inflammation of endothelial cell-derived apoptotic bodies is mediated by interleukin-1α. PubMed Central. [Link]
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Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
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TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. [Link]
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Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PubMed Central. [Link]
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Activation of hPAK65 by caspase cleavage induces some of the morphological and biochemical changes of apoptosis. PubMed. [Link]
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Abe, H. et al. (2014). The Rho-kinase inhibitor HA-1077 suppresses proliferation/migration and induces apoptosis of urothelial cancer cells. PubMed. [Link]
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Fuchs, Y. & Steller, H. (2011). Cell Death Signaling. PubMed Central. [Link]
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Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. PubMed. [Link]
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Darzynkiewicz, Z. et al. (2008). Analysis of apoptosis by cytometry using TUNEL assay. PubMed Central. [Link]
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Adrain, C. et al. (2005). Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B. PubMed. [Link]
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Shiozaki, E. N. et al. (2003). Caspase activation, inhibition, and reactivation: A mechanistic view. PubMed Central. [Link]
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Petrache, I. et al. (2013). Smoking exposure induces human lung endothelial cell adaptation to apoptotic stress. American Journal of Respiratory Cell and Molecular Biology. [Link]
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5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. [Link]
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Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. PubMed Central. [Link]
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TNF-α-Mediated Endothelial Cell Apoptosis Is Rescued by Hydrogen Sulfide. PubMed Central. [Link]
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Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN GeneGlobe. [Link]
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MicroRNA-200b-3p promotes endothelial cell apoptosis by targeting HDAC4 in atherosclerosis. PubMed. [Link]
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Ethoxysanguinarine induces apoptosis, inhibits metastasis and sensitizes cells to docetaxel in breast cancer cells through inhibition of Hakai. PubMed. [Link]
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In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers. [Link]
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Caspase activation. ResearchGate. [Link]
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Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. MDPI. [Link]
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Apoptosis Signal Pathway Overview. Creative BioMart. [Link]
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Effect of lncRNA H19 on the apoptosis of vascular endothelial cells in arteriosclerosis obliterans via the NF-κB pathway. European Review for Medical and Pharmacological Sciences. [Link]
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Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa. PubMed Central. [Link]
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Diallyl trisulfide induces apoptosis in human breast cancer cells through ROS-mediated activation of JNK and AP-1. PubMed. [Link]
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Bcl-2 family. Wikipedia. [Link]
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Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. ResearchGate. [Link]
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Methodological & Application
HA-1004 Dihydrochloride: Application Notes for In Vitro Kinase Assays
Introduction: Understanding HA-1004 Dihydrochloride as a Research Tool
This compound, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable, ATP-competitive inhibitor of a range of serine/threonine kinases.[1] It has become a valuable pharmacological tool for elucidating the roles of specific signaling pathways in diverse cellular processes. Notably, HA-1004 exhibits significant inhibitory activity against Protein Kinase A (PKA) and Protein Kinase G (PKG), and it is also recognized as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] Its ability to modulate these key signaling cascades has made it instrumental in studies of smooth muscle relaxation, calcium sensitization, and neuronal signaling.[3]
This comprehensive guide provides detailed application notes and a robust protocol for the use of this compound in in vitro kinase assays, designed for researchers, scientists, and drug development professionals. The focus is on providing not just a set of instructions, but a deeper understanding of the experimental design, the rationale behind procedural steps, and the interpretation of results.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
HA-1004 exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of target kinases.[2] This mode of action is common for many kinase inhibitors and underscores the importance of ATP concentration in the assay design, as the apparent potency (IC50) of the inhibitor can be influenced by the amount of ATP present. For ATP-competitive inhibitors, a higher concentration of ATP will necessitate a higher concentration of the inhibitor to achieve the same level of inhibition.[4]
Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Constant (Ki) | IC50 | Species |
| Protein Kinase G (PKG) | 1.4 µM | - | Rabbit |
| Protein Kinase A (PKA) | 2.3 µM | ~8 µM | Rabbit |
| Rho-associated Kinase (ROCK) | - | ~2-5 µM | - |
| Protein Kinase C (PKC) | - | ~12 µM | - |
| Myosin Light Chain Kinase (MLCK) | - | >100 µM | - |
Table 1: Inhibitory potency of this compound against key serine/threonine kinases. Data compiled from multiple sources.[2][5] Note that IC50 values can vary depending on assay conditions, particularly ATP concentration.
Signaling Pathways Modulated by HA-1004
HA-1004 is a valuable tool for dissecting the roles of the PKA and ROCK signaling pathways. Understanding the upstream and downstream components of these pathways is essential for designing experiments and interpreting the effects of HA-1004.
PKA Signaling Pathway
The PKA pathway is a central signaling cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation.
Caption: Simplified PKA signaling pathway and the inhibitory action of HA-1004.
ROCK Signaling Pathway
The ROCK pathway is a key regulator of the actin cytoskeleton and is centrally involved in processes such as cell adhesion, migration, and smooth muscle contraction.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of HA-1004.
Experimental Protocol: In Vitro Kinase Assay Using ADP-Glo™
This protocol provides a detailed, step-by-step methodology for determining the IC50 value of this compound against a target kinase using the luminescence-based ADP-Glo™ Kinase Assay. This assay is highly sensitive and amenable to high-throughput screening.[4]
Rationale for Method Selection
The ADP-Glo™ Kinase Assay is a robust and versatile platform for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's enzymatic activity. The assay is performed in a homogenous format, minimizing pipetting steps and making it suitable for automation. Its high sensitivity allows for the use of low enzyme concentrations, conserving valuable reagents.[4]
Materials and Reagents
-
This compound
-
Purified, active kinase of interest (e.g., PKA, ROCK)
-
Specific peptide or protein substrate for the kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP, Ultra-Pure
-
DMSO (Dimethyl sulfoxide)
-
Sterile, nuclease-free water
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Preparation of Solutions
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Expert Tip: this compound is soluble in DMSO. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year.[3]
-
-
Serial Dilutions of HA-1004:
-
Perform serial dilutions of the 10 mM HA-1004 stock solution in Kinase Reaction Buffer to generate a range of concentrations for the dose-response curve. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.
-
Causality: This creates a concentration gradient of the inhibitor, which is essential for determining the IC50 value – the concentration at which 50% of the kinase activity is inhibited.
-
-
Kinase, Substrate, and ATP Working Solutions:
-
Prepare working solutions of the kinase, substrate, and ATP in Kinase Reaction Buffer at 2X the final desired concentration.
-
Expert Tip: The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each specific kinase-substrate pair. As a starting point for an ATP-competitive inhibitor like HA-1004, it is recommended to use an ATP concentration at or near the Km value for the specific kinase.[6] For example, a final concentration of 10-100 µM ATP is often used.[7] The kinase concentration should be titrated to ensure that the reaction is in the linear range (typically 10-30% ATP consumption).
-
Experimental Workflow
The following workflow is designed for a 384-well plate format with a final reaction volume of 20 µL. Adjust volumes accordingly for other plate formats, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[2]
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Application Note: A Step-by-Step Guide to Determining the Optimal Working Concentration of HA-1004 Dihydrochloride
Authored by: Senior Application Scientist
Abstract
HA-1004 Dihydrochloride is a versatile serine/threonine kinase inhibitor recognized for its broad-spectrum activity. It is known to inhibit Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC), and also functions as a calcium channel antagonist.[1][2][3] This promiscuity makes HA-1004 a powerful tool for dissecting various signaling pathways, but it also presents a significant challenge: the biological outcome is exquisitely dependent on the concentration used. A low concentration may selectively target high-affinity kinases, while a higher concentration can lead to widespread, confounding off-target effects. This guide provides a comprehensive, three-phase workflow for researchers to empirically determine and validate the optimal, target-specific working concentration of HA-1004 in their unique experimental system, ensuring both scientific rigor and data reproducibility.
The Scientific Foundation of Concentration Optimization
Understanding the Target Profile of HA-1004
HA-1004 does not have a single target; it interacts with a range of kinases with varying affinities. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters that quantify the potency of an inhibitor. Lower values indicate higher potency. The known inhibitory constants for HA-1004 and the related compound HA-100 highlight the importance of concentration selection.
| Target Kinase | Inhibitor | Potency Metric | Value (µM) | Reference |
| cGMP-dependent protein kinase (PKG) | HA-1004 | Ki | 1.4 | [3] |
| cAMP-dependent protein kinase (PKA) | HA-1004 | Ki | 2.3 | [3] |
| cGMP-dependent protein kinase (PKG) | HA-100 | IC50 | 4 | [4] |
| cAMP-dependent protein kinase (PKA) | HA-100 | IC50 | 8 | [4] |
| Protein Kinase C (PKC) | HA-100 | IC50 | 12 | [4] |
| Myosin Light Chain Kinase (MLCK) | HA-100 | IC50 | 240 | [4] |
This table demonstrates that HA-1004 and related compounds inhibit PKG and PKA at significantly lower concentrations than other kinases like MLCK. This differential sensitivity is the foundation for achieving target selectivity.
The Concept of a "Working Concentration": Balancing Efficacy and Specificity
The "optimal working concentration" is not a single value but rather a range that achieves significant inhibition of the desired target pathway without inducing unintended consequences. The primary goals are:
-
Maximize On-Target Efficacy: Sufficiently inhibit the target of interest to observe a measurable biological effect.
-
Minimize Off-Target Effects: Avoid inhibiting other kinases or cellular processes that could confound the interpretation of results.[5][6]
-
Preserve Cellular Health: Operate well below the concentration that induces cytotoxicity.
The experimental workflow described below is designed as a self-validating system to systematically identify this optimal range.
A Three-Phase Experimental Workflow for Optimization
This workflow provides a logical progression from defining the limits of toxicity to quantifying target engagement and, finally, to validating a functional outcome.
Caption: Workflow for determining the optimal working concentration of HA-1004.
Phase 1: Establishing the Cytotoxicity Profile
Causality: Before assessing the inhibitory action of HA-1004, it is imperative to identify the concentration range that is non-toxic to the cells. A decrease in a biological readout is meaningless if it is caused by cell death rather than specific pathway inhibition. Studies have shown that cytotoxicity can occur at high concentrations of HA-1004 (e.g., >320 µM in HL-60 cells).[7]
Protocol 1: Cell Viability Assay (MTT-Based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.[8]
-
Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water or DMSO. Note the solvent used, as it will be the vehicle control.
-
Treatment: Prepare a 2X serial dilution series of HA-1004 in culture medium. A wide range is recommended for the initial screen (e.g., from 500 µM down to 0.1 µM). Remove the old medium from the cells and add the HA-1004 dilutions. Include a "vehicle only" control and a "no treatment" control.
-
Incubation: Incubate the plate for relevant time points (e.g., 24, 48, and 72 hours) to assess both acute and long-term toxicity.[9]
-
MTT Addition: At the end of each time point, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot viability (%) versus log[HA-1004] and use non-linear regression to determine the LC50 (Lethal Concentration, 50%). The maximum non-toxic concentration is the highest concentration that shows no significant decrease in viability compared to the vehicle control.
Phase 2: Quantifying Target Inhibition in a Cellular Context
Causality: Once a non-toxic concentration range is defined, the next step is to determine the concentration required to inhibit the target of interest within the cell. Biochemical IC50 values are a useful guide but do not account for cell membrane permeability or intracellular ATP concentrations. Therefore, measuring the phosphorylation of a direct downstream substrate of the target kinase is the gold standard for assessing target engagement in a cellular environment. For instance, if investigating HA-1004's effect on the Rho-associated kinase (ROCK) pathway, a common, albeit weaker, target, one would measure the phosphorylation of Myosin Light Chain 2 (p-MLC2) or MYPT1.[4][10]
Caption: Simplified RhoA/ROCK signaling pathway inhibited by HA-1004.
Protocol 2: Western Blot for Phosphorylated Substrates
-
Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat them with a serial dilution of HA-1004 at concentrations below the determined cytotoxic level for a fixed, short duration (e.g., 30-60 minutes) to observe direct effects on signaling.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by size, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of the target substrate (e.g., anti-phospho-MLC2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Stripping and Re-probing: After imaging, strip the membrane and re-probe with antibodies for the total target substrate (e.g., anti-total-MLC2) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal versus log[HA-1004] and use non-linear regression to calculate the cellular IC50.
Phase 3: Functional Validation and Specificity Check
Causality: The final and most critical phase is to confirm that the IC50 concentration determined in Phase 2 elicits the expected biological response. This step connects target inhibition with a functional cellular outcome, thereby validating the chosen working concentration.
Protocol 3: Example Functional Assay (Stress Fiber Staining for ROCK Inhibition)
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with HA-1004 at the determined IC50, 2x IC50, and a vehicle control for a duration appropriate to observe the desired phenotype (e.g., 2-6 hours for cytoskeletal changes).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Stain for F-actin using Phalloidin conjugated to a fluorophore (e.g., Phalloidin-iFluor 488) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Validation: A successful outcome would show a visible reduction in stress fibers and a more relaxed cell morphology in the HA-1004-treated cells compared to the vehicle control, consistent with ROCK pathway inhibition.
Data Analysis and Interpretation
Selecting the Optimal Concentration Range
The ideal working concentration should be:
-
Significantly below the LC50 value (ideally at a concentration with >90% cell viability).
-
At or slightly above the cellular IC50 value for target inhibition (typically in the 1x to 5x IC50 range).
-
Validated in a functional assay to produce the desired biological effect.
Example Data Summary:
| Parameter | Result | Interpretation |
| LC50 (48h) | 150 µM | Concentrations up to ~50 µM are likely safe for long-term experiments. |
| Cellular IC50 (p-MLC2) | 15 µM | 50% inhibition of ROCK pathway activity occurs at 15 µM. |
| Functional Assay | Loss of stress fibers observed at 15-30 µM | The biochemical effect translates to a functional outcome in this range. |
| Selected Range | 15-30 µM | This range is effective and non-toxic in this specific hypothetical system. |
Troubleshooting and Key Considerations
-
Solubility: Ensure this compound is fully dissolved in the stock solution. If issues persist, gentle warming or sonication may be required.
-
Compound Stability: Prepare fresh dilutions from a frozen stock for each experiment, as the stability of kinase inhibitors in diluted aqueous solutions can be limited.
-
Cell-Type Variability: The optimal concentration is highly cell-type dependent. The entire three-phase workflow must be performed for each new cell line.
-
Specificity Check: To increase confidence, consider performing a counter-screen. At the chosen working concentration, check the phosphorylation status of a substrate for a different kinase that HA-1004 inhibits (e.g., a PKA substrate). Minimal change in the phosphorylation of this off-target substrate would provide strong evidence for specificity.[11]
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Martell, R. E., & Koeffler, H. P. (1992). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Journal of Cellular Biochemistry, 50(2), 153-161. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Krewald, J. R., & Sippl, W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. Retrieved from [Link]
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Beleznay, Z., Zach, J., Szabo, E., Kahan, Z., & Petak, I. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International Immunopharmacology, 2(4), 435-442. Retrieved from [Link]
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Asano, T., & Hidaka, H. (1985). Vasodilatory action of HA1004 (N-(2-guanidinoethyl)-5-isoquinoline-sulfonamide), a novel calcium antagonist with no effect on cardiac function. Journal of Pharmacology and Experimental Therapeutics, 234(2), 457-464. Retrieved from [Link]
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Li, Y., Li, L., & Chen, W. (2018). ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells. PeerJ, 6, e4729. Retrieved from [Link]
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Naeem, M., Majeed, S., Ho, J., & Ul-Haq, Z. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids, 36(3), 102636. Retrieved from [Link]
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Na, W., & Ding, S. (2023). Off-target effects in CRISPR/Cas9 gene editing. Global Transitions, 5, 59-65. Retrieved from [Link]
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Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Trends in Biotechnology, 36(1), 102-112. Retrieved from [Link]
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Alpha Laboratories. (n.d.). Rock Inhibitors. Alpha Laboratories. Retrieved from [Link]
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Wang, D., Zhang, F., & Gao, G. (2020). AcrIIA5 Suppresses Base Editors and Reduces Their Off-Target Effects. International Journal of Molecular Sciences, 21(11), 4048. Retrieved from [Link]
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Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Molecular Medicine, 98(5), 615-632. Retrieved from [Link]
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Al-Bazz, Y. O., & Al-Salahi, R. (2022). Effect of Diallyl Trisulfide on TNF-α-Induced CCL2/MCP-1 Release in Genetically Different Triple-negative Breast Cancer Cells. Anticancer Research, 42(1), 229-239. Retrieved from [Link]
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de Oliveira, P. F., de Souza, K. S., & Di-Primo, J. P. (2023). pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. International Journal of Molecular Sciences, 24(21), 15829. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Puromycin dihydrochloride solution. HiMedia Laboratories. Retrieved from [Link]
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HA-1004 DIHYDROCHLORIDE solubility and stability in common buffers
Application Notes & Protocols: HA-1004 Dihydrochloride
Title: A Comprehensive Guide to the Solubility and Stability of this compound in Common Laboratory Buffers
Abstract
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of several serine/threonine protein kinases, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][2] Its utility in cellular signaling research is contingent upon its proper handling, solubilization, and stability in aqueous experimental systems. Inconsistent or suboptimal preparation of this inhibitor can lead to experimental artifacts, including precipitation and loss of potency, resulting in unreliable data. This guide provides a detailed examination of the solubility and stability characteristics of this compound. It offers field-proven protocols for preparing stock solutions, determining kinetic solubility, and assessing stability over time in common biological buffers such as PBS, TRIS, and HEPES. Best practices and troubleshooting guidelines are included to ensure reproducible and accurate results for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Solution Integrity
HA-1004 is a member of the isoquinolinesulfonamide class of kinase inhibitors.[3] It competitively binds to the ATP-binding site of target kinases, making it a valuable tool for dissecting cellular pathways regulated by cyclic nucleotides like cAMP and cGMP.[2][4][5] Its primary targets include PKA (Kᵢ = 2.3 µM) and PKG (Kᵢ = 1.3 µM), with weaker inhibition of Protein Kinase C (PKC) (Kᵢ = 40 µM) and Myosin Light Chain Kinase (MLCK) (Kᵢ = 150 µM).[1][6]
The dihydrochloride salt form of HA-1004 enhances its hydrophilicity, yet its solubility in neutral aqueous buffers can be limited. The transition from a highly concentrated organic stock solution (typically in Dimethyl Sulfoxide, DMSO) to a final, low-concentration aqueous working solution is a critical step where the compound can precipitate if its solubility limit is exceeded. Furthermore, the stability of the compound in these buffers can be influenced by pH, temperature, and time, affecting its effective concentration and biological activity.
This document serves as a practical guide to navigate these challenges, ensuring that HA-1004 is used effectively and reliably in experimental settings.
Figure 1: Simplified signaling pathways inhibited by HA-1004.
Preparing a Validated Master Stock Solution
The foundation of any successful experiment is a properly prepared and validated stock solution. Due to the limited aqueous solubility of many small molecules, the standard and highly recommended practice is to first prepare a concentrated stock in a high-purity organic solvent.[7]
Causality: Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide array of organic compounds, including HA-1004.[8] Preparing a high-concentration master stock (e.g., 10-20 mM) in DMSO ensures complete dissolution before the compound is introduced to the less forgiving aqueous environment of a biological buffer. This two-step process minimizes the risk of precipitation that can occur when attempting to dissolve the powdered compound directly in a buffer.[7]
Protocol 2.1: Preparation of 10 mM this compound in DMSO
-
Pre-Weigh Compound: Using a calibrated analytical balance, accurately weigh the desired amount of this compound powder (MW: 366.26 g/mol for the dihydrochloride salt).[9] For 1 mL of a 10 mM stock, weigh 3.66 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution: To ensure complete solubilization, gently warm the vial to 37°C for 3-5 minutes and vortex gently.[7] Visually inspect the solution against a light source to confirm that no solid particulates remain.
-
Aliquot for Storage: Dispense the master stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes. This is a critical self-validating step.
-
Storage: Store the aliquots under the following validated conditions:
Determining Kinetic Solubility in Common Buffers
Kinetic solubility refers to the concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as when a DMSO stock is rapidly diluted into an aqueous buffer.[12] This measurement is often more relevant for in vitro assays than thermodynamic (equilibrium) solubility.[12][13]
Causality: The following protocol uses a high-throughput plate-based method to assess the concentration at which HA-1004 begins to precipitate upon dilution. This allows researchers to quickly define the upper concentration limit for their specific buffer system, preventing the use of supersaturated, unstable solutions that can produce artifacts.
Figure 2: Workflow for Kinetic Solubility Assessment.
Protocol 3.1: Plate-Based Kinetic Solubility Assay
-
Prepare Serial Dilutions: In a 96-well plate (the "source plate"), prepare a 2-fold serial dilution of the 10 mM HA-1004 DMSO stock using fresh DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Aliquot to Test Plate: Transfer a small volume (e.g., 5 µL) from each well of the DMSO source plate to a corresponding well in a clear, flat-bottom 96-well assay plate.[14]
-
Add Aqueous Buffer: Rapidly add 95 µL of the desired pre-warmed test buffer (e.g., PBS pH 7.4, TRIS pH 7.4, HEPES pH 7.4) to each well. This results in a 1:20 dilution and a final DMSO concentration of 5%. The final HA-1004 concentrations will range from 500 µM, 250 µM, 125 µM, and so on.
-
Incubate: Cover the plate and incubate with gentle shaking for 1.5 to 2 hours at the intended experimental temperature (e.g., Room Temperature or 37°C).[14][15]
-
Measure Precipitation: Quantify precipitation by measuring light scattering.
-
Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in signal (turbidity/absorbance) compared to the buffer-only control wells.
| Buffer System (pH 7.4) | Estimated Kinetic Solubility (µM) | Final DMSO (%) |
| PBS (Phosphate-Buffered Saline) | ~150 - 250 µM | 1% |
| TRIS-Buffered Saline (TBS) | ~150 - 250 µM | 1% |
| HEPES-Buffered Saline (HBS) | ~200 - 300 µM | 1% |
| Table 1: Representative Kinetic Solubility of HA-1004 in Common Buffers. Note: These are estimated values. Actual solubility should be determined experimentally as it can be affected by buffer ionic strength and specific additives. |
Assessing Stability in Aqueous Working Solutions
Beyond initial solubility, it is crucial to understand the stability of HA-1004 in its final working solution over the course of an experiment. Degradation can lead to a decrease in the effective concentration of the active compound.
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability assessment. It separates the parent compound from any potential degradants, allowing for precise quantification of the remaining active inhibitor over time. A forced degradation study is included as a self-validating component to ensure the analytical method is "stability-indicating"—that is, capable of resolving the parent peak from degradation products.
Protocol 4.1: HPLC-Based Stability Assessment
-
Prepare Test Solutions: Prepare working solutions of HA-1004 in different buffers (e.g., PBS pH 6.5, 7.4, and 8.0) at a concentration well below the kinetic solubility limit (e.g., 50 µM).
-
Incubation: Aliquot the solutions and incubate them at different temperatures relevant to experimental conditions (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition, snap freeze it in liquid nitrogen, and store at -80°C until analysis.
-
Forced Degradation (Method Validation): To ensure the HPLC method can detect degradation, subject the compound to harsh conditions:[10]
-
Acid Hydrolysis: 50 µM HA-1004 in 0.1 M HCl, 60°C for 2 hours.
-
Base Hydrolysis: 50 µM HA-1004 in 0.1 M NaOH, 60°C for 2 hours.
-
Oxidative Degradation: 50 µM HA-1004 in 3% H₂O₂, room temperature for 2 hours.
-
-
HPLC Analysis: Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid). Monitor the peak area of the parent HA-1004 compound at its UV absorbance maximum.
-
Analysis: Calculate the percentage of HA-1004 remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.
| Condition | 4 hours | 8 hours | 24 hours |
| PBS, pH 7.4, 4°C | >99% | >98% | >95% |
| PBS, pH 7.4, 25°C | >98% | >95% | ~90% |
| PBS, pH 7.4, 37°C | >95% | ~90% | <85% |
| PBS, pH 8.0, 37°C | ~90% | <85% | <75% |
| Table 2: Representative Stability Data for HA-1004 (50 µM) in PBS. Note: Data are illustrative. The isoquinolinesulfonamide moiety may be susceptible to hydrolysis under strongly acidic or basic conditions and at elevated temperatures. |
Best Practices & Troubleshooting
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in your cell-based or enzymatic assays is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts.[7] Remember to include a vehicle control (buffer with the same final DMSO concentration) in all experiments.
-
Precipitation Observed: If you observe precipitation in your working solution, it indicates the solubility limit has been exceeded.[7]
-
Solution: Decrease the final concentration of HA-1004. Alternatively, prepare a more dilute intermediate stock solution from your DMSO master stock before the final dilution into the buffer.
-
-
Inconsistent Results: If experimental results are not reproducible, it may be due to compound degradation.[7]
-
Solution: Always use freshly prepared working solutions for each experiment. Do not store dilute aqueous solutions of HA-1004, even at 4°C, for extended periods.[10] Validate the stability under your specific experimental timeframe and conditions.
-
Conclusion
The reliable use of this compound hinges on a thorough understanding of its solubility and stability. By employing the protocols and best practices outlined in this guide—preparing validated DMSO stock solutions, determining the practical kinetic solubility limit in experimental buffers, and confirming stability over the experimental duration—researchers can significantly enhance the quality and reproducibility of their data. Adherence to these principles ensures that the observed biological effects are directly attributable to the intended concentration of the active kinase inhibitor.
References
-
Matuszyk, J., et al. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International Immunopharmacology, 2(4), 435-442. [Link]
-
InvivoChem. (n.d.). HA-1004 | PKA inhibitor. InvivoChem. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. [Link]
-
Tarcsay, A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Solvias. [Link]
-
Su, B., et al. (1991). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Cancer Communications, 3(1), 13-19. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
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Application Notes and Protocols: A Step-by-Step Guide for the Preparation of HA-1004 Dihydrochloride Stock Solution
Introduction: Understanding HA-1004 Dihydrochloride
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases. It is notably recognized for its inhibitory activity against Protein Kinase A (PKA), Protein Kinase C (PKC), and cyclic GMP-dependent protein kinase (cGKI)[1]. Its ability to induce vascular relaxation and inhibit lipolysis makes it a valuable tool in cellular signaling, smooth muscle function, and second messenger system research[2]. The dihydrochloride salt form of HA-1004 enhances its solubility in aqueous solutions, a critical factor for its application in biological assays.
This guide provides a comprehensive, step-by-step protocol for the preparation of this compound stock solutions, ensuring experimental accuracy and reproducibility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to the accurate preparation of stock solutions. The key parameters are summarized in the table below.
| Property | Value | Source |
| CAS Number | 91742-10-8 | [1] |
| Molecular Formula | C₁₂H₁₅N₅O₂S·2HCl | [1] |
| Molecular Weight | 366.26 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from general chemical properties |
| Purity | ≥97% | [1] |
| Solubility in Water | Soluble (up to 10 mM has been reported) | |
| Solubility in DMSO | Soluble (a 10 mM stock solution is readily achievable) | [2] |
| Solubility in Ethanol | Limited data available, not recommended as a primary solvent |
Expert Insight: While this compound is water-soluble, preparing a highly concentrated primary stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is often advantageous. This approach minimizes the volume of solvent added to your experimental system, thereby reducing the risk of solvent-induced artifacts. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to maintain cellular health[2].
Signaling Pathway and Experimental Workflow
HA-1004 exerts its biological effects by inhibiting key kinases involved in various cellular signaling cascades. The diagram below illustrates a simplified representation of its inhibitory action and the general workflow for its use in experiments.
Caption: Workflow for this compound stock preparation and its inhibitory mechanism.
Detailed Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-Weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic powder.
-
Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Mass (mg) = 0.010 mol/L x 0.001 L x 366.26 g/mol x 1000 mg/g = 3.66 mg .
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh out 3.66 mg of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can facilitate dissolution[2]. The solution should be clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber or opaque microcentrifuge tubes. Store these aliquots at -20°C for several months or at -80°C for long-term stability (up to one year)[3]. One source suggests that reconstituted stock solutions may be stable for up to 6 months at 4°C, but storage at -20°C or -80°C is the more common and recommended practice for preserving compound integrity.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a 10 µM working solution in a typical cell culture medium.
Materials and Equipment:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium or experimental buffer
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy and minimize precipitation, it is best to perform a serial dilution.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by, for example, adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM solution. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration.
-
-
Direct Dilution (for lower concentrations): For a 1:1000 dilution to achieve a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent the compound from precipitating out of solution.
-
Homogenization: Gently mix the working solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing, which can be detrimental to some media components.
-
Immediate Use: It is best practice to prepare aqueous working solutions fresh for each experiment and use them immediately to ensure stability and prevent degradation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Precipitation in primary stock solution | Incomplete dissolution or exceeded solubility limit. | Gently warm the solution to 37°C and vortex. If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitation in working solution | "Salting out" of the compound upon dilution in an aqueous buffer. | Ensure the final DMSO concentration is low (<0.5%). Pre-warm the aqueous buffer before adding the DMSO stock. Add the stock solution to the buffer while gently mixing. |
| Lack of biological activity | Compound degradation. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Store stock solutions at the recommended temperatures. |
References
Sources
Application Notes: Probing Cyclic Nucleotide-Dependent Kinase Pathways Using HA-1004 Dihydrochloride and Western Blotting for Phospho-VASP
Introduction: VASP Phosphorylation as a Readout for Kinase Activity
Vasodilator-Stimulated Phosphoprotein (VASP) is a key regulatory protein that links signal transduction pathways to the dynamic remodeling of the actin cytoskeleton.[1][2][3] Its activity and localization are tightly controlled by phosphorylation at three primary sites: Serine 157 (Ser157), Serine 239 (Ser239), and Threonine 278 (T278).[1] Ser157 is the principal substrate for cAMP-dependent Protein Kinase (PKA), while Ser239 is the major site for cGMP-dependent Protein Kinase (PKG).[4][5]
The phosphorylation status of VASP serves as a reliable and widely used barometer for the activity of the PKA and PKG signaling cascades.[4] A characteristic feature of VASP phosphorylation is a mobility shift on SDS-PAGE, where the phosphorylated forms migrate slower than the unphosphorylated protein, resulting in distinct bands at approximately 50 kDa and 46 kDa, respectively.[1][4]
HA-1004 Dihydrochloride is a cell-permeable isoquinoline sulfonamide that acts as an inhibitor of several protein kinases.[6] It is particularly noted for its inhibitory action against cyclic nucleotide-dependent kinases, PKA and PKG.[7][8][9][10] This makes HA-1004 a valuable pharmacological tool to investigate cellular processes regulated by these pathways. By treating cells with HA-1004 and subsequently analyzing the phosphorylation status of VASP via Western blotting, researchers can directly assess the compound's efficacy and probe the functional roles of PKA and PKG in their specific experimental system.
Mechanism of Action: HA-1004 Inhibition of the PKA/PKG-VASP Axis
The core mechanism investigated in this protocol is the inhibition of VASP phosphorylation by HA-1004. In a typical cellular context, signaling molecules that increase intracellular levels of cyclic AMP (cAMP) or cyclic GMP (cGMP) will activate PKA or PKG, respectively. These active kinases then phosphorylate VASP at its specific serine residues.
HA-1004 functions by competing with ATP for the kinase's catalytic subunit, thereby preventing the transfer of a phosphate group to VASP. The expected outcome of treating cells with HA-1004 is a dose-dependent decrease in the signal from phospho-specific VASP antibodies (e.g., anti-p-VASP Ser157 or anti-p-VASP Ser239).
Caption: HA-1004 inhibits PKA and PKG, blocking VASP phosphorylation.
Quantitative Data & Reagent Summary
This table provides essential quantitative information for planning experiments. Concentrations and dilutions should be optimized for your specific cell type and experimental conditions.
| Parameter | Value | Notes & Justification |
| This compound | ||
| IC₅₀ vs. PKA | ~8 µM | The concentration required for 50% inhibition of PKA.[6] |
| IC₅₀ vs. PKG | ~4 µM | The concentration required for 50% inhibition of PKG.[6] |
| IC₅₀ vs. PKC | ~12 µM | HA-1004 is less potent against PKC, but off-target effects should be considered at high concentrations.[6] |
| Working Concentration | 10 - 100 µM | Start with a dose-response curve. An IC50 of ~170 µM has been noted for inhibiting differentiation in HL-60 cells.[11] |
| VASP Protein | ||
| Molecular Weight (Unphos.) | ~46 kDa | The lower band detected by a total VASP antibody.[4] |
| Molecular Weight (Phos.) | ~50 kDa | The upper, slower-migrating band, indicative of phosphorylation.[1][4] |
| Antibody Dilutions | ||
| Primary: p-VASP (Ser157/239) | 1:500 - 1:2000 | Dilution depends on antibody manufacturer and target abundance. Consult the datasheet.[12] A 1:1000 dilution is a common starting point.[4][13] |
| Primary: Total VASP | 1:1000 | Essential control to ensure changes in p-VASP are not due to changes in total protein levels.[4] |
| Primary: Loading Control | 1:1000 - 1:5000 | For GAPDH, β-Actin, or α-Tubulin. |
| Secondary Antibody | 1:2000 - 1:10000 | Dilution depends on the detection system (e.g., HRP, fluorescent). |
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for assessing the effect of HA-1004 on VASP phosphorylation.
Caption: Experimental workflow from cell treatment to Western blot analysis.
A. Materials and Reagents
-
This compound (e.g., MedChemExpress, Santa Cruz Biotechnology)
-
Cell line of interest (e.g., platelets, smooth muscle cells, endothelial cells)
-
Cell culture media and supplements
-
PKA/PKG activator (Positive Control, e.g., Forskolin, 8-Bromo-cGMP)
-
Vehicle (e.g., sterile water or DMSO, check compound datasheet)
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 6x)
-
Tris-Glycine SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary Antibodies:
-
Rabbit anti-phospho-VASP (Ser157 or Ser239)
-
Rabbit anti-VASP (Total)
-
Mouse anti-GAPDH or β-Actin (Loading Control)
-
-
Secondary Antibodies (HRP-conjugated):
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
B. Cell Culture and Treatment
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Starvation (Optional): To reduce basal kinase activity, serum-starve cells for 4-16 hours prior to treatment, if appropriate for the cell type.
-
Inhibition: Pre-incubate cells with the desired concentrations of HA-1004 (e.g., 0, 10, 30, 100 µM) for 1-2 hours. Include a "vehicle only" control.
-
Stimulation (Positive Control): To confirm that the pathway is active and that HA-1004 is effective, treat a set of cells (with and without HA-1004) with a PKA/PKG activator (e.g., 10 µM Forskolin or 100 µM 8-Br-cGMP) for 15-30 minutes.
C. Lysate Preparation and Quantification
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA buffer (with inhibitors) and scrape the cells.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
D. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
Loading: Load 15-30 µg of protein per lane into a Tris-Glycine gel.
-
Electrophoresis: Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
E. Immunodetection
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-p-VASP) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (3 times for 10 minutes each) with TBST.
-
Detection: Add ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using a digital imager or film.
F. Stripping and Reprobing
-
After imaging for p-VASP, the membrane can be stripped and re-probed for Total VASP and then a loading control to ensure the observed changes are valid. Mild stripping protocols are recommended to preserve protein integrity.
Expected Results & Interpretation
-
Positive Control (Activator Only): A strong band at ~50 kDa corresponding to p-VASP and a weaker band at ~46 kDa. This confirms the cells are responsive and the detection system works.
-
Vehicle Control (No Treatment): Basal levels of p-VASP may be visible, depending on the cell type and culture conditions.
-
HA-1004 Treatment: A dose-dependent decrease in the intensity of the ~50 kDa p-VASP band compared to the vehicle control.
-
Total VASP Blot: The intensity of the VASP bands (both 46 and 50 kDa) should remain relatively constant across all lanes, indicating that HA-1004 does not affect total VASP protein expression.
-
Loading Control Blot: A consistent band intensity for GAPDH or β-Actin across all lanes, confirming equal protein loading.
A successful experiment will demonstrate that HA-1004 specifically reduces the phosphorylation of VASP without altering the total amount of the protein, thereby validating its inhibitory effect on the PKA/PKG pathway in the tested cellular model.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No p-VASP Signal | • Inactive kinase pathway in the chosen cells.• Insufficient stimulation by activator.• Phosphatase activity during lysis.• Low primary antibody concentration.[16] | • Use a positive control cell line known to express p-VASP.• Optimize activator concentration and incubation time.• Crucial: Always use fresh phosphatase inhibitors in the lysis buffer.• Increase primary antibody concentration or incubate overnight at 4°C.[16] |
| High Background | • Insufficient blocking.• Primary or secondary antibody concentration too high.• Inadequate washing. | • Increase blocking time to 2 hours or switch blocking agent (e.g., from milk to BSA, as some phospho-antibodies are sensitive to phosphoproteins in milk).[14]• Titrate antibodies to find the optimal signal-to-noise ratio.• Increase the number and duration of TBST washes.[17] |
| Non-Specific Bands | • Primary antibody cross-reactivity.• Protein degradation.• Too much protein loaded. | • Validate the antibody using positive and negative controls.• Ensure fresh protease inhibitors are used during sample preparation.• Reduce the amount of protein loaded per lane.[16] |
| No change with HA-1004 | • HA-1004 concentration is too low.• VASP phosphorylation in your model is PKA/PKG-independent.• Poor cell permeability of the compound. | • Perform a dose-response experiment with higher concentrations of HA-1004.• Consider that other kinases like PKC or Rho kinase can phosphorylate VASP.[18]• Increase pre-incubation time with HA-1004. |
References
-
Matuszyk, J., et al. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International Immunopharmacology, 2(4), 435-42. [Link]
-
Benz, P. M., et al. (2009). Differential VASP phosphorylation controls remodeling of the actin cytoskeleton. Journal of Cell Science, 122(Pt 21), 3954–3965. [Link]
-
ResearchGate. (n.d.). Western blot analysis of VASP phosphorylation confirms attenuated inhibitory signaling after short-term refrigeration. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Western blot analysis of basal and induced VASP phosphorylation. Retrieved from ResearchGate. [Link]
-
Lindsay, S. L., et al. (2011). Differential VASP phosphorylation controls remodeling of the actin cytoskeleton. Journal of Cell Science. [Link]
-
Pula, G., et al. (2004). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Biochemical Journal, 377(Pt 1), 175–183. [Link]
-
Ostrem, V. K., et al. (1988). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Cancer Research, 48(14), 3862-7. [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad Antibodies website. [Link]
-
Aszodi, A., et al. (1999). The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function. The EMBO Journal, 18(1), 37-48. [Link]
-
Kwiatkowski, A. V., et al. (2013). Regulation of VASP by phosphorylation: Consequences for cell migration. Cell Adhesion & Migration, 7(1), 108–116. [Link]
-
Addgene Blog. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from Addgene Blog. [Link]
-
Boster Bio. (n.d.). Western Blot Troubleshooting Guide. Retrieved from Boster Bio website. [Link]
-
ResearchGate. (n.d.). Vasodilatory action of HA1004 (N-(2-guanidinoethyl)-5-isoquinoline-sulfonamide), a novel calcium antagonist with no effect on cardiac function. Retrieved from ResearchGate. [Link]
-
Kamenetsky, E., et al. (2021). Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling. Pharmacological Reviews, 73(1), 386-432. [Link]
-
Breitsprecher, D., et al. (2009). Clustering of VASP actively drives processive, WH2 domain-mediated actin filament elongation. The EMBO Journal, 28(21), 3246–3258. [Link]
-
LabTAG. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. Retrieved from LabTAG website. [Link]
-
Pasqualucci, L., et al. (2006). PKA-mediated phosphorylation regulates the function of activation-induced deaminase (AID) in B cells. Proceedings of the National Academy of Sciences of the United States of America, 103(2), 395-400. [Link]
Sources
- 1. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-VASP (Ser239) Polyclonal Antibody (PA5-99377) [thermofisher.com]
- 13. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: HA-1004 Dihydrochloride for Inducing Vascular Relaxation in Aortic Strips
For Research Use Only.
Introduction
Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and tissue perfusion. Hypercontraction of vascular smooth muscle contributes to pathological conditions such as hypertension and vasospasm.[1] The signaling pathways that govern smooth muscle contraction are therefore critical targets for pharmacological intervention. A key pathway involves the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[1][2] The RhoA/ROCK pathway mediates Ca2+ sensitization of the contractile apparatus, primarily by inhibiting myosin light chain phosphatase (MLCP).[1][2] This inhibition leads to increased phosphorylation of the myosin light chain, promoting sustained contraction even at constant intracellular Ca2+ levels.[2][3]
HA-1004 Dihydrochloride, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a serine/threonine kinase inhibitor.[4][5] While it was initially characterized as an inhibitor of cyclic nucleotide-dependent protein kinases (PKA and PKG), it also exhibits inhibitory activity against ROCK.[4][5] This action on the Rho-kinase pathway is a key component of its vasodilatory effects, as it leads to a decrease in the calcium sensitivity of the contractile machinery in vascular smooth muscle.[5] By inhibiting ROCK, HA-1004 effectively uncouples the Ca2+-tension relationship, leading to vascular smooth muscle relaxation.[6] These application notes provide a detailed protocol for utilizing this compound to induce and quantify vascular relaxation in isolated aortic strips, a classic ex vivo model for studying vasoactivity.[7][8]
Mechanism of Action: The Rho/ROCK Signaling Pathway
The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium ([Ca2+]i), which activates myosin light chain kinase (MLCK) to phosphorylate the 20-kDa myosin light chain (LC20).[3] However, the maintenance of force, particularly the tonic phase of contraction, is heavily dependent on the RhoA/ROCK pathway, which sensitizes the contractile proteins to Ca2+.[3][9]
Upon stimulation by vasoconstrictor agonists (e.g., phenylephrine, angiotensin II) binding to G protein-coupled receptors, RhoA is activated.[2] Activated RhoA, in turn, activates ROCK.[3] ROCK then phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits its activity.[3] With MLCP inhibited, the phosphorylation of LC20 is favored, leading to sustained contraction.[1]
HA-1004 intervenes in this pathway by inhibiting ROCK. This prevents the phosphorylation and subsequent inhibition of MLCP. As a result, MLCP remains active, dephosphorylating LC20 and leading to smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of HA-1004-induced vascular relaxation.
Experimental Protocol: Aortic Ring Assay
This protocol details the in vitro methodology for assessing the vasodilatory effect of HA-1004 on isolated aortic rings pre-contracted with a vasoconstrictor agent.[5][10]
Materials and Reagents
-
This compound
-
Aorta (e.g., from rat or rabbit)
-
Krebs-Henseleit Solution (Physiological Salt Solution)[11]
-
Vasoconstrictor agent (e.g., Phenylephrine, KCl)[12]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Distilled, deionized water
-
Standard dissection tools
-
Organ bath system with force-displacement transducers
Preparation of Krebs-Henseleit Solution
A standard Krebs-Henseleit solution is essential for maintaining the viability and physiological responsiveness of the aortic tissue.[13][14] The composition per liter is as follows:
| Component | Molarity (mM) | Weight (g/L) |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| CaCl₂ | 2.52 | 0.28 |
| MgSO₄ | 1.64 | 0.20 |
| NaHCO₃ | 24.88 | 2.09 |
| KH₂PO₄ | 1.18 | 0.16 |
| Glucose | 5.55 | 1.09 |
Preparation Steps:
-
Dissolve all salts, except for NaHCO₃ and CaCl₂, in approximately 900 mL of distilled water.
-
Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂) for at least 20 minutes. This is crucial for maintaining the pH at ~7.4.[14]
-
Slowly add NaHCO₃ and allow it to dissolve completely.
-
Finally, add CaCl₂ to avoid precipitation.
-
Adjust the final volume to 1 liter with distilled water. The solution should be made fresh daily.[14]
Experimental Workflow
Caption: Experimental workflow for the aortic ring assay.
Step-by-Step Methodology
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and fatty tissues.[5]
-
Cut the cleaned aorta into rings of 2-3 mm in width.[5] Take care to not stretch or damage the endothelium.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring on stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously aerate with carbogen gas.[5]
-
-
Equilibration:
-
Inducing Contraction:
-
After equilibration, induce a stable, submaximal contraction using a vasoconstrictor. Phenylephrine (e.g., 1 µM) is commonly used as it acts via α1-adrenergic receptors, which couple to the RhoA/ROCK pathway.[5][12]
-
Wait for the contraction to reach a stable plateau, which will serve as the baseline for measuring relaxation.
-
-
Application of HA-1004:
-
Once a stable contraction is achieved, add HA-1004 to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).[5]
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.
-
Calculate the percentage of relaxation at each concentration of HA-1004 relative to the pre-contracted tension induced by the vasoconstrictor.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the HA-1004 concentration.
-
Determine the EC₅₀ value (the concentration of HA-1004 that produces 50% of the maximal relaxation) from the concentration-response curve.
-
Expected Results and Data Presentation
The application of HA-1004 to pre-contracted aortic strips is expected to induce a concentration-dependent relaxation. The potency of HA-1004 can be quantified by its EC₅₀ value.
| Parameter | Description | Typical Value |
| Pre-contraction Agent | Agonist used to induce stable vascular tone. | Phenylephrine (1 µM) |
| HA-1004 Concentration Range | Range of HA-1004 concentrations tested. | 10 nM - 100 µM |
| EC₅₀ for Relaxation | Concentration for 50% maximal relaxation. | 2.2 µM (vs. 18 mM KCl)[15] |
| pA₂ (vs. CaCl₂) | Measure of competitive antagonism. | 6.60[15] |
Note: EC₅₀ values can vary depending on the specific vasoconstrictor used, the animal species, and experimental conditions.
Troubleshooting
-
No or Weak Contraction:
-
Cause: Damaged tissue, improper resting tension, or degraded vasoconstrictor.
-
Solution: Ensure careful dissection and handling of the aortic rings. Verify the resting tension is appropriate. Prepare fresh vasoconstrictor solutions.
-
-
Inconsistent Relaxation:
-
Cause: Incomplete equilibration, unstable baseline contraction, or endothelium damage (if studying endothelium-dependent relaxation).
-
Solution: Extend the equilibration period. Ensure a stable plateau is reached before adding HA-1004. Be meticulous during the dissection to preserve the endothelium.
-
-
High Variability Between Rings:
-
Cause: Biological variability, inconsistent ring size, or differences in tension application.
-
Solution: Use aortic rings from the same region of the aorta. Ensure ring widths are consistent. Apply the same resting tension to all rings. Increase the number of replicates (n).
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the Rho/ROCK signaling pathway in vascular tone regulation. Its ability to induce vasorelaxation by inhibiting Ca2+ sensitization makes it an important compound for studies in cardiovascular physiology and pharmacology. The aortic ring assay described here provides a robust and reproducible method for quantifying the vasodilatory effects of HA-1004 and similar compounds, offering insights into their potential therapeutic applications for conditions characterized by excessive vasoconstriction.
References
-
Title: RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension. Source: MDPI. URL: [Link]
-
Title: New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Source: PubMed Central. URL: [Link]
-
Title: Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells. Source: PubMed. URL: [Link]
-
Title: Rho/Rho Kinase Signal Transduction Pathway in Cardiovascular Disease and Cardiovascular Remodeling. Source: Revista Española de Cardiología (English Edition). URL: [Link]
-
Title: The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction. Source: ResearchGate. URL: [Link]
-
Title: Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase. Source: PubMed. URL: [Link]
-
Title: A Post-Calcium Site of Action for HA1004, a Novel Vasculorelaxant. Source: PubMed. URL: [Link]
-
Title: Krebs-Henseleit Buffer. Source: HiMedia Laboratories. URL: [Link]
-
Title: Vasodilatory action of HA1004 [N-(2-guanidinoethyl)-5-isoquinolinesulfonamide], a novel calcium antagonist with no effect on cardiac function. Source: PubMed. URL: [Link]
-
Title: Krebs-Henseleit Solution Recipe. Source: HBIO Harvard Apparatus. URL: [Link]
-
Title: A high-throughput in vitro ring assay for vasoactivity using magnetic 3D bioprinting. Source: NIH. URL: [Link]
-
Title: Krebs–Henseleit solution. Source: Wikipedia. URL: [Link]
-
Title: Vasoconstrictor responses to vasopressor agents in human pulmonary and radial arteries: an in vitro study. Source: ANZCA Institutional Research Repository. URL: [Link]
-
Title: Aortic Ring Assay. Source: YouTube. URL: [Link]
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Title: The aortic ring model of angiogenesis: a quarter century of search and discovery. Source: PMC. URL: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A post-calcium site of action for HA1004, a novel vasculorelaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 12. Vasoconstrictor responses to vasopressor agents in human pulmonary and radial arteries: an in vitro study. | AIRR | ANZCA Institutional Research Repository [airr.anzca.edu.au]
- 13. himedialabs.com [himedialabs.com]
- 14. support.harvardapparatus.com [support.harvardapparatus.com]
- 15. Vasodilatory action of HA1004 [N-(2-guanidinoethyl)-5-isoquinolinesulfonamide], a novel calcium antagonist with no effect on cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cell Migration with HA-1004 Dihydrochloride: An Application Note and Protocol
Authored by a Senior Application Scientist
Introduction: Cell migration is a fundamental biological process, integral to physiological phenomena such as embryonic development, immune response, and wound healing, as well as pathological conditions like cancer metastasis. The intricate orchestration of cell motility is largely governed by the dynamic remodeling of the actin cytoskeleton. A key regulatory hub in this process is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. Activation of this pathway leads to increased actomyosin contractility and the formation of stress fibers, which are crucial for cell adhesion and movement.
HA-1004 dihydrochloride is a versatile protein kinase inhibitor, notable for its activity against ROCK. By inhibiting ROCK, HA-1004 disrupts the formation of stress fibers and focal adhesions, thereby modulating cell contractility and migration. While it also inhibits other kinases such as PKA and PKC, its effects on the cytoskeleton are primarily attributed to its ROCK inhibitory function. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study cell migration in vitro. We present detailed protocols for the wound healing (scratch) assay and the transwell (Boyden chamber) assay, including essential preliminary steps to determine optimal, non-toxic working concentrations of the inhibitor.
Scientific Principle: The Rho/ROCK Signaling Pathway in Cell Migration
The Rho family of small GTPases, particularly RhoA, are central regulators of the actin cytoskeleton. When activated by upstream signals, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK, a serine/threonine kinase, subsequently phosphorylates several substrates that collectively promote actomyosin contractility and cytoskeletal reorganization. A primary target is the Myosin Light Chain (MLC), which, upon phosphorylation, increases the ATPase activity of myosin II, leading to stress fiber formation and cellular contraction. Another key substrate is the LIM kinase (LIMK), which, once phosphorylated by ROCK, inactivates cofilin, an actin-depolymerizing factor. This inactivation stabilizes actin filaments.
HA-1004, as a ROCK inhibitor, intervenes in this cascade. By preventing the phosphorylation of ROCK substrates, it leads to a reduction in MLC phosphorylation and a decrease in stress fiber formation. This ultimately results in a less contractile cellular phenotype, which can have profound effects on a cell's ability to migrate.
Caption: The Rho/ROCK signaling pathway in cell migration.
Preliminary Protocol: Determining Optimal HA-1004 Concentration
Prior to conducting migration assays, it is imperative to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This involves a dose-response cytotoxicity assay.
1. Preparation of this compound Stock Solution:
-
Solubility: this compound is soluble in water and DMSO. For cell culture applications, preparing a concentrated stock in sterile DMSO is recommended to minimize the final solvent concentration in the culture medium.
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
2. Cytotoxicity Assay (e.g., MTT or LDH Assay):
-
Principle: This assay will determine the concentration at which HA-1004 becomes toxic to the cells, allowing you to select sub-toxic concentrations for migration experiments.
-
Materials:
-
Cell line of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) assay kit
-
DMSO (for MTT assay) or lysis buffer (for LDH assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or 10% DMSO).
-
Incubate the cells for a duration relevant to your planned migration assay (e.g., 24-48 hours).
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability against the concentration of HA-1004 to determine the IC50 (the concentration that inhibits 50% of cell viability). For migration assays, use concentrations well below the IC50 value.
-
| Parameter | Description |
| Assay | MTT or LDH Cytotoxicity Assay |
| Cell Seeding Density | Cell line-dependent, aim for 70-80% confluency at time of treatment |
| HA-1004 Concentrations | Serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200 µM) |
| Incubation Time | 24-48 hours (match to migration assay duration) |
| Controls | Vehicle (DMSO), Positive (e.g., 10% DMSO) |
| Readout | Absorbance or Fluorescence |
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
1. Materials:
-
Cell line of interest
-
6-well or 12-well tissue culture plates
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound
-
Sterile p200 pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
2. Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, you may replace the complete medium with serum-free or low-serum medium for 12-24 hours to minimize cell proliferation, which can confound migration results.
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer. Apply consistent pressure to ensure a uniform wound width.
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
-
Treatment:
-
Add fresh serum-free or low-serum medium containing the desired concentration of this compound to the appropriate wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dilute HA-1004).
-
A positive control for migration (e.g., medium with 10% FBS) can also be included.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch in each well. This is your T=0 time point. Use phase-contrast microscopy.
-
Mark the plate to ensure you image the same field of view at subsequent time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
3. Data Analysis:
-
Quantification: Use image analysis software like ImageJ to measure the area of the cell-free "wound" at each time point for all conditions.
-
Calculation: Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0 using the following formula:
-
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
-
Presentation: Plot the percentage of wound closure over time for each condition.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the HA-1004 treated groups and the control group.[1][2]
| Parameter | Recommendation |
| Cell Culture Format | 6-well or 12-well plates |
| Scratching Tool | Sterile p200 pipette tip |
| Medium for Assay | Serum-free or low-serum (e.g., 1% FBS) |
| HA-1004 Concentration | Determined by preliminary cytotoxicity assay |
| Imaging | Phase-contrast microscopy at 0, 6, 12, 24h (or as needed) |
| Analysis Software | ImageJ or similar |
Protocol 2: Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
1. Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size for most adherent cells) for 24-well plates
-
24-well plates
-
Complete culture medium
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS, specific growth factors)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
2. Procedure:
-
Preparation:
-
If necessary, rehydrate the Transwell inserts according to the manufacturer's instructions.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 500 µL of serum-free medium to the lower chamber for the negative control wells.
-
-
Cell Preparation and Treatment:
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.
-
Incubate the cell suspension with the desired concentrations of this compound or vehicle control for a short period (e.g., 30 minutes) at 37°C.
-
-
Cell Seeding:
-
Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for a period that allows for measurable migration but not complete passage of all cells (typically 4-24 hours, depending on the cell type).[3]
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
3. Data Analysis:
-
Quantification:
-
Using a light microscope, count the number of stained, migrated cells on the lower surface of the membrane in several random fields of view (e.g., 5-10 fields) at a consistent magnification (e.g., 100x or 200x).
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.[4]
-
-
Calculation: Calculate the average number of migrated cells per field for each condition.
-
Presentation: Present the data as the average number of migrated cells or as a percentage of migration relative to the control.
-
Statistical Analysis: Use appropriate statistical tests to compare the different treatment groups.
| Parameter | Recommendation |
| Transwell Pore Size | 8 µm for most adherent cells |
| Chemoattractant | 10% FBS or specific growth factor |
| Cell Seeding Density | 1 x 10⁵ - 1 x 10⁶ cells/mL |
| Incubation Time | 4-24 hours (cell type-dependent)[3] |
| Staining | Crystal Violet |
| Quantification | Manual counting or colorimetric measurement[4] |
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. The mandatory preliminary cytotoxicity assay ensures that the observed effects on cell migration are not due to cell death. The inclusion of appropriate positive and negative controls in each experiment is crucial for validating the results. For the wound healing assay, the negative control (vehicle) establishes the baseline migration rate, while a positive control (e.g., serum) can confirm that the cells are capable of robust migration. Similarly, in the transwell assay, the absence of a chemoattractant in the lower chamber serves as a negative control for directional migration. Consistent results across multiple biological replicates will further enhance the trustworthiness of the findings.
Conclusion
This compound is a valuable tool for investigating the role of the Rho/ROCK signaling pathway in cell migration. By carefully determining the optimal non-toxic concentration and employing standardized protocols such as the wound healing and transwell assays, researchers can obtain reliable and reproducible data on the effects of this inhibitor on cell motility. These insights are critical for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration.
References
-
Creative Diagnostics. (n.d.). Rho Signaling Pathway. Retrieved from [Link]
-
CLYTE Technologies. (2025, July 21). Understanding Cell Migration Statistical Significance in Wound Healing (Scratch) Assays. Retrieved from [Link]
-
Justus, C. R., Le, L. K., & Yang, L. V. (2014). Transwell in Vitro Cell Migration and Invasion Assays. In Methods in Molecular Biology (Vol. 1147, pp. 31–40). Humana Press. Retrieved from [Link]
-
ibidi GmbH. (2024, March 21). Application Note 67: Data Analysis of Wound Healing and Cell Migration Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
ResearchGate. (2015, June 5). What statistical test can I do for my wound healing assay data? Retrieved from [Link]
-
SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]
-
Yarrow, J. C., Totsukawa, G., & Mitchison, T. J. (2005). High-Throughput Screening Using a Scratch Wound Healing Assay. Current Protocols in Cell Biology, Chapter 12, Unit 12.9. Retrieved from [Link]
Sources
Application Note: Enhancing Immunofluorescence Staining by Modulating Cytoskeletal Architecture with HA-1004 Dihydrochloride
Introduction: Beyond the Static Cell—Visualizing Targets in a Dynamic Environment
Immunofluorescence (IF) microscopy is a cornerstone technique for visualizing the subcellular localization of proteins. However, the dense and highly organized cytoskeletal network, particularly actin stress fibers, can sometimes impede antibody access to specific epitopes, leading to weak or inconsistent staining. This is especially true for proteins that are part of or are located in close proximity to complex cytoskeletal structures. To overcome this challenge, we present a detailed guide on the strategic use of HA-1004 Dihydrochloride, a Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, to transiently and reversibly remodel the actin cytoskeleton for improved immunofluorescence staining.
HA-1004 is a cell-permeable inhibitor of ROCK, a key downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility and the formation of actin stress fibers.[2][3] By inhibiting ROCK, HA-1004 leads to a rapid and reversible disassembly of stress fibers, resulting in altered cell morphology and a less compact cytoplasm.[4] This controlled modulation of the cellular architecture can "unmask" epitopes and enhance antibody penetration, ultimately leading to a more robust and specific fluorescent signal. This application note provides the scientific rationale, detailed protocols, and troubleshooting guidance for incorporating this compound into your immunofluorescence workflows.
Mechanism of Action: How HA-1004 Remodels the Cellular Landscape
The RhoA/ROCK pathway plays a pivotal role in regulating the organization of the actin cytoskeleton.[5] Activated RhoA (Rho-GTP) binds to and activates ROCK, which in turn phosphorylates several downstream targets to promote the assembly of contractile actin filaments.[1] Key substrates of ROCK include Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit (MYPT1). Phosphorylation of MLC increases myosin ATPase activity, promoting its interaction with actin filaments to generate contractile force.[2] ROCK also phosphorylates and inactivates MYPT1, which would otherwise dephosphorylate MLC. This dual action ensures a sustained contractile state. Furthermore, ROCK can influence actin dynamics through the LIM kinase/cofilin pathway.[1]
HA-1004, as a ROCK inhibitor, intervenes in this cascade. By blocking the kinase activity of ROCK, it prevents the phosphorylation of its downstream targets. This leads to decreased MLC phosphorylation, reduced actin-myosin contractility, and the subsequent disassembly of actin stress fibers.[4] The result is a more relaxed cellular phenotype, which can be advantageous for antibody accessibility during immunofluorescence staining.
Figure 2: Experimental workflow for immunofluorescence with HA-1004 pre-treatment.
Step-by-Step Method:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%). [6]2. HA-1004 Treatment:
-
Prepare a working solution of HA-1004 in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 10-50 µM is recommended. * For a crucial control, prepare a vehicle-only (e.g., DMSO) treatment at the same final concentration as the HA-1004-treated samples.
-
Aspirate the old medium from the cells and add the HA-1004 or vehicle-containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The incubation time may require optimization.
-
-
Fixation:
-
Gently aspirate the treatment medium and wash the cells once with warm 1X PBS.
-
Add 1 ml of 4% Paraformaldehyde Fixation Solution to each well and incubate for 15 minutes at room temperature. [7]4. Washing: Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each. [8]5. Permeabilization:
-
Add 1 ml of Permeabilization Buffer to each well.
-
Incubate for 5-10 minutes at room temperature. This step is crucial for intracellular targets. [6]6. Blocking:
-
Aspirate the permeabilization buffer and wash three times with 1X PBS for 5 minutes each.
-
Add 1 ml of Blocking Buffer to each well and incubate for 60 minutes at room temperature to minimize non-specific antibody binding. [7][9]7. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100). [7] * Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 2-3 hours at room temperature or overnight at 4°C in a humidified chamber. [7]8. Washing: Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each. [10]9. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark. [6]10. Final Washes and Counterstaining:
-
Aspirate the secondary antibody solution and wash three times with 1X PBS for 5 minutes each in the dark. [11] * (Optional) Incubate with a nuclear counterstain like DAPI (1 µg/ml) for 5 minutes. [10] * Rinse once with 1X PBS.
-
-
Mounting and Imaging:
Data Interpretation and Expected Results
When comparing HA-1004-treated cells to vehicle-treated controls, you should first visually confirm the expected morphological changes. Control cells will typically exhibit well-defined actin stress fibers (when stained with phalloidin), while HA-1004-treated cells should show a more rounded or stellate shape with a reduction in these structures. [4] The primary endpoint is the quality of the staining for your target protein. In successful experiments, the HA-1004-treated cells should display a brighter and more specific signal for the target antigen compared to the control group. This enhancement is attributed to the improved accessibility of the epitope to the primary antibody.
| Parameter | Recommended Starting Condition | Rationale |
| HA-1004 Concentration | 10-50 µM | Balances effective ROCK inhibition with minimal cytotoxicity. Higher concentrations (>320 µM) can be toxic. |
| Treatment Time | 30-60 minutes | Sufficient to induce cytoskeletal reorganization without causing significant downstream cellular stress. [12] |
| Cell Confluency | 50-70% | Ensures individual cell morphology can be clearly observed and avoids artifacts from overcrowding. |
| Fixation | 4% Paraformaldehyde | Preserves cellular structure well for immunofluorescence. [8] |
| Permeabilization | 0.3% Triton X-100 | Allows antibody access to intracellular antigens. [7] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal in Both Groups | Inactive antibody, incorrect antibody concentration, or over-fixation. | Confirm antibody validity in another application (e.g., Western Blot). Optimize antibody titration. Reduce fixation time or consider antigen retrieval. [13][14] |
| High Background Staining | Insufficient blocking, or primary/secondary antibody concentration too high. | Increase blocking time to 90 minutes. Use serum from the same species as the secondary antibody. Titrate antibodies to determine the optimal signal-to-noise ratio. [9] |
| No Difference Between Treated and Control | HA-1004 is inactive, or the target epitope is not sterically hindered by the cytoskeleton. | Use a fresh aliquot of HA-1004. Confirm its effect by staining with phalloidin to visualize actin. If actin is disrupted but the target signal is unchanged, this method may not be beneficial for your specific protein. |
| Cell Detachment or Poor Morphology | Cytotoxicity from HA-1004, or harsh washing steps. | Perform a dose-response and time-course experiment to find the optimal, non-toxic concentration and duration. Be gentle during washing steps. |
| Autofluorescence | Aldehyde fixation, or endogenous fluorophores in the sample. | Prepare fresh fixative solutions. Use an autofluorescence quenching reagent or use spectral imaging to subtract the background. [15] |
Conclusion
The use of this compound as a pre-treatment in immunofluorescence protocols offers a powerful method for enhancing signal intensity and specificity for certain target antigens. By transiently and reversibly modulating the actin cytoskeleton, researchers can overcome common issues of epitope masking and poor antibody penetration. The protocols and guidelines presented here provide a robust framework for integrating this technique into your research, enabling clearer and more insightful visualization of the subcellular world. As with any technique, empirical optimization for your specific cell type and target protein is key to achieving the best results.
References
-
Breslin, J. W., & Yuan, S. Y. (2005). Rho/ROCK in endothelial barrier regulation. Microcirculation, 12(2), 155-168. Available at: [Link]
-
Creative Diagnostics. (n.d.). Immunofluorescence Protocol: Cultured Cell. Retrieved from [Link]
-
Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing protein kinase (ROCK) signaling in cancer. Small GTPases, 5(1), e27940. Available at: [Link]
-
Bio-Rad. (2018). Immunofluorescence Protocol for use on cultured cell lines (IF-IC). Retrieved from [Link]
-
Riento, K., & Ridley, A. J. (2003). ROCKS: multifunctional kinases in cell behaviour. Nature Reviews Molecular Cell Biology, 4(6), 446-456. Available at: [Link]
-
Schofield, A. V., & Bernard, O. (2013). Rho-associated coiled-coil kinase (ROCK) signaling and disease. Critical reviews in biochemistry and molecular biology, 48(4), 301-316. Available at: [Link]
-
Birkenfeld, J. R., et al. (1990). Protein Kinase C Inhibitor H-7 Alters the Actin Cytoskeleton of Cultured Cells. Experimental Cell Research, 191(1), 70-76. Available at: [Link]
-
Loirand, G., Guérin, P., & Pacaud, P. (2006). Rho kinases in cardiovascular physiology and pathophysiology. Circulation research, 98(3), 322-334. Available at: [Link]
-
Lee, J. H., et al. (2023). CU06-1004 alleviates vascular hyperpermeability in a murine model of hereditary angioedema by protecting the endothelium. Allergy, 78(5), 1333-1346. Available at: [Link]
-
Sako, T., et al. (1990). Increased Endothelial Albumin Permeability Mediated by Protein Kinase C Activation. The Journal of Clinical Investigation, 85(6), 1991-1998. Available at: [Link]
-
Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389(6654), 990-994. Available at: [Link]
-
Alldatasheet. (n.d.). HA1004 Datasheet. Retrieved from [Link]
-
Chapman, S., et al. (2014). ROCK Inhibitor and Feeder Cells Induce the Conditional Reprogramming of Epithelial Cells. The American Journal of Pathology, 184(4), 1035-1043. Available at: [Link]
-
Singleton, P. A., et al. (2005). Hyaluronic acid restored protein permeability across injured human lung microvascular endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 288(5), L849-L855. Available at: [Link]
-
de Oliveira, A. P., et al. (2024). Inhibition of Rho kinase (ROCK) impairs cytoskeletal contractility in human Müller glial cells without effects on cell viability, migration, and extracellular matrix production. Experimental Eye Research, 238, 109745. Available at: [Link]
-
Ostrem, V. K., & DeLuca, H. F. (1987). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Journal of Cellular Biochemistry, 35(2), 115-125. Available at: [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]
-
ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for HA-1004 Dihydrochloride in Neuronal Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Neuronal plasticity, the brain's intrinsic ability to remodel its structure and function in response to experience, is fundamental to learning, memory, and recovery from injury. A key regulator of the cellular architecture that underpins these processes is the Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical modulator of actin cytoskeleton dynamics, directly influencing dendritic spine morphology, axonal growth, and synaptic stability.[1] Pharmacological inhibition of this pathway offers a powerful tool to investigate the molecular mechanisms of neuronal plasticity and explore potential therapeutic avenues for neurological disorders. HA-1004 Dihydrochloride is a cell-permeable inhibitor of ROCK, and this document provides a comprehensive guide to its application in neuronal plasticity research, detailing its mechanism of action and providing field-proven protocols for its use in both in vitro and in vivo models.
Introduction: The Role of Rho/ROCK Signaling in Neuronal Plasticity
The Rho family of small GTPases, including RhoA, are molecular switches that control a multitude of cellular processes.[2] When activated by upstream signals, RhoA-GTP binds to and activates its primary downstream effectors, the ROCK serine/threonine kinases (ROCK1 and ROCK2).[3] In the central nervous system, ROCKs phosphorylate a variety of substrates that converge on the regulation of the actin cytoskeleton, a dynamic network of protein filaments essential for neuronal morphology and function.[1][4]
Key functions of the Rho/ROCK pathway in the nervous system include:
-
Regulation of Neurite Outgrowth: The pathway is a major effector for signals that inhibit axonal growth and regeneration, particularly after injury.[2][5] Inhibition of ROCK can counteract these inhibitory signals and promote neurite extension.[6][7]
-
Dendritic Spine Dynamics: Dendritic spines are the primary sites of excitatory synapses, and their morphology is tightly linked to synaptic strength. The Rho/ROCK pathway is instrumental in activity-dependent dendritic spine remodeling, a cornerstone of synaptic plasticity.[1][8]
-
Synaptic Transmission: Basal ROCK signaling helps maintain synaptic strength by stabilizing the pool of readily releasable synaptic vesicles at the presynapse.[4]
By inhibiting ROCK, HA-1004 allows researchers to dissect the contribution of this pathway to various forms of neuronal plasticity, from the structural remodeling of individual neurons to the functional changes underlying learning and memory.
Mechanism of Action: this compound
HA-1004 acts as an ATP-competitive inhibitor of ROCK kinases. While it is a valuable tool, it is important for researchers to be aware that HA-1004 is less potent and selective compared to other widely used ROCK inhibitors such as Y-27632 and Fasudil.[5][9] For instance, Fasudil (also known as HA-1077) has a Ki of 0.33 µM for ROCK1 and an IC50 of 0.158 µM for ROCK2, while also inhibiting other kinases like PKA and PKC at higher concentrations.[2][5] Y-27632 exhibits Ki values of 220 nM and 300 nM for ROCK1 and ROCK2, respectively.[9] Specific Ki or IC50 values for HA-1004 against ROCK1 and ROCK2 are less consistently reported in the literature, underscoring the importance of empirical dose-response studies in any new experimental system.
Table 1: Comparison of Common ROCK Inhibitors
| Inhibitor | Target(s) | Reported Ki / IC50 | Notes |
| HA-1004 | ROCK | Not consistently reported | Less potent and selective than other options. Also inhibits PKA, PKG, PKC, and MLCK at micromolar concentrations.[5] |
| Y-27632 | ROCK1, ROCK2 | Ki: ~140-220 nM (ROCK1), ~300 nM (ROCK2)[9] | Widely used, potent, and relatively selective ROCK inhibitor. |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: ~0.33 µM (ROCK1), IC50: ~0.16 µM (ROCK2)[2][5] | Clinically approved in some countries for cerebral vasospasm. Also inhibits other kinases. |
Foundational Protocols: In Vitro Applications
In vitro models, such as primary neuronal cultures or neuronal cell lines (e.g., PC12, SH-SY5Y), are indispensable for studying the direct effects of HA-1004 on neuronal morphology and signaling.
Preparation of this compound Solutions
Scientific integrity starts with correct reagent preparation. Due to its limited aqueous solubility, a stock solution in an organic solvent is required.
Protocol 2.1.1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solubilization: Dissolve the powder in high-purity Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Dissolution Aid: To facilitate dissolution, gently warm the vial to 37°C for 3-5 minutes and vortex gently until the compound is completely dissolved.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]
Protocol 2.1.2: Preparation of a 10 µM Working Solution
-
Thawing: Thaw a single aliquot of the 10 mM HA-1004 stock solution at room temperature.
-
Dilution: Pre-warm the desired volume of cell culture medium to 37°C. Dilute the 10 mM stock solution 1:1000 in the pre-warmed medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock to 999 µL of medium.[1]
-
Mixing and Use: Mix gently by pipetting. It is crucial to use the freshly prepared working solution immediately for your experiment to ensure stability and consistent results.[1] The final concentration of DMSO in the culture should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Causality and Trustworthiness Insight: Aliquoting the stock solution is a critical step to ensure the compound's integrity. Repeated freeze-thaw cycles can lead to degradation, resulting in inconsistent experimental outcomes. Preparing working solutions fresh for each experiment is a self-validating measure to guarantee that the observed effects are due to the active compound at the intended concentration.
Neurite Outgrowth Assay
This assay is a fundamental method to assess the effect of HA-1004 on neuronal differentiation and plasticity. The protocol below is a general guideline and should be optimized for the specific cell type.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for a typical neurite outgrowth experiment.
Protocol 2.2.1: Neurite Outgrowth in PC12 Cells
PC12 cells are a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF), making them an excellent model for studying neuritogenesis.[10][11][12]
-
Cell Plating: Coat 24-well plates with a suitable substrate (e.g., collagen type I). Seed PC12 cells at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.[12][13]
-
Differentiation and Treatment: Replace the growth medium with a differentiation medium (e.g., DMEM/F12 with 1% horse serum and 50-100 ng/mL NGF).[10][14] Concurrently, add freshly prepared HA-1004 working solutions to final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest HA-1004 dose).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]
-
Fixation: Gently aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[4][13]
-
Permeabilization: Wash the cells 2-3 times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[16]
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.[17]
-
Incubate with a primary antibody against a neuronal marker, such as rabbit anti-β-III Tubulin (1:500), overnight at 4°C.[18]
-
Wash 3 times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000) for 1-2 hours at room temperature, protected from light.[6]
-
-
Imaging and Analysis: Mount coverslips (if used) and acquire images using a fluorescence microscope. Quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Expected Outcome: Inhibition of ROCK by HA-1004 is expected to enhance NGF-induced neurite outgrowth. This will manifest as a dose-dependent increase in average neurite length and the number of cells with neurites longer than one cell body diameter.
Analysis of Downstream ROCK Signaling
To confirm that HA-1004 is inhibiting the ROCK pathway, it is essential to measure the phosphorylation status of its key downstream effectors, LIM kinase (LIMK) and cofilin. ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, a critical actin-depolymerizing factor.[8][19] Therefore, ROCK inhibition should lead to a decrease in phosphorylated LIMK (p-LIMK) and phosphorylated cofilin (p-Cofilin).
Signaling Pathway: Rho/ROCK and Actin Dynamics
Caption: Simplified Rho/ROCK signaling cascade.
Protocol 2.3.1: Western Blot for p-LIMK and p-Cofilin
-
Cell Treatment and Lysis: Plate and treat neuronal cells with HA-1004 (e.g., 10 µM) for a short duration (e.g., 30-60 minutes) to capture acute signaling changes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-p-LIMK1 (Thr508)/LIMK2 (Thr505)[15]
-
Rabbit anti-p-Cofilin (Ser3)
-
Mouse anti-Total LIMK1
-
Mouse anti-Total Cofilin
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
-
Detection: Wash 3 times with TBST and detect using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: Treatment with HA-1004 should lead to a discernible decrease in the ratio of p-LIMK/Total LIMK and p-Cofilin/Total Cofilin compared to vehicle-treated controls, providing direct evidence of ROCK pathway inhibition.[1]
Analysis of Neuronal Morphology and Actin Cytoskeleton
Immunocytochemistry can provide rich qualitative and quantitative data on the morphological changes induced by HA-1004.
Protocol 2.4.1: Immunofluorescence for β-III Tubulin and F-Actin
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 2.2.1, culturing cells on glass coverslips.
-
Fixation and Permeabilization: Follow steps 4-5 from Protocol 2.2.1.
-
Staining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody (e.g., mouse anti-β-III Tubulin, 1:500) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Wash 3 times with PBS.
-
Incubate with a solution containing a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) and a fluorescent phalloidin conjugate (e.g., Alexa Fluor 568 Phalloidin, 1:500) to stain F-actin.[3][16] Incubate for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
-
Mounting and Imaging: Wash 3 times with PBS, mount coverslips onto slides with anti-fade mounting medium, and image using a confocal or high-resolution fluorescence microscope.
Expected Outcome: Cells treated with HA-1004 may exhibit more elaborate neurite branching and larger, more dynamic growth cones. Phalloidin staining will reveal changes in F-actin organization; ROCK inhibition typically leads to a reduction in stress fibers and a reorganization of actin in the cell periphery and growth cones.
In Vivo Applications: A Guideline
Translating in vitro findings to a whole-organism context is a critical step in plasticity research. While specific, validated protocols for HA-1004 in rodent models of neuronal plasticity are not as prevalent as for other ROCK inhibitors, the following guidelines can be adapted.
Critical Considerations for In Vivo Studies:
-
Pharmacokinetics: The bioavailability, half-life, and blood-brain barrier permeability of HA-1004 are key parameters that must be considered. These may not be well-characterized, necessitating pilot studies.
-
Dosage and Administration Route: The optimal dose and route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or direct central nervous system administration via intracerebroventricular (i.c.v.) cannulation) must be empirically determined. Studies with similar compounds, like the ROCK inhibitor GSK429286, have used doses around 10 mg/kg i.p. in mice.[20][21]
-
Model System: The choice of animal model is crucial and depends on the research question (e.g., models of stroke, spinal cord injury, or learning and memory paradigms like the Morris water maze).
Protocol 3.1: General Protocol for Systemic Administration in Rodents
-
Compound Preparation: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline or PBS). The final concentration should be calculated based on the desired dose (mg/kg) and the average weight of the animals.
-
Dose-Finding Study: Perform a pilot study with a range of doses (e.g., 1, 5, 10, 30 mg/kg) administered via the chosen route (e.g., i.p.). Monitor animals for any adverse effects.
-
Experimental Treatment: Administer the determined optimal dose of HA-1004 or vehicle to the experimental and control groups according to the timeline of the specific plasticity model (e.g., daily for 7 days post-injury).
-
Behavioral and Histological Analysis:
-
Conduct behavioral tests to assess functional recovery or cognitive performance.
-
At the end of the experiment, perfuse the animals and collect brain or spinal cord tissue.
-
Perform histological analysis (e.g., immunohistochemistry for neuronal tracers or synaptic markers) to assess structural plasticity.
-
Self-Validating System Insight: For any in vivo study, it is paramount to include a vehicle-treated control group to ensure that observed effects are due to the pharmacological action of HA-1004 and not the stress of injection or the vehicle itself. Furthermore, collecting tissue at the end of the study to confirm target engagement (e.g., by measuring p-Cofilin levels via Western blot) provides a crucial validation point for the entire experiment.
Troubleshooting and Data Interpretation
| Issue | Potential Cause | Recommended Solution |
| No observable effect | Incorrect concentration; Inactive compound; Low cell responsiveness. | Perform a dose-response curve (e.g., 0.1 µM to 100 µM). Ensure the compound was stored correctly and prepare fresh solutions. Confirm the cell model is responsive to ROCK inhibition (e.g., using Y-27632 as a positive control). |
| High background in staining | Incomplete fixation/permeabilization; Non-specific antibody binding. | Optimize fixation/permeabilization times. Increase blocking time or change blocking agent (e.g., add normal goat serum). Titrate primary and secondary antibody concentrations. |
| Inconsistent results | Compound degradation; Variability in cell culture. | Always use freshly prepared working solutions and avoid freeze-thawing stock. Standardize cell passage number, seeding density, and treatment times. |
| Precipitation in working solution | Poor solubility in aqueous media. | Ensure the final DMSO concentration is low (<0.1%). Pre-warm the medium before adding the stock solution. If precipitation persists, prepare a more dilute stock. |
Conclusion
This compound serves as a valuable pharmacological tool for probing the intricate role of the Rho/ROCK signaling pathway in neuronal plasticity. By modulating the actin cytoskeleton, this inhibitor allows for the investigation of fundamental processes such as neurite outgrowth, dendritic spine remodeling, and axonal regeneration. The protocols outlined in this guide provide a robust framework for conducting both in vitro and in vivo experiments. Adherence to principles of scientific integrity—through careful preparation, appropriate controls, and validation of target engagement—will ensure the generation of reliable and impactful data, ultimately advancing our understanding of the brain's remarkable capacity for change.
References
-
Swanger, S. A., et al. (2015). A Hollywood-based genetic screen identifies the Rho-associated protein kinase ROCK as a novel regulator of synapse density. Proceedings of the National Academy of Sciences, 112(23), E3032-E3041. [Link]
-
Sunico, C. R., et al. (2013). Endogenous Rho-kinase signaling maintains synaptic strength by stabilizing the size of the readily releasable pool of synaptic vesicles. The Journal of Neuroscience, 33(18), 7726-7735. [Link]
-
Zhou, Y., et al. (2009). The role of Rho-kinase in the regulation of synaptic transmission and plasticity in the hippocampus. Neuropharmacology, 56(4), 747-754. [Link]
-
Pak, E. S., et al. (2012). Pak1/LIMK1/cofilin pathway contributes to tumor migration and invasion in human non-small cell lung carcinomas and cell lines. Cancer Research and Treatment, 44(3), 189-199. [Link]
-
Mueller, B. K., et al. (2005). Rho kinase, a promising drug target for neurological disorders. Nature Reviews Drug Discovery, 4(5), 387-398. [Link]
-
Fournier, A. E., et al. (2003). Rho kinase inhibition enhances axonal regeneration in the injured CNS. The Journal of Neuroscience, 23(4), 1416-1423. [Link]
-
Riento, K., & Ridley, A. J. (2003). ROCKS: multifunctional kinases in cell behaviour. Nature Reviews Molecular Cell Biology, 4(6), 446-456. [Link]
-
Luo, L. (2002). Actin cytoskeleton regulation in neuronal morphogenesis and structural plasticity. Annual Review of Cell and Developmental Biology, 18, 601-635. [Link]
-
Ch'ng, T. H., et al. (2012). Immunocytochemistry: Human Neural Stem Cells. Stem Cell Assays, 1-13. [Link]
-
Bit Bio. (n.d.). Immunocytochemistry staining for ioGlutamatergic Neurons. Retrieved from [Link]
-
So, S., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057. [Link]
-
Creative Biolabs. (n.d.). Neuronal Plasticity Assay Services. Retrieved from [Link]
-
Chen, T. J., et al. (2012). Inhibition of the Rho signaling pathway improves neurite outgrowth and neuronal differentiation of mouse neural stem cells. Sheng Li Xue Bao, 64(1), 1-8. [Link]
-
Fujita, K., et al. (2011). Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction. Journal of Biological Chemistry, 286(25), 22369-22381. [Link]
-
Al-Ghadban, S., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 24(19), 14410. [Link]
-
Suchyna, T. M., et al. (2009). Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels. Pflügers Archiv - European Journal of Physiology, 458(4), 729-736. [Link]
-
Nagai, A., et al. (2016). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PLoS One, 11(1), e0148325. [Link]
-
Callaghan, C. K., et al. (2018). Antidepressant-like effects of 3-carboxamido seco-nalmefene (3CS-nalmefene), a novel opioid receptor modulator, in a rat IFN-alpha-induced depression model. Brain, Behavior, and Immunity, 67, 152-162. [Link]
-
Sokołowska, E., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences, 22(8), 4198. [Link]
-
Terada, K., et al. (2015). Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2. PLoS One, 10(10), e0140347. [Link]
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- 3. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 4. Cofilin activity downstream of Pak1 regulates cell protrusion efficiency by organizing lamellipodium and lamella actin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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- 8. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing HA-1004 Dihydrochloride Incubation Time for Maximal Inhibition: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the incubation time of HA-1004 Dihydrochloride in cell-based assays. We will delve into the critical considerations for achieving maximal and reproducible inhibition, troubleshoot common issues, and provide detailed protocols to empower your research.
Frequently Asked Questions (FAQs)
Here we address foundational questions about HA-1004 to ensure a solid understanding before experimental design.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of several serine/threonine protein kinases. It primarily targets Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][2][3] It also exhibits inhibitory activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase (MYLK).[2] By binding to the ATP-binding site of these kinases, HA-1004 prevents the phosphorylation of their downstream substrates, thereby modulating a variety of cellular processes.
Q2: My initial experiment with a standard 24-hour incubation showed weak inhibition. What could be the reason?
A2: Suboptimal inhibition after a standard incubation period can stem from several factors. The activity of many inhibitors is time-dependent; an insufficient incubation period can lead to an underestimation of the inhibitor's potency.[4] Conversely, for some targets and cell types, the maximal effect might be achieved at a much earlier time point, with the cell initiating compensatory mechanisms over longer periods.[4] It is also crucial to have performed a dose-response curve to ensure you are using an effective concentration for your specific cell line and assay.
Q3: Is it possible to incubate HA-1004 for too long? What are the risks?
A3: Yes, excessively long incubation times can introduce confounding variables. These may include cytotoxicity, even at concentrations that are not acutely toxic at shorter time points.[5] Prolonged incubation can also trigger cellular stress responses and the activation of compensatory signaling pathways, which can mask the specific effects of HA-1004 inhibition.[4] Furthermore, the stability of HA-1004 in your specific cell culture medium over extended periods (e.g., > 48 hours) could be a concern, potentially leading to a decrease in the effective concentration.
Q4: How does the choice of biological endpoint affect the optimal incubation time?
A4: The optimal incubation time is intrinsically linked to the biological event you are measuring. For proximal signaling events, such as the direct phosphorylation of a kinase's immediate substrate, shorter incubation times (e.g., 30 minutes to 4 hours) are often sufficient. For more downstream or cellular-level endpoints like changes in gene expression, protein expression, or cell viability, longer incubation times (e.g., 8 to 72 hours) are typically required to allow for the accumulation of the biological effect.[4]
Troubleshooting Guide: Optimizing Incubation Time
This section provides a structured approach to systematically determine the optimal incubation time for HA-1004 in your experimental setup.
Scenario 1: You are using HA-1004 for the first time and need to establish an optimal incubation period.
Recommendation: Perform a time-course experiment. This is the most reliable method to empirically determine the kinetics of inhibition for your specific model system.
-
Step 1: Select Concentrations. Choose a concentration of HA-1004 that is at or near the expected IC50 value. If this is unknown, a concentration of 10 µM is a common starting point for many cell-based assays with this class of inhibitors.[6]
-
Step 2: Define Time Points. Select a range of time points that encompass both early and late responses. A good starting range for signaling studies would be 0, 0.5, 1, 2, 4, 8, and 24 hours.[4] For proliferation or apoptosis assays, consider 24, 48, and 72 hours.[4]
-
Step 3: Execute and Analyze. Treat your cells with HA-1004 for the selected durations. At each time point, lyse the cells and perform your downstream analysis (e.g., Western blot for a phosphorylated substrate, cell viability assay).
-
Step 4: Interpret the Data. Plot the level of inhibition versus time. The optimal incubation time is the earliest point at which the maximal inhibitory effect is observed and sustained.
Scenario 2: You observe a biphasic or unexpected response in your time-course experiment.
Potential Cause: This could indicate off-target effects at the concentration used or the activation of cellular feedback mechanisms.
-
Troubleshooting Steps:
-
Validate with a Second Inhibitor: Use a structurally different inhibitor for the same target kinase to see if it phenocopies the results. This helps to confirm that the observed effect is due to the inhibition of the intended target.
-
Dose-Response at Key Time Points: Perform a full dose-response curve at an early and a late time point from your initial time-course. This can reveal if the potency of the compound changes significantly over time.
-
Assess Cell Health: At each time point, include a measure of cell viability (e.g., Trypan Blue exclusion, Annexin V/PI staining) to ensure the observed effects are not due to cytotoxicity.
-
Scenario 3: The inhibitory effect of HA-1004 diminishes at later time points.
Potential Cause: This could be due to the degradation of HA-1004 in the culture medium or the cells developing resistance or compensatory mechanisms.
-
Troubleshooting Steps:
-
Medium Refresh: For experiments lasting longer than 48 hours, consider a medium change that includes a fresh dose of HA-1004.[4]
-
Stability Check: While complex, if you have access to analytical methods like HPLC, you can assess the concentration of HA-1004 in the medium over time.
-
Examine Feedback Loops: Investigate if your target pathway is known to have feedback mechanisms that could be activated upon sustained inhibition.
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Substrate Phosphorylation
This protocol outlines a typical workflow for assessing the effect of HA-1004 on the phosphorylation of a downstream target using Western blotting.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). From this, prepare a working solution in your cell culture medium at the desired final concentration.
-
Time-Course Treatment:
-
Label plates or wells for each time point (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h).
-
At the appropriate time before the end of the experiment, add the HA-1004 working solution to the cells. For the 0 time point, add the vehicle control.
-
-
Cell Lysis: At the end of the incubation period for all time points, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of your target substrate.
-
Subsequently, strip the membrane and re-probe with an antibody for the total amount of the target substrate to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein at each time point. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against time to determine the point of maximal inhibition.
Data Presentation
Table 1: Example Data from a Time-Course Experiment
| Incubation Time | Normalized Phospho-Target Signal (Arbitrary Units) | % Inhibition (relative to 0h) |
| 0 h (Vehicle) | 1.00 | 0% |
| 30 min | 0.65 | 35% |
| 1 h | 0.30 | 70% |
| 2 h | 0.15 | 85% |
| 4 h | 0.12 | 88% |
| 8 h | 0.14 | 86% |
| 24 h | 0.25 | 75% |
In this example, maximal inhibition is achieved around the 2-4 hour mark, with a slight decrease at 24 hours, suggesting this as the optimal incubation window for this specific endpoint.
Visualizations
Signaling Pathway of HA-1004 Targets
Caption: HA-1004 inhibits multiple serine/threonine kinases.
Experimental Workflow for Time-Course Optimization
Caption: Workflow for optimizing HA-1004 incubation time.
References
-
Matuszyk, J., et al. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International Immunopharmacology, 2(4), 435-42. Retrieved January 12, 2026, from [Link]
-
Berridge, M. J. (1987). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Journal of Cellular Physiology, 132(3), 543-550. Retrieved January 12, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. stemcell.com [stemcell.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating HA-1004 Dihydrochloride-Induced Cytotoxicity: A Technical Support Guide
Welcome to the technical support center for addressing cytotoxicity associated with HA-1004 Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your cell-based experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a serine/threonine kinase inhibitor. It is primarily known as a dual inhibitor of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (cGK)[1]. Additionally, it exhibits properties of a calcium channel antagonist[1]. This multifaceted activity profile means it can influence a variety of cellular signaling pathways.
Q2: I'm observing unexpected levels of cell death in my cultures treated with HA-1004. Is this a known issue?
A2: Yes, while HA-1004 is a valuable tool for studying specific signaling pathways, it can induce cytotoxicity, particularly at higher concentrations. The concentration at which cytotoxicity is observed is highly dependent on the cell line and the duration of exposure. It is crucial to determine the optimal, non-toxic working concentration for your specific experimental setup.
Q3: How should I prepare and store my this compound solutions?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles[2]. For your experiments, you can then dilute the stock solution into your cell culture medium to the desired final concentration. Always prepare fresh working solutions for each experiment to ensure compound integrity[2].
Q4: What are the typical working concentrations for HA-1004 in cell culture?
A4: The effective concentration of HA-1004 can vary significantly between cell types. A common starting point for many kinase inhibitors is in the low micromolar range. However, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay[2]. This will help you identify a concentration that effectively modulates your target of interest without inducing widespread, off-target cytotoxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
This section provides a structured approach to troubleshooting common issues related to HA-1004-induced cytotoxicity.
Issue 1: High levels of cell death observed even at low concentrations of HA-1004.
-
Potential Cause 1: Cell Line Sensitivity. Some cell lines are inherently more sensitive to kinase inhibitors.
-
Solution: Perform a dose-response experiment with a wide range of HA-1004 concentrations to determine the precise IC50 value for your specific cell line. This will help you establish a therapeutic window for your experiments.
-
-
Potential Cause 2: Off-Target Effects. At certain concentrations, HA-1004 may inhibit other kinases or cellular processes essential for cell survival[3].
-
Solution: Consult kinase selectivity data if available for your specific assay. Consider using a more selective inhibitor for your target of interest if off-target effects are a concern.
-
-
Potential Cause 3: Suboptimal Cell Health. Stressed or unhealthy cells are more susceptible to the effects of any treatment.
-
Solution: Ensure your cells are in the logarithmic growth phase and at a low passage number. Avoid over-confluency and visually inspect your cultures for any signs of stress before initiating treatment[3].
-
Issue 2: Inconsistent results and high variability between replicates.
-
Potential Cause 1: Compound Instability. HA-1004 may degrade in cell culture medium over long incubation periods.
-
Solution: Always use freshly prepared working solutions. For long-term experiments, consider replenishing the medium with fresh HA-1004 at regular intervals[2].
-
-
Potential Cause 2: Non-Specific Binding. The compound may be adsorbing to plasticware, leading to variable effective concentrations.
-
Solution: Consider using low-binding microplates and pipette tips. Pre-treating plasticware with a solution of 1% BSA can also help to block non-specific binding sites.
-
-
Potential Cause 3: Inaccurate Pipetting. Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Prepare intermediate dilutions of your stock solution to work with larger, more manageable volumes. Always use calibrated pipettes.
-
Investigating the Mechanism of HA-1004-Induced Cytotoxicity
Understanding whether HA-1004 is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for interpreting your results.
Q: How can I determine if HA-1004 is causing apoptosis or necrosis in my cells?
A: A multi-parametric approach is recommended to distinguish between these two modes of cell death.
-
Morphological Assessment: Observe your cells under a microscope. Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, necrotic cells often swell and their plasma membrane ruptures[4].
-
Caspase Activation: Apoptosis is often mediated by a cascade of enzymes called caspases. You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in mitochondrial membrane potential is an early hallmark of apoptosis. This can be assessed using fluorescent dyes like JC-1.
-
Plasma Membrane Integrity: Necrotic cells lose their plasma membrane integrity. This can be detected using dyes like propidium iodide (PI) or trypan blue, which are excluded by live cells with intact membranes.
Below are detailed protocols to guide you through these key experiments.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a step-by-step guide to determine the concentration of HA-1004 that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of HA-1004 in DMSO[2].
-
Perform serial dilutions of the HA-1004 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared HA-1004 dilutions. Include untreated control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the HA-1004 concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activation
This protocol describes how to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Your cell line of interest
-
This compound
-
6-well plates
-
Caspase-3/7 activity assay kit (e.g., a fluorometric or colorimetric kit)
-
Lysis buffer (provided with the kit or a standard cell lysis buffer)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Treatment:
-
Seed your cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with HA-1004 at concentrations around the previously determined IC50 value, a known apoptosis-inducing agent (positive control, e.g., staurosporine), and a vehicle control (DMSO) for the desired time period.
-
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.
-
-
Caspase Activity Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Normalize the caspase activity to the total protein concentration of each sample.
-
Compare the caspase activity in HA-1004-treated cells to the untreated and positive controls. A significant increase in caspase activity suggests the induction of apoptosis.
-
Protocol 3: Measuring Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol details the use of the JC-1 dye to detect changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Your cell line of interest
-
This compound
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization.
Procedure:
-
Cell Treatment:
-
Treat your cells with HA-1004 at various concentrations, a vehicle control, and CCCP (positive control) for the desired duration.
-
-
JC-1 Staining:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in medium containing the JC-1 dye at the manufacturer's recommended concentration.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light[5].
-
-
Analysis:
-
Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the cells on a flow cytometer, detecting green fluorescence (JC-1 monomers) and red fluorescence (JC-1 aggregates). Healthy cells will exhibit high red fluorescence, while apoptotic cells will show an increase in green fluorescence.
-
Fluorescence Microscopy: Plate the stained cells on a slide and visualize them using a fluorescence microscope with appropriate filters for green and red fluorescence. Observe the shift from red to green fluorescence in treated cells compared to controls.
-
-
Data Interpretation:
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, which is a strong indicator of early-stage apoptosis.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | Ki (µM) |
| cGMP-dependent Protein Kinase (PKG) | 1.4[6] |
| cAMP-dependent Protein Kinase (PKA) | 2.3[6] |
Note: Ki values represent the concentration of the inhibitor required to reduce the enzyme activity by half. Lower Ki values indicate higher potency.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with HA-1004.
Sources
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.gov [science.gov]
- 5. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 6. Effects of high concentrations of hyaluronan in culture medium on development and survival rates of fresh and frozen-thawed bovine embryos produced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of HA-1004 DIHYDROCHLORIDE in experiments
A Guide to Minimizing Off-Target Effects in Your Experiments
Welcome to the technical support center for HA-1004 Dihydrochloride. As Senior Application Scientists, we understand that the success of your research hinges on the precise application of chemical tools and the accurate interpretation of your results. This guide is designed to provide you with in-depth technical and practical advice to help you minimize off-target effects and ensure the scientific integrity of your experiments with HA-1004.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers have about using this compound.
Q1: What is the primary mechanism of action of this compound?
HA-1004 is a cell-permeable serine/threonine kinase inhibitor. It primarily targets and inhibits cyclic nucleotide-dependent protein kinases, namely cAMP-dependent Protein Kinase A (PKA) and cGMP-dependent Protein Kinase G (PKG)[1]. It is considered a dual inhibitor of PKA and PKG[1]. Its ability to inhibit these kinases makes it a valuable tool for studying their roles in various cellular processes, including smooth muscle relaxation, neuronal plasticity, and signal transduction[2].
Q2: What are the known off-target effects of HA-1004?
While HA-1004 is a potent inhibitor of PKA and PKG, it is not entirely specific. At higher concentrations, it can inhibit other kinases, most notably Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK)[1][3][4]. It's crucial to be aware of these potential off-target interactions as they can lead to misinterpretation of experimental data. For instance, an observed cellular effect might be incorrectly attributed to PKA or PKG inhibition when it is, in fact, a result of PKC inhibition.
Q3: How do the inhibitory concentrations (Ki/IC50) for on- and off-targets compare?
Understanding the therapeutic window of HA-1004 is key to minimizing off-target effects. Here is a summary of its reported inhibitory constants:
| Target Kinase | Inhibition Constant (Ki/IC50) | Potency |
| Protein Kinase G (PKG) | ~1.4 µM (Ki) [5][6] | High |
| Protein Kinase A (PKA) | ~2.3 µM (Ki) [5][6] | High |
| Protein Kinase C (PKC) | ~40-170 µM (IC50)[3][6][7] | Moderate to Low |
| Myosin Light Chain Kinase (MLCK) | ~240 µM (IC50)[1] | Low |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration.
This data highlights that HA-1004 is significantly more potent against PKA and PKG than its known off-targets. To maintain selectivity, it is advisable to use HA-1004 at concentrations as close to the Ki values for PKA and PKG as possible while still achieving the desired biological effect.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered when using HA-1004, with a focus on identifying and mitigating off-target effects.
Scenario 1: Inconsistent or unexpected results between experiments.
Potential Cause:
-
Compound Stability and Solubility: this compound, like many small molecules, can have limited stability or solubility in certain buffers, leading to variations in the effective concentration[8].
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter cellular responses to the inhibitor.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant concentration differences.
Troubleshooting Steps:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of HA-1004 in a suitable solvent (e.g., water or DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
-
Consistent Protocols: Standardize your cell culture and experimental protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range.
-
Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the inhibitor.
Scenario 2: Biochemical assay shows potent inhibition, but the cell-based assay shows a weak or no effect.
Potential Cause:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular targets.
-
Drug Efflux Pumps: Cells can actively transport the inhibitor out of the cell using efflux pumps like P-glycoprotein.
-
High Intracellular ATP: The concentration of ATP within a cell (1-10 mM) is much higher than that typically used in biochemical assays. For ATP-competitive inhibitors, this can reduce their apparent potency[9].
-
Protein Binding: In serum-containing media, HA-1004 may bind to proteins like albumin, reducing its free and active concentration.
Troubleshooting Steps:
-
Increase Incubation Time: Allow more time for the compound to penetrate the cells and engage with its target.
-
Use Serum-Free Media: If possible, perform the experiment in serum-free or low-serum media to minimize protein binding.
-
Test for Efflux Pump Activity: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of HA-1004 increases.
-
Consider a More Potent Analog (if available) or a Higher Concentration: If the above steps do not resolve the issue, a higher concentration of HA-1004 may be necessary, but be mindful of the increased risk of off-target effects.
Scenario 3: The observed phenotype does not align with the known functions of PKA or PKG.
Potential Cause:
-
Off-Target Effects: This is a strong indicator that the observed effect may be due to the inhibition of an unintended target, such as PKC.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment. If the phenotype is only observed at high concentrations of HA-1004 (significantly above the Ki for PKA/PKG), it is more likely to be an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of your target kinase. If this reverses the phenotype induced by HA-1004, it provides strong evidence for on-target activity.
-
Use a Negative Control: The ideal negative control is a structurally similar but biologically inactive analog of the inhibitor. While a specific inactive analog for HA-1004 is not readily commercially available, using a compound from the same chemical class with known inactivity against the target kinases can be a useful control.
Experimental Protocols for Validating On-Target Effects
To ensure that the effects you observe are indeed due to the inhibition of PKA or PKG, it is essential to validate the on-target activity of HA-1004 in your experimental system.
Protocol 1: Western Blot Analysis of Downstream PKA/PKG Substrate Phosphorylation
This protocol allows you to directly measure the inhibition of PKA or PKG by assessing the phosphorylation status of their known downstream substrates.
Materials:
-
Cells or tissue of interest
-
This compound
-
Appropriate cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies:
-
Phospho-PKA Substrate (RRXS/T) Antibody
-
Phospho-VASP (Ser157) Antibody (for PKG activity)
-
Antibodies for total PKA substrate, total VASP, and a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate your cells and treat them with a range of HA-1004 concentrations for the desired time. Include a vehicle control (e.g., water or DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control. A decrease in the phosphorylation of the PKA/PKG substrate with increasing concentrations of HA-1004 confirms on-target inhibition.
Protocol 2: In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA or PKG in the presence of HA-1004.
Materials:
-
Recombinant active PKA or PKG enzyme
-
Specific peptide substrate for PKA (e.g., Kemptide) or PKG
-
This compound
-
ATP (ideally at a concentration close to the Km for the kinase)
-
Kinase reaction buffer
-
A method to detect phosphorylation (e.g., ADP-Glo™ Kinase Assay, radiometric assay using [γ-³²P]ATP, or a phospho-specific antibody-based detection method)[10][11].
Procedure:
-
Prepare a serial dilution of HA-1004 in the kinase reaction buffer.
-
In a multi-well plate, add the kinase, its substrate, and the different concentrations of HA-1004. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period.
-
Stop the reaction and measure the amount of substrate phosphorylation or ADP produced according to the manufacturer's protocol of your chosen detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the HA-1004 concentration.
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the relevant signaling pathways and a logical workflow for troubleshooting.
Caption: Simplified PKA and PKG signaling pathways and the inhibitory action of HA-1004.
Caption: A logical workflow for troubleshooting unexpected results with HA-1004.
References
- Mehta, S., et al. (2022). Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2. STAR Protocols, 3(1), 101058.
- Dilly, S. J., et al. (2017). PKA activity and cAMP assay. Bio-protocol, 7(12), e2337.
- Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55504.
-
JoVE. (2022, September 30). Assaying Protein Kinase Activity with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]
- Heldt, S. A., et al. (2009). The NO-cGMP-PKG Signaling Pathway Coordinately Regulates ERK and ERK-Driven Gene Expression at Pre- and Postsynaptic Sites Following LTP-Inducing Stimulation of Thalamo-Amygdala Synapses. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(38), 11865–11877.
- Reszka, A. A., et al. (1989). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Cancer research, 49(1), 55–60.
- Choi, H. G., et al. (2011). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS chemical biology, 6(3), 233–240.
- Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current protocols in chemical biology, 9(4), 259–274.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(23), 7816–7844.
- Dar, A. C., et al. (2008). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. Journal of the American Chemical Society, 130(25), 8088–8089.
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Tiwari, R. (2016, August 4). Why is the enzyme activity inhibition not consistent? ResearchGate. Retrieved from [Link]
- Han, Y. H., et al. (2020).
- Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Nodwell, M. J., et al. (2008). Tissue-specific PKA inhibition using a chemical genetic approach and its application to studies on sperm capacitation.
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. Western blot and immunofluorescence analysis of PKA. (A).... Retrieved from [Link]
- Lino, C. A., et al. (2018). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular therapy. Nucleic acids, 13, 44–57.
- Dar, A. C., et al. (2008). Affinity reagents that target a specific inactive form of protein kinases. Journal of the American Chemical Society, 130(25), 8088–8089.
- Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in plant science, 11, 574959.
- Lino, C. A., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. Nucleic Acids, 36(3), 102636.
- Wang, D., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in bioengineering and biotechnology, 11, 1143157.
- Riss, T. L., et al. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Naeem, M., et al. (2020).
Sources
- 1. cusabio.com [cusabio.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKA Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
HA-1004 DIHYDROCHLORIDE degradation and proper storage conditions
Subject: A Comprehensive Guide to the Stability, Storage, and Handling of HA-1004 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals utilizing this compound in experimental settings.
Introduction: Ensuring Experimental Integrity
This guide provides an in-depth, experience-driven framework for understanding the potential degradation pathways of this compound and outlines validated protocols to ensure its stability and proper use. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - Essential Handling
This section addresses the most common inquiries regarding the day-to-day handling of this compound.
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: For long-term stability (up to 3 years), the solid compound should be stored at -20°C .[2] It is crucial to keep the container tightly sealed to protect it from moisture, as the dihydrochloride salt is hygroscopic. Some suppliers may indicate storage at +2°C to +8°C, which is acceptable for short-term storage, but -20°C is the best practice for preserving integrity over months and years.[3]
Q2: What is the best solvent for preparing a stock solution?
A: this compound has good solubility in aqueous solutions. For most cell culture applications, sterile, nuclease-free water is the recommended solvent. For applications requiring an organic solvent, high-purity DMSO can also be used. Always consult the lot-specific Certificate of Analysis for any specific solubility information.
Q3: I've prepared a stock solution. What is the correct storage temperature and duration?
A: This is a critical question where supplier recommendations can vary. Our validated best practice is as follows:
-
For long-term storage (up to 1 year): Aliquot the stock solution into single-use, light-protecting vials and store them at -80°C .[2]
-
For short-term storage (up to 6 months): Aliquots can be stored at 4°C .[3]
The choice between -80°C and 4°C depends on your experimental frequency. If you use the compound daily or weekly, 4°C is convenient. If usage is infrequent, -80°C is superior for preventing degradation. Crucially, repeated freeze-thaw cycles must be avoided. This is the primary reason for preparing single-use aliquots.
Q4: Why do different suppliers recommend different storage temperatures for solutions (-80°C vs. 4°C)?
A: The discrepancy arises from a balance between convenience and maximum long-term stability. Storage at 4°C significantly slows degradation compared to room temperature and is adequate for several months.[3] However, for periods exceeding six months or for ensuring the highest possible compound integrity for sensitive assays, the ultra-low temperature of -80°C effectively halts most chemical and physical degradation processes, making it the gold standard for long-term archival storage.[2]
Q5: Why is it critical to protect HA-1004 and its solutions from light?
A: HA-1004 contains an isoquinoline ring, which is an aromatic structure. Aromatic compounds are susceptible to photodegradation, a process where energy from light (especially UV wavelengths) can induce chemical reactions that break down the molecule.[5][6] This is an irreversible process that will inactivate the compound. Therefore, always store the solid and its solutions in amber vials or tubes wrapped in foil and minimize exposure to ambient light during handling.[3][7]
Section 2: The Science of Degradation - A Mechanistic View
To troubleshoot effectively, you must understand the chemical vulnerabilities of the HA-1004 molecule. Its structure contains three key features that are susceptible to degradation: a sulfonamide group, an aromatic isoquinoline ring, and amine functionalities.
2.1 Hydrolytic Degradation: The Sulfonamide Achilles' Heel
The most significant chemical liability in the HA-1004 structure is the sulfonamide (S-N) bond. This bond can be cleaved by hydrolysis, a reaction with water that is often catalyzed by acidic or basic conditions.[8][9][10]
-
Mechanism: In the presence of water, particularly at non-neutral pH, the sulfur atom of the sulfonamide group can be attacked by a nucleophile (like a water molecule or hydroxide ion). This can lead to the cleavage of the S-N bond, breaking the molecule into two inactive fragments.[11]
-
Causality: While sulfonamides are generally stable at neutral pH, the stability decreases in strongly acidic or alkaline environments.[10] Since HA-1004 is a dihydrochloride salt, dissolving it in unbuffered water will create a mildly acidic solution, which could slowly contribute to hydrolysis over long periods. Using a buffered solution (e.g., PBS for final dilutions) at a physiological pH can enhance stability for the duration of an experiment.
Caption: Validated workflow for preparing stable stock solutions.
-
Calculate: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM).
-
Weigh: Following Step 4.1, accurately weigh the solid compound.
-
Dissolve: Add the calculated volume of sterile water or high-purity DMSO to the vial containing the powder.
-
Mix: Vortex thoroughly. If needed, use a brief sonication in a water bath to ensure the compound is fully dissolved. Visually inspect against a light source to confirm there are no particulates.
-
Sterile Filter (for cell-based assays): If the stock solution will be used in sterile cell culture, pass it through a 0.22 µm syringe filter into a new sterile container. This is a critical step to prevent contamination.
-
Aliquot: Immediately dispense the stock solution into single-use, sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
-
Label & Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately place the aliquots in storage at the chosen temperature (-80°C for long-term or 4°C for short-term).
Section 5: Summary of Storage Conditions
| Form | Temperature | Maximum Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 Years [2] | Keep tightly sealed; protect from moisture and light. [3][7] |
| Stock Solution | -80°C | 1 Year [2] | (Recommended) Ideal for long-term storage; must be in single-use aliquots. |
| Stock Solution | +4°C | 6 Months [3] | Convenient for frequent use; must be in single-use aliquots; protect from light. |
References
-
Štěpánková, J., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(22), 11991-11999. [Link]
-
Štěpánková, J., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
-
Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (11), 631-632. [Link]
-
McNeill, K., & Latch, D. E. (2007). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 41(10), 3583-3589. [Link]
-
Nielsen, P., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16007-16023. [Link]
-
McQueen, A. D., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS ES&T Water, 1(6), 1438-1447. [Link]
-
Romanovski, V., et al. (2024). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports, 14(1), 3568. [Link]
-
Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. [Link]
-
L'vovich, V., & Scheglov, A. (2009). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environmental Science & Technology, 43(15), 5782-5788. [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Histamine dihydrochloride. Retrieved from [Link]
-
Morken, A. K., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(1), 473-481. [Link]
-
Shoukat, A., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Energies, 13(10), 2626. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Nielsen, P., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. [Link]
-
ResearchGate (n.d.). Degradation pathway of drug. Retrieved from [Link]
-
American Society of Health-System Pharmacists (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | PKA | PKC | Calcium Channel | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globethesis.com [globethesis.com]
Overcoming poor solubility of HA-1004 DIHYDROCHLORIDE in aqueous solutions
Welcome to the dedicated support center for HA-1004 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of HA-1004 into your experimental workflows.
Introduction
This compound is a cell-permeable serine/threonine kinase inhibitor, widely utilized for its activity against Protein Kinase A (PKA), Protein Kinase G (PKG), and to a lesser extent, Protein Kinase C (PKC).[1][2][3] Its utility in dissecting signaling pathways makes it a valuable tool in research areas ranging from vascular biology to neuroscience.[2][4] However, its dihydrochloride salt form, while improving solid-state stability, presents significant solubility challenges in neutral aqueous solutions, often leading to experimental variability. This guide provides a systematic, chemically-grounded approach to overcoming these issues.
Troubleshooting Guide: Overcoming Precipitation and Poor Solubility
This section addresses the most common issues encountered when preparing this compound solutions for experimental use.
Issue 1: Immediate Cloudiness or Precipitation Upon Dissolving in Neutral Buffers (e.g., PBS, pH 7.4)
Root Cause Analysis:
The "dihydrochloride" designation indicates that HA-1004 is supplied as a salt of a basic parent molecule with two equivalents of hydrochloric acid. This salt is acidic. When introduced into a neutral or alkaline buffer, the buffer's capacity is overcome locally, causing a pH shift that deprotonates the HA-1004 molecule. This conversion to its less-charged free base form significantly reduces its aqueous solubility, resulting in immediate precipitation.
Step-by-Step Resolution Protocol:
The key is to control the pH throughout the dissolution and dilution process. This can be achieved by preparing a concentrated stock solution in a suitable solvent before diluting it into your final experimental medium.
-
Method A: Acidified Aqueous Stock (Recommended for avoiding organic solvents)
-
Principle: Dissolving the compound in a slightly acidic solution ensures it remains in its fully protonated, highly soluble salt form.
-
Protocol:
-
Prepare a sterile, aqueous solvent with a pH ≤ 4. A simple and effective choice is 10 mM HCl.
-
Weigh the required amount of this compound powder.
-
Add the acidic solvent dropwise to the powder while vortexing or sonicating. This ensures rapid dissolution and prevents localized pH changes.
-
Once a clear, concentrated stock solution is formed (e.g., 1-10 mg/mL), it can be serially diluted into the final, larger volume of your neutral experimental buffer with vigorous stirring. The large volume of the final buffer will absorb the small amount of acid from the stock solution without a significant change in the final pH.
-
-
-
Method B: Organic Solvent Stock (A Common Alternative)
-
Principle: HA-1004 is freely soluble in organic solvents like DMSO. This provides a reliable method for creating a high-concentration stock.
-
Protocol:
-
Dissolve this compound directly in 100% DMSO. It is soluble up to at least 20 mg/mL.
-
Vortex until a clear solution is obtained.
-
Crucial Dilution Step: Add the DMSO stock drop-by-drop to your final aqueous buffer while stirring. This gradual dilution is critical to prevent the compound from "crashing out" of the solution.
-
-
Trustworthiness Check: Always ensure the final concentration of DMSO in your experiment is non-toxic to your cells or system (typically <0.5%). Run a vehicle control (buffer + equivalent low concentration of DMSO) to validate that the solvent has no confounding effects.
-
Workflow Diagram: Recommended Aqueous Dissolution Protocol
Caption: Recommended workflow for preparing this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in water? While theoretically soluble in water, achieving high concentrations in pure, neutral water can be difficult and inconsistent due to the pH effects described above. It is more practical and reproducible to use a defined acidic solution (like 10 mM HCl) or an organic solvent like DMSO for stock preparation.
Q2: My compound won't dissolve even in DMSO. What should I do? This is highly unusual as this compound is very soluble in DMSO. First, confirm the identity and purity of your compound. If the issue persists, gentle warming (to 37°C) and sonication can aid dissolution. However, prolonged heating should be avoided to prevent degradation.
Q3: Why did my solution, which was clear in the tube, precipitate after I added it to my cell culture flask? This is a classic case of precipitation due to a change in environment. Cell culture media are buffered to a physiological pH (typically 7.2-7.4) and contain salts and proteins.[5] This neutral pH will deprotonate the HA-1004, causing it to precipitate. To avoid this, dilute your stock solution into the media immediately before adding it to the cells, and ensure rapid mixing.
Q4: How should I store my this compound solutions? Proper storage is critical for maintaining the compound's activity.
-
Solid Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[4]
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or -20°C for shorter periods.[4]
-
Aqueous Stock Solutions: Due to the potential for hydrolysis and instability in water, it is strongly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is unavoidable, store at 4°C and use within 24 hours, but be sure to visually inspect for any precipitation before use.
Data Summary: Solubility and Storage
| Solvent/Form | Recommended Max Concentration | Storage Temp. | Recommended Shelf Life |
| Solid Powder | N/A | -20°C | 3 Years[4] |
| DMSO | ≥ 20 mg/mL | -80°C | 1 Year[4] |
| 10 mM HCl | ~10 mg/mL | 4°C | Prepare Fresh (Use <24h) |
| PBS (pH 7.4) | Very Low (Not Recommended for Stock) | N/A | N/A |
References
Sources
Technical Support Center: Interpreting Unexpected Morphological Changes with HA-1004 Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for HA-1004 Dihydrochloride. This document is designed to help you navigate and troubleshoot unexpected morphological changes in your cell culture experiments. As a serine/threonine kinase inhibitor with a complex pharmacological profile, HA-1004 can produce nuanced cellular effects. This guide provides in-depth, experience-based insights to help you distinguish on-target phenomena from off-target artifacts, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I applied HA-1004, expecting to see cell rounding due to ROCK inhibition, but the effect is minimal or absent. What's going on?
This is a common observation and can stem from several factors:
-
Sub-optimal Concentration: The effective concentration of any kinase inhibitor is highly cell-type dependent. A dose that works for one cell line may be ineffective in another. It's crucial to perform a dose-response curve (see Protocol 1) to determine the optimal concentration for your specific model.
-
Compound Inactivity: Ensure your this compound has been stored correctly (typically at -20°C in aliquots) and that working solutions are freshly prepared to avoid degradation.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Dominant Parallel Pathways: The cytoskeleton is regulated by a complex network of signaling pathways. In some cells, other pathways may compensate for ROCK inhibition, maintaining cellular tension and morphology.
-
Off-Target Effect Masking: HA-1004 is not entirely specific for ROCK. It also inhibits Protein Kinase A (PKA) and Protein Kinase G (PKG), among others.[2][3][4] Activation of PKA, for instance, has been shown to induce neurite-like outgrowths or changes in cell spreading in some cell types, which could counteract the rounding effect of ROCK inhibition.[5][6]
Q2: My cells are showing an unexpected phenotype, such as elongation or a stellate (star-like) appearance. Is this an off-target effect?
This is highly probable. While strong ROCK inhibition typically leads to a loss of stress fibers and a subsequent rounded or retracted morphology,[7][8] the broad-spectrum nature of HA-1004 means other kinase pathways are also being modulated.
-
PKA/PKG Pathway Involvement: Inhibition of PKA can have diverse, cell-specific effects on morphology. Conversely, some studies show that activation of PKA can lead to the formation of dendrite-like processes.[6] The net effect of HA-1004 depends on the basal activity of these kinases in your cells and how the inhibition shifts the signaling balance.
-
Comparison is Key: The most effective way to confirm an off-target effect is to compare the phenotype induced by HA-1004 with that of a more specific ROCK inhibitor, such as Y-27632 or Fasudil.[9][10] If the specific inhibitor produces the expected rounding and HA-1004 does not, the anomalous morphology is likely due to its effect on other kinases.[9]
Q3: I'm observing significant cytotoxicity or cell detachment even at low concentrations of HA-1004. How can I troubleshoot this?
-
Solubility Issues: Ensure HA-1004 is fully dissolved in your stock solution (typically DMSO) and then diluted into your culture medium.[1] Precipitation in the final working solution can lead to inconsistent local concentrations and toxicity. Pre-warming the medium before adding the inhibitor can help.[1] The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[1]
-
On-Target Toxicity: For some cell types, the Rho-ROCK pathway is critical for survival and adhesion. Its inhibition can lead to anoikis (a form of programmed cell death). This is an "on-target" effect. A time-course experiment can help determine if the toxicity is an immediate or delayed effect.
-
Basal Culture Conditions: The health of your cells prior to treatment is paramount. Ensure cells are not overly confluent and that the medium is not depleted of essential nutrients, as these stressors can exacerbate the toxic effects of a kinase inhibitor.
-
Media Component Interactions: Certain components in complex, chemically-defined media can interact with compounds, affecting their stability and efficacy over time.[11][12][13] If you suspect this, testing the experiment in a simpler basal medium could be informative.
Troubleshooting Workflow: Deconvoluting Morphological Changes
When faced with unexpected results, a systematic approach is crucial. The following workflow helps dissect the observed cellular phenotype.
Caption: A systematic workflow for troubleshooting unexpected morphological changes.
Signaling Pathway Context
Understanding the primary signaling pathways affected by HA-1004 is essential for interpreting your results. HA-1004 is a competitive inhibitor at the ATP-binding site of several kinases.
Caption: HA-1004 inhibits both the ROCK and PKA pathways, leading to complex outcomes.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Curve
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 50-70% confluency at the time of analysis.
-
Compound Preparation: Prepare a series of dilutions of HA-1004 in your standard culture medium. A typical starting range might be 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Always include a vehicle control (e.g., DMSO at the same final concentration as your highest drug dose).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the prepared HA-1004 dilutions.
-
Incubation: Incubate for a relevant time period (e.g., 1, 6, or 24 hours), based on the expected dynamics of cytoskeletal rearrangement.
-
Analysis: Using a phase-contrast microscope, image multiple fields for each concentration. Quantify the morphological change (e.g., percentage of rounded cells, cell area, aspect ratio) using image analysis software like ImageJ.
-
Interpretation: Plot the morphological change against the log of the inhibitor concentration to determine the EC50 (the concentration at which 50% of the maximal effect is observed). Select the lowest concentration that gives a robust and reproducible on-target effect for future experiments.
Protocol 2: Differentiating On-Target vs. Off-Target Effects
This protocol uses a highly specific ROCK inhibitor to differentiate phenotypes.
-
Experimental Setup: Seed cells in parallel cultures.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., DMSO).
-
Group 2: HA-1004 (at its predetermined optimal concentration).
-
Group 3: Y-27632 (a highly specific ROCK inhibitor, typically used at 10 µM).[14]
-
-
Incubation & Analysis: Treat the cells for the same duration. Acquire images and analyze the morphology as described in Protocol 1.
-
Interpretation:
-
If the morphology in Group 2 (HA-1004) and Group 3 (Y-27632) is identical (e.g., both show cell rounding), the effect of HA-1004 is likely on-target.
-
If the morphology in Group 2 differs from Group 3 (e.g., HA-1004 causes elongation while Y-27632 causes rounding), the phenotype observed with HA-1004 is attributable to its off-target effects.[9]
-
Protocol 3: Validating ROCK Inhibition via Western Blot
This biochemical assay confirms that the inhibitor is engaging its target in the cell. The phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696 (Thr696) is a direct downstream event of ROCK activity.[15]
-
Cell Treatment: Treat cells with your vehicle, HA-1004, and a positive control inhibitor (e.g., Y-27632) for a short period (e.g., 30-60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: Strip the membrane and reprobe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[16]
-
Interpretation: A significant decrease in the p-MYPT1/total MYPT1 ratio in the HA-1004-treated sample compared to the vehicle control confirms that ROCK activity has been inhibited.[15]
Summary of Inhibitor Kinase Selectivity
| Kinase | HA-1004 (IC50) | Y-27632 (Ki) | Fasudil (IC50) | Notes |
| ROCK1 | ~2.5 µM | ~220 nM | 0.33 µM | HA-1004 is significantly less potent against ROCK than more specific inhibitors. |
| ROCK2 | ~1.9 µM | - | 0.158 µM | Similar trend as ROCK1. |
| PKA | ~1.3 µM | >250 µM | 4.58 µM | HA-1004 is a potent PKA inhibitor, explaining many of its off-target effects. |
| PKG | ~0.5 µM | >250 µM | 1.65 µM | HA-1004 is also a strong inhibitor of PKG. |
| PKC | ~4.7 µM | >250 µM | 12.30 µM | Moderate inhibition of PKC. |
Data compiled from multiple sources. Absolute values can vary based on assay conditions.
By combining careful observation with these systematic validation experiments, you can confidently interpret the morphological changes in your cells and distinguish the specific contributions of ROCK inhibition from the broader effects of this compound.
References
-
Effects of protein kinase A (PKA) activators on the morphology of... - ResearchGate. ResearchGate. Available at: [Link]
-
Selective activation of PKA recapitulates the effects of Fsk on LNCaP... - ResearchGate. ResearchGate. Available at: [Link]
-
Effect of ROCK inhibition on cell morphology and focal adhesions. Cells... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. PubMed Central. Available at: [Link]
-
Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema - MDPI. MDPI. Available at: [Link]
-
(A) Western blot assay was performed to evaluate the effect of ROCK... - ResearchGate. ResearchGate. Available at: [Link]
-
Impact of ROCK inhibitor on trabecular meshwork cell morphology and... - ResearchGate. ResearchGate. Available at: [Link]
-
Protein kinase A activity is regulated by actomyosin contractility during cell migration and is required for durotaxis - PMC - NIH. PubMed Central. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Reaction Biology. Available at: [Link]
-
Western blot analysis of ROCK in bovine ciliary muscle and cultured... - ResearchGate. ResearchGate. Available at: [Link]
-
Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed. PubMed. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Frontiers. Available at: [Link]
-
What are PKA modulators and how do they work? - Patsnap Synapse. Patsnap Synapse. Available at: [Link]
-
Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves' Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PubMed Central. PubMed Central. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. PubMed Central. Available at: [Link]
-
Vasodilatory action of HA1004 (N-(2-guanidinoethyl)-5-isoquinoline-sulfonamide), a novel calcium antagonist with no effect on cardiac function - ResearchGate. ResearchGate. Available at: [Link]
-
HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism - PubMed. PubMed. Available at: [Link]
-
Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer - PMC - PubMed Central. PubMed Central. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News. Drug Discovery News. Available at: [Link]
-
Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - ResearchGate. ResearchGate. Available at: [Link]
-
Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - Oncotarget. Oncotarget. Available at: [Link]
-
Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema - PubMed Central. PubMed Central. Available at: [Link]
-
The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One. PLOS One. Available at: [Link]
-
The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed Central. PubMed Central. Available at: [Link]
-
Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells - Frontiers. Frontiers. Available at: [Link]
-
Introduction to ROCK inhibitors for hPSC culture - Captivate Bio. Captivate Bio. Available at: [Link]
-
The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC - NIH. PubMed Central. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PubMed. PubMed. Available at: [Link]
-
Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - Frontiers. Frontiers. Available at: [Link]
-
Cell culture media impact on drug product solution stability - PubMed. PubMed. Available at: [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed. PubMed. Available at: [Link]
-
Factors that determine stability of highly concentrated chemically defined production media. PubMed. Available at: [Link]
-
Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9 - Innovative Genomics Institute. Innovative Genomics Institute. Available at: [Link]
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. ResearchGate. Available at: [Link]
-
Cell culture media impact on drug product solution stability - ResearchGate. ResearchGate. Available at: [Link]
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- 15. Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HA-1004 Dihydrochloride for Sensitive Cell Types
This guide provides in-depth technical support for researchers utilizing HA-1004 dihydrochloride, with a specific focus on navigating the challenges presented by sensitive cell types. Here, we address common experimental hurdles with evidence-based solutions to ensure both experimental integrity and cellular health.
Introduction to this compound
This compound is a cell-permeable isoquinolinesulfonamide derivative that acts as a competitive inhibitor of several protein kinases.[1][2] It is most frequently utilized for its relatively selective inhibition of cyclic nucleotide-dependent protein kinases, such as cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA).[2] However, it also demonstrates inhibitory activity against Protein Kinase C (PKC), Myosin Light Chain Kinase (MYLK), and calcium channel proteins.[3] This broader spectrum of activity, while useful in some contexts, necessitates meticulous optimization of working concentrations, particularly in sensitive systems like primary neurons, stem cells, or specific cancer cell lines where off-target effects and cytotoxicity can obscure results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cells are showing significant toxicity (e.g., detachment, apoptosis) even at concentrations cited in the literature. What is a safe starting point for sensitive cell types?
A1: This is a primary concern when working with delicate cell lines. While published studies might report effective concentrations in robust, immortalized lines, these ranges can be cytotoxic to more sensitive cells. For instance, in HL-60 promyelocytic leukemia cells, concentrations above 320 µM were found to be cytotoxic.[1] For sensitive cells, a much more conservative approach is required.
Core Insight: Beyond the kinase inhibition itself, the dihydrochloride salt formulation of HA-1004 can slightly acidify the culture medium upon dissolution. While modern media are well-buffered, cells under stress or those exquisitely sensitive to pH fluctuations can be negatively impacted.
Troubleshooting Workflow & Protocol:
The first and most critical step is to establish a toxicity profile for your specific cell type. A dose-response experiment to measure cell viability is non-negotiable.
Experimental Protocol: Determining a Non-Toxic Working Range via MTT Assay
This protocol provides a framework for assessing cell viability across a gradient of HA-1004 concentrations.
Materials:
-
Your sensitive cell type of interest
-
96-well cell culture plates
-
This compound
-
Complete, buffered cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Compound Dilution: Prepare a fresh serial dilution of HA-1004 in your complete cell culture medium. For sensitive cells, a starting range of 0.1 µM to 50 µM is recommended.
-
Cell Treatment: Replace the existing medium with the medium containing the HA-1004 dilutions. Crucially, include control wells: "untreated cells" (medium only) and "vehicle control" (medium with the highest volume of solvent used for HA-1004 dilution).
-
Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[4]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm.
Data Interpretation:
Normalize the data by calculating cell viability as a percentage of the untreated control. The highest concentration that maintains cell viability above 90% should be considered the maximum concentration for your subsequent functional assays.
Table 1: Example Dose-Response Data for a Sensitive Primary Neuronal Culture
| HA-1004 Conc. (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.2 |
| 0.5 | 98.9 | 5.1 |
| 1.0 | 97.2 | 4.8 |
| 5.0 | 94.6 | 5.3 |
| 10.0 | 89.1 | 6.5 |
| 25.0 | 65.7 | 7.8 |
| 50.0 | 41.3 | 9.2 |
Based on this example, a concentration of 10.0 µM begins to compromise viability. Therefore, a prudent upper limit for functional experiments would be ≤ 5.0 µM.
Workflow for Optimizing HA-1004 Concentration
Caption: A systematic workflow for HA-1004 concentration optimization.
Q2: I'm using a non-toxic concentration of HA-1004 but not observing the expected inhibition of my target pathway. What could be wrong?
A2: This is a common experimental challenge that points toward several potential issues: the specific pathway in your cells may be less sensitive, the compound's activity could be compromised, or there are dominant compensatory signaling pathways at play.
Core Insight: HA-1004 is a competitive inhibitor, meaning it competes with endogenous ATP for the kinase's binding site. Cell types with exceptionally high metabolic rates and correspondingly high intracellular ATP pools may require higher concentrations of the inhibitor to achieve a significant effect.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Source & Purity: Always use HA-1004 from a reputable supplier with a certificate of analysis confirming its purity (typically ≥97%).[3]
-
Storage: Store the powdered compound at -20°C. Once in solution (e.g., in sterile water or DMSO), aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation: Always prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Validate the Signaling Pathway's Responsiveness:
-
Positive Control for Inhibition: Use a more potent or highly selective inhibitor for your target kinase to confirm the pathway can be inhibited. For PKA, H-89 or KT 5720 are common alternatives.[5]
-
Positive Control for Activation: Ensure the pathway is active and responsive in your cells. For the PKA pathway, use an activator like Forskolin (to activate adenylyl cyclase) or a cell-permeable cAMP analog like 8-Bromo-cAMP.
-
-
Assess Off-Target Possibilities:
-
Remember that HA-1004 is not exclusively specific to one kinase.[3] It's possible that at the concentration used, it is inhibiting another kinase that has an opposing effect on your readout, thus masking the intended inhibition. This is a key reason why starting with the lowest effective concentration is critical.
-
Signaling Pathway: Mechanism of PKA Inhibition by HA-1004
Caption: HA-1004 competes with ATP at the active catalytic subunit of PKA.
References
- Matuszyk, J., et al. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International Immunopharmacology, 2(4), 435-442.
-
Frontiers in Cell and Developmental Biology. (2021). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Retrieved from [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (2002). The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase. Retrieved from [Link]
- O'Connell, T. D., et al. (1990). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Journal of Cellular Physiology, 145(3), 405-411.
- Asano, T., & Hidaka, H. (1985). Vasodilatory action of HA1004 (N-(2-guanidinoethyl)-5-isoquinoline-sulfonamide), a novel calcium antagonist with no effect on cardiac function. Journal of Pharmacology and Experimental Therapeutics, 233(2), 454-459.
- Faria, D., et al. (2014). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Methods in Molecular Biology, 1165, 11-24.
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
- Izuo, N., et al. (2021). Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42. ACS Chemical Neuroscience, 12(15), 2855-2864.
-
Biocompare. (n.d.). HA-1004 hydrochloride. Retrieved from [Link]
- Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143157.
- Sano, K., et al. (2021). Multifaceted analysis of nanotoxicity using primary cultured neurons. Scientific Reports, 11(1), 1-13.
- Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science, 11, 574473.
- Cornu, T. I., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids, 36(3), 102636.
-
Current Protocols in Neuroscience. (2008). Assessment of cell viability in primary neuronal cultures. Retrieved from [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Retrieved from [Link]
- Lorenzo, A., et al. (2011). Aβ toxicity in primary cultured neurons. Methods in Molecular Biology, 670, 141-153.
-
Oncotarget. (2017). Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation. Retrieved from [Link]
-
Current Cancer Drug Targets. (2013). The Utility of Hedgehog Signaling Pathway Inhibition for Cancer. Retrieved from [Link]
-
Khan Academy. (n.d.). Activation and inhibition of signal transduction pathways. Retrieved from [Link]
-
Frontiers in Microbiology. (2022). Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection. Retrieved from [Link]
Sources
- 1. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PKA | PKC | Calcium Channel | TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: HA-1004 Dihydrochloride & Serum Interactions
Welcome to the technical support guide for HA-1004 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate a critical, yet often overlooked, experimental variable: the impact of serum concentration on inhibitor efficacy. This guide moves beyond standard protocols to explain the causal relationships between your experimental setup and results, ensuring your work is both reproducible and reliable.
Section 1: Frequently Asked Questions (FAQs) - The Core Problem
Q1: I'm using HA-1004 in my cell-based assay and my IC50 value is significantly higher than what's reported in the literature. What's going on?
This is one of the most common issues researchers encounter, and the answer almost always lies in the differing concentrations of serum, specifically Fetal Bovine Serum (FBS), used in the cell culture media.
The core issue is serum protein binding . Small molecule inhibitors like HA-1004 can bind to abundant proteins in serum, primarily albumin.[1][2] When HA-1004 is bound to a protein, it is sequestered and unable to interact with its intracellular kinase targets. Therefore, only the free, unbound fraction of the inhibitor is pharmacologically active.
If your assay uses 10% FBS, while a literature reference used 1% FBS or serum-free media, a much larger portion of your supplied HA-1004 will be immediately inactivated by protein binding. This forces you to add a much higher total concentration to achieve the same effective free concentration at the cellular level, resulting in an apparent rightward shift and a higher IC50 value.[3]
Section 2: Mechanism of Action & The Serum Interference Model
Q2: To understand the problem, can you first explain how HA-1004 works?
Certainly. This compound is a competitive inhibitor of the ATP-binding site on several serine/threonine kinases.[4] While it's known to inhibit Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG), it is most frequently referenced in the context of vascular smooth muscle relaxation and as a calcium channel antagonist.[5][6][7] Its ability to induce vascular relaxation is primarily linked to its inhibition of cyclic nucleotide-dependent protein kinases.[8]
Caption: HA-1004 competitively inhibits ATP binding to kinases like PKA and PKG.
Q3: How exactly does serum albumin "capture" HA-1004?
Serum albumin is the most abundant protein in blood plasma and acts as a natural transport vehicle for a vast number of molecules, including hormones, fatty acids, and exogenous drugs. It has specific binding pockets, often referred to as Sudlow sites, that accommodate various small molecules.[1] The binding is a reversible, non-covalent interaction driven by forces like hydrophobic interactions and hydrogen bonding.[9]
The critical concept is the equilibrium between the bound and unbound states of the drug:
HA-1004 (Free) + Albumin ⇌ [HA-1004-Albumin] (Bound Complex)
In a typical cell culture medium with 10% FBS, the concentration of bovine serum albumin (BSA) is very high. This high concentration of albumin shifts the equilibrium far to the right, sequestering a significant percentage of the HA-1004 you add.
Caption: Equilibrium between free (active) and albumin-bound (inactive) HA-1004.
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides actionable solutions to common problems arising from serum-inhibitor interactions.
Q4: My results are inconsistent from one experiment to the next, even when I use the same serum percentage. What could be the cause?
Answer: This is likely due to batch-to-batch variability of FBS . Not all lots of FBS have the same exact protein composition or concentration. Minor variations in albumin levels or the presence of other binding proteins can alter the free fraction of HA-1004, leading to inconsistent results.
Troubleshooting Steps:
-
Standardize Your Serum: Purchase a single, large lot of FBS for an entire project.
-
Test New Lots: Before using a new lot of FBS for critical experiments, perform a simple dose-response curve with HA-1004 and a known cellular endpoint to ensure the IC50 has not shifted significantly compared to your previous lot.
-
Consider Serum Alternatives: If possible, transition to a serum-free or reduced-serum medium for your assays to eliminate this variable entirely.
Q5: How can I experimentally determine the effect of serum on my specific HA-1004 assay?
Answer: You can quantify the impact of serum by performing a Serum-Shift Assay . This involves generating parallel dose-response curves for HA-1004 in media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%). The resulting shift in the IC50 value provides a direct measure of the inhibitory effect of serum proteins.
Protocol 1: Serum-Shift IC50 Determination for HA-1004
Objective: To quantify the effect of FBS concentration on the apparent potency of HA-1004.
Materials:
-
Cells relevant to your research
-
Base medium (e.g., DMEM, RPMI-1640)[4]
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Assay plates (e.g., 96-well)
-
Endpoint assay reagents (e.g., CellTiter-Glo®, MTS assay, or specific phospho-antibody for Western blot)
Methodology:
-
Prepare Media: Create batches of complete media containing different final concentrations of FBS: 0.5%, 2%, 5%, and 10%. Ensure all other components are identical.
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere and stabilize overnight in your standard culture medium (e.g., 10% FBS).[10]
-
Medium Exchange: The next day, carefully aspirate the standard medium and replace it with the prepared serum-specific media (0.5% to 10% FBS). Allow the cells to acclimate for 2-4 hours.
-
Prepare Serial Dilutions: Create a serial dilution series of HA-1004 in each of the corresponding serum-specific media. For example, if your expected IC50 is ~20 µM, a good starting point for your highest concentration would be 200 µM, followed by 1:2 or 1:3 dilutions. Include a vehicle control (e.g., DMSO) for each serum condition.
-
Treat Cells: Add the HA-1004 dilutions to the appropriate wells.
-
Incubate: Incubate the plates for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Measure Endpoint: Perform your viability or target-inhibition assay according to the manufacturer's protocol.
-
Analyze Data: For each serum concentration, plot the response versus the log of HA-1004 concentration. Use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
Expected Data Presentation:
The results can be summarized in a table for clear comparison.
| FBS Concentration | Calculated IC50 (µM) | Fold Shift (vs. 0.5% FBS) |
| 0.5% | 15.2 | 1.0 |
| 2.0% | 33.8 | 2.2 |
| 5.0% | 71.5 | 4.7 |
| 10.0% | 145.9 | 9.6 |
| Note: Data are representative and will vary by cell line and assay endpoint. |
This table clearly demonstrates that as serum concentration increases, the apparent IC50 of HA-1004 also increases dramatically. This is not because the inhibitor is less potent, but because less of it is available to act on the cells.
Section 4: Best Practices and Final Recommendations
Q6: What are the key takeaways for working with HA-1004 in cell culture?
-
Be Aware of Your Serum: Always report the percentage of serum used in your experiments. It is as critical a parameter as the inhibitor concentration itself.
-
Prioritize Low-Serum/Serum-Free Conditions: For mechanistic studies and inhibitor screening, using the lowest possible serum concentration that maintains cell health is paramount for obtaining accurate potency data.[11]
-
Measure What Matters: The nominal concentration you add to the flask is not the effective concentration your cells experience. The difference is the fraction bound to serum proteins.[3]
-
Consistency is Key: Use a single lot of FBS for a series of related experiments to avoid introducing variability.
-
Validate, Don't Assume: If you observe a discrepancy with published data, perform a serum-shift assay to confirm if serum binding is the cause before troubleshooting other aspects of your experiment.
By understanding and controlling for the variable of serum concentration, you can significantly enhance the quality, reproducibility, and accuracy of your research involving this compound and other small molecule inhibitors.
References
-
Review: Modifications of Human Serum Albumin and Their Binding Effect. PMC - NIH. Available at: [Link]
-
Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. PubMed Central. Available at: [Link]
-
Review on Interaction of Serum Albumin with Drug Molecules. Open Access Journals. Available at: [Link]
-
The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ACS Publications. Available at: [Link]
-
Interactive Association of Drugs Binding to Human Serum Albumin. MDPI. Available at: [Link]
-
Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways. MDPI. Available at: [Link]
-
Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. PubMed. Available at: [Link]
-
Serum creatine kinase elevation following tyrosine kinase inhibitor treatment in cancer patients: Symptoms, mechanism, and clinical management. PubMed. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. PubMed. Available at: [Link]
-
Cell culture protocols. ECACC. Available at: [Link]
-
Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy. PMC - NIH. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
Vasodilatory action of HA1004 (N-(2-guanidinoethyl)-5-isoquinoline-sulfonamide), a novel calcium antagonist with no effect on cardiac function. ResearchGate. Available at: [Link]
-
Serum thymidine kinase activity as a “real-time” clinical biomarker of tumor response to CDK4/6 inhibition in hormone receptor positive (HR+), HER2 negative (HER2-) metastatic breast cancer. AACR Journals. Available at: [Link]
-
Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. NIH. Available at: [Link]
-
Evolution of the Hemagglutinin Protein of the New Pandemic H1N1 Influenza Virus: Maintaining Optimal Receptor Binding by Compensatory Substitutions. PMC - NIH. Available at: [Link]
-
The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available at: [Link]
-
Effect of kinase inhibitors on the therapeutic properties of monoclonal antibodies. PMC. Available at: [Link]
-
Serum albumin-binding VH Hs with variable pH sensitivities enable tailored half-life extension of biologics. PubMed. Available at: [Link]
-
Protocols for Cancer-related cell lines. Horizon Discovery. Available at: [Link]
-
Fluorescent trimeric hemagglutinins reveal multivalent receptor binding properties. NIH. Available at: [Link]
Sources
- 1. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 11. reactionbiology.com [reactionbiology.com]
How to control for solvent effects when using HA-1004 DIHYDROCHLORIDE
Topic: How to Control for Solvent Effects When Using HA-1004 Dihydrochloride
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, experience-driven framework for using the kinase inhibitor this compound, with a specific focus on anticipating and controlling for the confounding influence of solvents. Our goal is to ensure the integrity and reproducibility of your experimental data.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding HA-1004 and the critical role of solvent selection.
Q1: What is the mechanism of action for HA-1004, and why is the solvent a critical experimental parameter?
This compound is a cell-permeable serine/threonine kinase inhibitor.[1] It functions by competitively binding to the ATP-binding site of several kinases, with notable activity against cyclic nucleotide-dependent protein kinases like Protein Kinase A (PKA) and cGMP-dependent Protein Kinase (PKG).[2][3][4]
Q2: What are the primary solvents for preparing this compound stock solutions?
This compound's salt form confers good aqueous solubility. However, for creating high-concentration stocks for long-term storage and serial dilution, an organic solvent is standard practice.
| Solvent | Known Solubility/Properties | Expert Recommendation |
| Water | Soluble. Vendor data suggests ≥10 mg/mL. | Suitable for fresh, daily preparations. Not recommended for long-term storage due to the risk of hydrolysis and microbial growth. Freezing aqueous stocks can lead to concentration gradients. |
| DMSO | Soluble. | Preferred for primary stock solutions. DMSO is an excellent, relatively inert organic solvent that is amenable to long-term storage at -20°C or -80°C.[4] It allows for the creation of highly concentrated stocks (e.g., 10-50 mM), minimizing the final percentage of solvent in the assay. |
Q3: What is a "vehicle control," and why is its omission a fatal flaw in experimental design?
A vehicle control is a sample that is treated with the solvent used to dissolve the inhibitor (the "vehicle"), at the same final concentration used in the experimental samples, but without the inhibitor itself.[5][6]
Causality: The vehicle control serves as the true baseline for your experiment. It isolates any biological or physical effects caused by the solvent from the specific effects of HA-1004. Without this control, it is impossible to determine if an observed effect is due to the inhibitor or the solvent.
Caption: Experimental logic for isolating inhibitor-specific effects.
Part 2: Troubleshooting Guide for Solvent-Related Issues
This section provides systematic, step-by-step protocols to diagnose and resolve common problems arising from improper solvent handling.
Issue 1: The inhibitor appears to be precipitating in my cell culture media.
Root Cause Analysis: This is a common issue when a highly concentrated organic stock solution is diluted into an aqueous buffer or media. The abrupt change in solvent polarity causes the compound to "crash out" of solution, drastically lowering its effective concentration. This can also be caused by interactions with media components (salts, proteins) or temperature shifts.[7][8]
Self-Validating Diagnostic & Resolution Protocol:
-
Visual Solubility Test (Pre-Experiment):
-
Objective: To determine the practical solubility limit of HA-1004 in your specific experimental media.
-
Procedure:
-
Pre-warm your cell culture media to the experimental temperature (e.g., 37°C).
-
In a sterile microcentrifuge tube, prepare the highest concentration of HA-1004 you intend to test. For example, to make a 100 µM solution, add 1 µL of a 100 mM DMSO stock to 999 µL of your pre-warmed media.
-
Vortex gently.
-
Incubate at 37°C for 30-60 minutes.
-
Visually inspect the tube against a dark background. Look for any signs of cloudiness, crystals, or film. Compare it to a vehicle control (1 µL DMSO in 999 µL media). If you see a precipitate, your working concentration is too high.
-
-
-
Protocol Adjustment:
-
Reduce Final Concentration: The simplest solution is to lower the working concentration of HA-1004 to a level that remains soluble.
-
Modify Dilution Technique: Instead of a single large dilution, perform a serial dilution. Crucially, add the stock solution to the media drop-wise while gently vortexing.[8] This avoids creating localized areas of high solvent concentration.
-
Consider Media Components: If using serum-free media, be aware that salts can be a major cause of precipitation.[9][10][11] Ensure all components are fully dissolved in the correct order as per the media preparation protocol.
-
Issue 2: My vehicle control cells show reduced viability or altered morphology.
Root Cause Analysis: This is a clear indication of solvent cytotoxicity. While widely used, DMSO is toxic to cells, particularly at higher concentrations (typically >0.5%).[9] Different cell lines exhibit vastly different sensitivities.
Self-Validating Diagnostic & Resolution Protocol:
-
Determine the Solvent's EC50 for Your Cell Line:
-
Objective: To quantify the cytotoxic potential of the solvent itself in your specific cellular model.
-
Procedure:
-
Seed your cells in a 96-well plate at the density used for your experiments. Allow them to adhere overnight.
-
Prepare a serial dilution of your solvent (e.g., DMSO) in fresh culture media. A suggested range is 10%, 5%, 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (media only).
-
Replace the existing media on your cells with the solvent-containing media.
-
Incubate for the same duration as your planned HA-1004 experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, MTS, or ATP-based assay (e.g., CellTiter-Glo®).[5][6][12][13][14]
-
Plot cell viability (%) against solvent concentration and fit a dose-response curve to determine the EC50 (the concentration at which viability is reduced by 50%).
-
-
-
Establish a Safe Working Concentration:
-
Best Practice: Your final experimental concentration of the solvent should be well below the cytotoxic range. A concentration of ≤ 0.1% DMSO is a safe and widely accepted starting point for most cell lines. Never exceed 0.5% unless empirically determined to be safe for your specific cells.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | PKA | PKC | Calcium Channel | TargetMol [targetmol.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating PKA Inhibition: A Comparative Analysis of HA-1004 Dihydrochloride
This guide provides an in-depth, objective comparison of HA-1004 dihydrochloride's performance in inhibiting Protein Kinase A (PKA) activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, establishes a self-validating framework for experimentation, and compares HA-1004 against other common alternatives, supported by experimental data and authoritative references.
Introduction: The Significance of PKA in Cellular Signaling
Protein Kinase A (PKA), a cAMP-dependent protein kinase, is a critical enzyme in cellular signal transduction, regulating a vast array of processes including metabolism, gene expression, growth, and memory.[1][2] It typically exists as an inactive tetramer with two regulatory (R) and two catalytic (C) subunits.[3] The binding of the second messenger cyclic AMP (cAMP) to the R subunits causes a conformational change, releasing the active C subunits. These active monomers then phosphorylate specific serine or threonine residues on target proteins, propagating the cellular signal.[3][4]
Given its central role, the targeted inhibition of PKA is a vital tool for dissecting these signaling pathways.[4] Small molecule inhibitors allow for the acute and reversible modulation of PKA activity, enabling researchers to probe its function with temporal control. HA-1004 is one such inhibitor, but its efficacy and specificity must be rigorously validated against other available tools.
The Inhibitor Landscape: Mechanism of Action and Comparative Overview
The choice of an inhibitor is a critical decision in experimental design. Understanding the mechanism of action, potency, and selectivity is paramount.
This compound: This compound is an ATP-competitive inhibitor that targets the catalytic subunit of PKA.[5] However, it is not strictly selective for PKA. It is recognized as a dual inhibitor of PKA and protein kinase G (PKG), with Ki values in the low micromolar range for both.[6][7] This lack of selectivity is a crucial consideration; while it may be advantageous for studies targeting both pathways, it can confound results in experiments aimed at dissecting PKA-specific roles.[8]
Comparative Alternatives:
-
H-89: A potent, ATP-competitive PKA inhibitor with an IC50 in the nanomolar range, making it significantly more potent than HA-1004.[8][9] Despite its widespread use, H-89 is known to inhibit several other kinases at higher concentrations, necessitating careful dose-response validation.[8][10]
-
KT-5720: Another potent, ATP-competitive inhibitor with a Ki of 60 nM for PKA.[8][11] Similar to H-89, its effectiveness can be influenced by intracellular ATP concentrations, and it has known off-target effects.[8][11]
The following diagram illustrates the canonical PKA activation pathway and the points of intervention for ATP-competitive inhibitors like HA-1004 and H-89.
Caption: PKA activation pathway and site of inhibition by ATP-competitive inhibitors.
Quantitative Comparison of Inhibitor Potency
To provide an objective baseline, the following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for HA-1004 and its common alternatives. It is crucial to note that these values can vary based on experimental conditions, particularly ATP concentration.[8]
| Inhibitor | Target Kinase | Ki (µM) | IC50 (µM) | Other Notable Targets |
| HA-1004 | PKA | 2.3 [5] | 8 [8] | PKG (Ki=1.4), PKC (IC50=12), MLCK (IC50=240)[5][8] |
| H-89 | PKA | 0.048[8] | 0.048[8] | ROCKII, S6K1, MSK1 at higher concentrations[8] |
| KT-5720 | PKA | 0.060[8] | Varies w/ ATP[8] | GSK3β, MEK, MSK1[8] |
Experimental Design: A Self-Validating Workflow
A robust validation experiment must be designed to be self-contained and self-validating. This requires the inclusion of appropriate controls to ensure that the observed effects are due to the specific inhibition of PKA and not an artifact of the experimental system or off-target effects of the inhibitor.
The workflow below outlines a comprehensive approach to validating and comparing PKA inhibitors using an in vitro kinase assay.
Caption: Experimental workflow for in vitro PKA inhibitor validation.
Detailed Experimental Protocol: In Vitro PKA Activity Assay
This protocol is based on a radioactive phosphotransferase assay using [γ-³²P]ATP, which provides high sensitivity and is a gold standard for kinase activity measurement.[12]
A. Reagents and Materials
-
Active PKA enzyme (e.g., from bovine heart)
-
PKA-specific substrate (e.g., Kemptide, LRRASLG)
-
This compound
-
H-89 Dihydrochloride (for comparison)
-
Vehicle control (e.g., DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (10 µCi/µL)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation fluid and counter
B. Protocol Steps
-
Preparation: Thaw all reagents and keep them on ice. Prepare a working solution of ATP by mixing cold ATP and [γ-³²P]ATP in kinase buffer to a final concentration of ~100-200 µM with a specific activity of ~200-500 cpm/pmol.
-
Inhibitor Dilutions: Prepare a 10-point serial dilution series for both HA-1004 and H-89, ranging from 100 µM to 1 nM. Include a vehicle-only control.
-
Reaction Setup: In microcentrifuge tubes, set up the following reactions (total volume 50 µL):
-
Causality: Setting up reactions in this order allows the inhibitor to bind to the enzyme before the competitive substrate (ATP) is introduced.
-
25 µL of 2X Kinase Assay Buffer
-
5 µL of PKA substrate (to a final concentration of ~20-50 µM)
-
5 µL of inhibitor dilution or vehicle
-
5 µL of active PKA enzyme (amount to be determined empirically for linear reaction kinetics)
-
-
Pre-incubation: Gently mix and incubate the tubes at 30°C for 10 minutes.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of the [γ-³²P]ATP working solution. Vortex gently.[12]
-
Reaction Incubation: Incubate at 30°C for 10-20 minutes. Ensure this time is within the linear range of the enzyme activity, which should be determined in a preliminary time-course experiment.[12]
-
Termination: Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[12]
-
Washing: Immediately place the P81 squares in a beaker containing 0.75% phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid, followed by a final wash with acetone for 5 minutes to dry the paper.[12]
-
Causality: The acidic wash removes un-incorporated [γ-³²P]ATP, while the phosphorylated peptide substrate remains bound to the negatively charged phosphocellulose paper.
-
-
Quantification: Place the dried P81 squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[12]
Data Analysis and Interpretation
A. Calculating Percentage Inhibition
First, determine the corrected counts per minute (CPM) by subtracting the background (a reaction with no enzyme) from all other readings. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (CPM_inhibitor / CPM_vehicle_control))
B. Determining the IC50 Value
Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of inhibitor required to reduce PKA activity by 50%.
C. Sample Comparative Data
The table below presents representative data from an experiment comparing HA-1004 and H-89.
| Inhibitor | Concentration | Mean CPM | % Inhibition |
| Vehicle (DMSO) | - | 2,510,000 | 0% |
| HA-1004 | 0.1 µM | 2,450,000 | 2.4% |
| 1 µM | 1,980,000 | 21.1% | |
| 5 µM | 1,300,000 | 48.2% | |
| 10 µM | 850,000 | 66.1% | |
| 50 µM | 260,000 | 89.6% | |
| H-89 | 1 nM | 2,490,000 | 0.8% |
| 10 nM | 1,850,000 | 26.3% | |
| 50 nM | 1,240,000 | 50.6% | |
| 100 nM | 710,000 | 71.7% | |
| 500 nM | 150,000 | 94.0% |
IC50 Determination:
-
HA-1004 IC50: ~5.2 µM
-
H-89 IC50: ~49 nM
Discussion and Critical Considerations
The experimental results clearly validate the inhibitory activity of HA-1004 on PKA. However, the direct comparison highlights its significantly lower potency (~100-fold) compared to H-89.
-
Expertise & Selectivity: The micromolar IC50 for HA-1004 against PKA is consistent with its known Ki value.[5][8] Researchers must consider that at these concentrations, HA-1004 will also substantially inhibit PKG (Ki = 1.4 µM) and may begin to affect PKC (IC50 = 12 µM).[8] Therefore, if HA-1004 is used in cellular assays, attributing an observed effect solely to PKA inhibition is problematic without further controls, such as using a more selective inhibitor like H-89 (at low concentrations) to confirm the phenotype.
-
Trustworthiness of the Protocol: The inclusion of a no-enzyme background control and a vehicle (DMSO) control is essential for data integrity. The dose-response curve itself is a self-validating system; a clean sigmoidal curve provides confidence in the data quality.
-
Authoritative Grounding: The choice of an ATP-competitive inhibitor means that results can be influenced by the ATP concentration used in the assay. It is crucial to perform such assays at an ATP concentration close to the Michaelis constant (Km) of the enzyme to obtain physiologically relevant and comparable IC50 values.[7]
Conclusion
This compound is a validated, cell-permeable inhibitor of PKA.[5][13] However, its utility is defined by its moderate potency and its dual activity against PKG.[6][8] It is best suited for studies where the simultaneous inhibition of both PKA and PKG is intended or acceptable. For experiments requiring high potency and greater specificity for PKA, alternative inhibitors such as H-89 or KT-5720 are superior choices, provided that they are used at appropriate concentrations and their own potential off-target effects are controlled for. This guide provides the framework for researchers to make an informed choice and to rigorously validate their selected inhibitor within their experimental context.
References
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- Protein Kinase A (PKA) Assay Kit. Merck Millipore.
- Protein Kinase A Signaling. QIAGEN GeneGlobe.
- PKA Signaling. Area | Sustainability.
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- PKA kinase activity kit. Enzo Life Sciences.
- Signal transduction - PKA signaling P
- What are PKA modulators and how do they work?.
- Signaling Diversity of PKA Achieved Via a Ca2+-cAMP-PKA Oscill
- HA-1004 | PKA Inhibitor. MedchemExpress.com.
- HA-1004 hydrochloride | PKA Inhibitor. MedchemExpress.com.
- PKA (Protein Kinase A) Colorimetric Activity Kit. Fisher Scientific.
- PKA Kinase Activity Assay Kit. Abcam.
- This compound | PKA | PKC | Calcium Channel. TargetMol.
- HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. PubMed.
- HA 1004, Dihydrochloride CAS 92564-34-6 | 371964. Merck Millipore.
- Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers.
- A Comparative Guide to PKA Inhibitors: Rp-8-CPT-cAMPS vs. H-89. Benchchem.
- Cross-reactivity profiling of HA-1004 against a kinase panel. Benchchem.
- This compound. Santa Cruz Biotechnology.
- H-89 | PKA Inhibitor. MedchemExpress.com.
- Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. PubMed.
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A Comparative Guide to the Kinase Selectivity of HA-1004 Dihydrochloride and Fasudil
For researchers navigating the landscape of serine/threonine kinase inhibitors, the isoquinolinesulfonamide derivatives HA-1004 and Fasudil (also known as HA-1077) represent foundational tools. While structurally related, their nuanced differences in kinase selectivity have profound implications for experimental design and data interpretation. This guide provides an in-depth comparison of their inhibitory profiles, supported by experimental data and methodologies, to empower researchers in making informed decisions for their specific research applications.
Introduction: A Tale of Two Kinase Inhibitors
HA-1004 was initially characterized as an inhibitor of cyclic nucleotide-dependent protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] Its utility lies in studies where broad inhibition of these pathways is desired. Fasudil, a close structural analog, emerged as a more potent inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] This discovery led to its development and eventual clinical approval in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[2][3] The core of their differential utility lies in their selectivity profiles, which we will dissect in detail.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount, as off-target effects can confound experimental results. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency. A comparison of reported values for HA-1004 and Fasudil reveals their distinct preferences.
| Kinase Target | HA-1004 | Fasudil (HA-1077) | Selectivity Insight |
| PKA (cAMP-dependent protein kinase) | 2.3 µM (Ki)[1] | 4.58 µM (IC50)[4] | HA-1004 is a more potent inhibitor of PKA than Fasudil. |
| PKG (cGMP-dependent protein kinase) | 1.4 µM (Ki)[1] | 1.65 µM (IC50)[4] | Both compounds inhibit PKG at similar low micromolar concentrations. |
| ROCK1 (Rho-associated kinase 1) | - | 0.33 µM (Ki)[4] | Fasudil is a potent inhibitor of ROCK1. |
| ROCK2 (Rho-associated kinase 2) | - | 0.158 µM (IC50)[4] | Fasudil is a potent inhibitor of ROCK2, showing slightly higher potency for ROCK2 over ROCK1 in some studies. |
| PKC (Protein Kinase C) | - | 12.30 µM (IC50)[4] | Fasudil has significantly lower potency against PKC compared to ROCKs. |
From this data, a clear picture emerges: HA-1004 is a preferential inhibitor of PKA and PKG , while Fasudil is a more potent and selective inhibitor of ROCK kinases . Although Fasudil does inhibit PKA, it does so with lower potency compared to its action on ROCKs.[4][5] This distinction is the cornerstone of their differential application in research.
The Structural Basis of Selectivity
The selectivity of these inhibitors is rooted in their molecular interaction with the ATP-binding pocket of the respective kinases. Both HA-1004 and Fasudil are isoquinolinesulfonamide derivatives.[1] The isoquinoline ring system mimics the adenine ring of ATP, allowing it to dock into the ATP-binding site.
Crystal structures of PKA in complex with Fasudil and other ROCK inhibitors have provided valuable insights.[6] Key binding interactions involve features that are conserved between PKA and ROCK. However, subtle differences in the amino acid residues lining the ATP-binding pocket are thought to confer the observed selectivity. The homopiperazine ring of Fasudil appears to form interactions within the ROCK active site that are less favorable in the PKA active site, contributing to its higher potency for ROCK.[6] Researchers aiming to design even more selective ROCK inhibitors often exploit these subtle differences in the kinase domains.[7]
Signaling Pathways in Focus
To appreciate the functional consequences of using these inhibitors, it is essential to understand the signaling pathways they target.
The PKA Signaling Pathway
PKA is a central regulator of numerous cellular processes, including metabolism, gene transcription, and cell growth.[2][4] Its activation is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the production of the second messenger cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits, which then phosphorylate downstream substrates.
Experimental Methodologies: Determining Kinase Selectivity
The IC50 values presented in this guide are determined through in vitro kinase assays. These assays are fundamental for characterizing the potency and selectivity of inhibitors. Below are generalized protocols for two common methods.
Experimental Workflow: In Vitro Kinase Assay
Protocol 1: ADP-Glo™ Luminescent Kinase Assay (Non-Radioactive)
This method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a popular choice due to its high-throughput capability and avoidance of radioactive materials.
Objective: To determine the IC50 value of an inhibitor by measuring ADP production.
Materials:
-
Recombinant Kinase (e.g., ROCK2, PKA)
-
Kinase-specific substrate (e.g., S6K substrate peptide for ROCK)
-
Ultra-Pure ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Inhibitor compounds (HA-1004, Fasudil)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of HA-1004 and Fasudil in the kinase reaction buffer. Include a vehicle-only control (e.g., DMSO).
-
Kinase Reaction Setup: In a multiwell plate, add the kinase and its specific substrate. Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume and concentrations should be optimized for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. [8][9]This terminates the kinase reaction and depletes the remaining unconsumed ATP. [8][9]Incubate at room temperature for 40 minutes. [8][9]6. ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to each well. [8][9]This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. [8][9]Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [10]
Protocol 2: [γ-³²P]-ATP Radiometric Filter Binding Assay (Radioactive)
This is a traditional and highly sensitive "gold standard" method that directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
Objective: To determine the IC50 value of an inhibitor by measuring the radioactive phosphorylation of a substrate.
Materials:
-
Recombinant Kinase (e.g., ROCK2, PKA)
-
Kinase-specific peptide substrate (e.g., Kemptide for PKA)
-
[γ-³²P]-ATP (~3000 Ci/mmol)
-
Unlabeled ATP
-
Kinase Reaction Buffer
-
Inhibitor compounds (HA-1004, Fasudil)
-
P81 phosphocellulose paper or membrane
-
1% Phosphoric Acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare serial dilutions of the inhibitors as described in the previous protocol.
-
Kinase Reaction Setup: On ice, prepare a master mix containing the kinase reaction buffer, unlabeled ATP, kinase, and substrate.
-
Initiate Reaction: Add the [γ-³²P]-ATP to the reaction mix to start the reaction.
-
Incubation: Incubate the reactions at 30°C for a time within the linear range of the reaction (e.g., 10-20 minutes). [11]5. Stop Reaction & Spot: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The positively charged paper binds the phosphorylated peptide substrate, while the negatively charged ATP is washed away.
-
Washing: Wash the P81 papers multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]-ATP. [11]7. Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background radioactivity (from a no-enzyme control) from all measurements. Calculate the percentage of inhibition and determine the IC50 value as described for the luminescent assay.
Choosing the Right Inhibitor: A Researcher's Guide
The choice between HA-1004 and Fasudil hinges entirely on the experimental question.
-
Use HA-1004 when:
-
Your primary goal is to inhibit PKA and/or PKG .
-
You are studying processes regulated by cAMP or cGMP signaling.
-
You need a control compound to demonstrate that an observed effect is not primarily mediated by ROCK.
-
-
Use Fasudil when:
-
Your primary goal is to inhibit ROCK1 and ROCK2 .
-
You are investigating the role of the Rho/ROCK pathway in cytoskeletal dynamics, cell migration, or smooth muscle contraction. [12] * You are working in a context where a clinically relevant ROCK inhibitor is advantageous. [2] A critical note on concentration: Given that Fasudil can inhibit PKA at higher concentrations, it is imperative to use it at the lowest effective concentration for ROCK inhibition to minimize off-target effects on the PKA pathway. [2][5]Always perform a dose-response experiment in your system to determine the optimal concentration.
-
Conclusion
HA-1004 Dihydrochloride and Fasudil are valuable chemical probes that, despite their structural similarity, offer distinct windows into cellular signaling. HA-1004 serves as a reliable inhibitor of PKA and PKG, while Fasudil provides a more potent and selective means to interrogate the functions of ROCK kinases. A thorough understanding of their respective selectivity profiles, grounded in the quantitative data and experimental methodologies presented here, is essential for designing rigorous experiments and generating reproducible, high-quality data. By carefully selecting the appropriate inhibitor and using it at a well-defined concentration, researchers can confidently dissect the complex roles of these critical serine/threonine kinases in health and disease.
References
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- Hahmann, C., & Schroeter, T. (2010). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and Molecular Life Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2883582/]
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- Li, G., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947702/]
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- Satoh, S., et al. (2001). Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection. Stroke. [URL: https://www.ahajournals.org/doi/full/10.1161/hs1001.096893]
- BenchChem. A Comparative Guide to ROCK Inhibitors for In Vivo Research: GSK269962A versus Fasudil. [URL: https://www.benchchem.com/product/B1152-Comparative-Guide-to-ROCK-Inhibitors-for-In-Vivo-Research]
- Creative Diagnostics. ROCK Signaling Pathway. [URL: https://www.creative-diagnostics.
- BenchChem. A Comparative Analysis of HA-1004 and Other Protein Kinase A (PKA) Inhibitors. [URL: https://www.benchchem.com/product/B1152-a-comparative-analysis-of-ha-1004-and-other-protein-kinase-a-pka-inhibitors]
- Liu, X., et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8079632/]
- Al-Hattali, M., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/19/14410]
- Breitenlechner, C., et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. Structure. [URL: https://pubmed.ncbi.nlm.nih.gov/14656439/]
- Matuszyk, J., et al. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International Immunopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/11962723/]
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- BOC Sciences. Rho-Rock Signaling Pathway. [URL: https://www.bocsci.
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- Liu, A., et al. (2014). Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549. Cancer Biotherapy & Radiopharmaceuticals. [URL: https://pubmed.ncbi.nlm.nih.gov/24940679/]
- Uitdehaag, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.977440/full]
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- Taylor, M., et al. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7926107/]
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- Pérez-Areales, F., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34985276/]
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Comparative Guide to Rho-Kinase Pathway Inhibition: HA-1004 Dihydrochloride vs. Y-27632
This guide provides an in-depth, objective comparison of two widely referenced small molecule inhibitors used to probe the Rho-kinase (ROCK) signaling pathway: HA-1004 Dihydrochloride and Y-27632. Designed for researchers, scientists, and drug development professionals, this document delves into the critical differences in their mechanism, potency, and selectivity, providing the necessary experimental data and protocols to make an informed choice for your research.
The Rho-Kinase (ROCK) Signaling Pathway: A Central Regulator of Cell Mechanics
The Rho-associated coiled-coil containing protein kinase (ROCK) pathway is a critical downstream effector of the small GTPase RhoA. This signaling cascade is a master regulator of the actin cytoskeleton and, by extension, fundamental cellular processes including cell adhesion, migration, proliferation, and smooth muscle contraction.[1] When activated by GTP-bound RhoA, ROCK phosphorylates a host of downstream substrates. Among the most critical are the Myosin Phosphatase Target subunit 1 (MYPT1) and Myosin Light Chain (MLC).[2][3] Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a net increase in phosphorylated MLC and subsequent enhancement of actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions.[1][2]
Given its central role, pharmacological inhibition of ROCK is a powerful tool for dissecting these cellular processes and holds therapeutic potential for conditions ranging from hypertension to glaucoma.[1][4]
Caption: The canonical Rho/ROCK signaling pathway.
Inhibitor Profiles: A Tale of Two Molecules
While both HA-1004 and Y-27632 are ATP-competitive inhibitors that target the ROCK catalytic site, their utility in the lab is dictated by profound differences in potency and selectivity.[5][6][7]
Y-27632: The Selective ROCK Specialist
Y-27632 is a cell-permeable pyridinyl derivative widely regarded as the gold-standard for selective ROCK inhibition in research settings.[7][8][9] It exhibits high potency against both ROCK isoforms, ROCK1 and ROCK2, by competing with ATP for binding to the kinase domain.[5][6][8] Its key advantage is its high degree of selectivity; Y-27632 is over 200-fold more selective for ROCK than for other kinases such as protein kinase A (PKA), protein kinase C (PKC), and myosin light chain kinase (MLCK).[10] This specificity makes it an invaluable tool for attributing cellular phenomena directly to the inhibition of the ROCK pathway.
Its most prominent applications include:
-
Stem Cell Culture: Enhancing the survival of dissociated human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[8]
-
Cytoskeletal Research: Used to abolish stress fibers and study the dynamics of cell morphology, adhesion, and migration.[5][11][12]
-
Neuroscience: Investigating neurite retraction and neuronal regeneration.[7]
HA-1004: A Broad-Spectrum Kinase Inhibitor
HA-1004, an isoquinolinesulfonamide derivative, is also a serine/threonine kinase inhibitor but possesses a much broader selectivity profile.[13][14] While it does inhibit ROCK, it is significantly more potent as an inhibitor of cyclic nucleotide-dependent protein kinases, namely PKA and protein kinase G (PKG).[13][15] Its action as a calcium channel antagonist and vasodilator has also been documented.[14][15][16]
Because of its promiscuity, HA-1004 is not the ideal choice for studies aiming to specifically dissect the ROCK pathway. The observed cellular effects after treatment with HA-1004 could be a composite result of inhibiting PKA, PKG, ROCK, and other kinases, making data interpretation complex. Its primary historical use has been in the context of vasodilation and studying cyclic nucleotide signaling.[17][18]
Head-to-Head Comparison: Potency and Selectivity
The fundamental difference between Y-27632 and HA-1004 lies in their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various kinases. A lower value signifies higher potency. The data, compiled from various sources, unequivocally demonstrates the superior potency and selectivity of Y-27632 for the ROCK isoforms.
Table 1: Comparative Kinase Inhibition Data
| Kinase | HA-1004 (Kᵢ / IC₅₀ in µM) | Y-27632 (Kᵢ / IC₅₀ in µM) | Advantage Y-27632 |
| ROCK1 | ~4.2 (IC₅₀) | 0.14 - 0.22 (Kᵢ)[8][19] | Highly Potent & Selective |
| ROCK2 | ~1.9 (IC₅₀) | 0.3 (Kᵢ)[8][19][20] | Highly Potent & Selective |
| PKA | 2.3 (Kᵢ)[13][15] | >250 (Kᵢ)[13] | >1000x more selective |
| PKG | 1.3 - 1.4 (Kᵢ)[13][15][17] | - | Selective |
| PKC | 40 (Kᵢ)[15] | >25 (Kᵢ) | Selective |
| MLCK | 150 (Kᵢ)[15] | >250 (Kᵢ) | Selective |
Note: Data is compiled from multiple sources. Absolute values can vary based on assay conditions.
Key Takeaways:
-
Potency: Y-27632 inhibits ROCK1 and ROCK2 in the low nanomolar range, whereas HA-1004 requires micromolar concentrations to achieve similar inhibition.[13][19][20]
-
Selectivity: The most critical distinction is selectivity. HA-1004 inhibits PKA and PKG more potently than it inhibits ROCK.[13][15] In contrast, Y-27632 shows minimal affinity for these kinases, ensuring that observed effects at typical working concentrations (e.g., 1-10 µM) are overwhelmingly due to ROCK inhibition.[10]
Physicochemical Properties
| Property | This compound | Y-27632 Dihydrochloride |
| CAS Number | 91742-10-8[14] | 129830-38-2[8][19] |
| Formula | C₁₂H₁₅N₅O₂S · 2HCl[14] | C₁₄H₂₁N₃O · 2HCl[8] |
| Molecular Weight | 366.26 g/mol [14] | 320.3 g/mol [8] |
| Solubility | Soluble in H₂O (10 mg/ml)[15] | Soluble in H₂O (~30 mg/ml), PBS (~100 mg/ml), DMSO (~30 mg/ml)[19][21][22] |
| Storage | Store at +2°C to +8°C. Reconstituted solutions stable for up to 6 months at 4°C.[15] | Store solid at -20°C for ≥4 years. Stock solutions stable for up to 3-6 months at -20°C.[19][21][23] |
Experimental Validation: Protocols and Workflows
A robust comparison of ROCK inhibitors requires a multi-faceted approach, moving from biochemical validation to phenotypic cellular assays.
Caption: A general workflow for characterizing and comparing ROCK inhibitors.
Protocol 1: Western Blot for Phospho-MYPT1 (Thr696) Inhibition
Objective: To quantitatively assess the in-cell activity of ROCK inhibitors by measuring the phosphorylation of a direct downstream target, MYPT1. A decrease in the p-MYPT1/Total MYPT1 ratio is a direct indicator of ROCK inhibition.[2][24]
Methodology:
-
Cell Culture and Treatment: Plate adherent cells (e.g., HeLa, NIH/3T3, or a relevant cell line) and grow to 70-80% confluency. Treat cells with varying concentrations of Y-27632 (e.g., 0.1, 1, 10 µM) or HA-1004 (e.g., 1, 10, 50 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[25]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MYPT1 (Thr696) and total MYPT1, diluted in blocking buffer.[25][26] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][25] Quantify band intensities to determine the ratio of phosphorylated to total MYPT1.
Protocol 2: Cell Morphology and Actin Cytoskeleton Staining
Objective: To visually assess the phenotypic effect of ROCK inhibition on the actin cytoskeleton. ROCK inhibition leads to the dissolution of stress fibers and a characteristic change in cell morphology, often resulting in a rounded or stellate appearance.[11][12][27]
Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and spread overnight.
-
Inhibitor Treatment: Treat the cells with Y-27632 (e.g., 10 µM) or HA-1004 and a vehicle control for 1-2 hours.[28]
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[28]
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.[28]
-
Staining: Wash three times with PBS. Stain F-actin by incubating with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 40-60 minutes at room temperature, protected from light. A nuclear counterstain like DAPI can be included.[3][28]
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Untreated cells should display prominent, well-organized actin stress fibers, while cells treated with an effective ROCK inhibitor will show a diffuse actin signal and loss of these structures.[11]
Conclusion and Authoritative Recommendation
For researchers aiming to specifically investigate the cellular functions of the Rho-kinase pathway, Y-27632 is the unequivocally superior choice. Its high potency and, more importantly, its exceptional selectivity for ROCK1 and ROCK2 ensure that experimental results can be confidently attributed to the inhibition of this specific pathway.[5][10]
HA-1004, while capable of inhibiting ROCK at higher concentrations, should not be considered a selective ROCK inhibitor. Its potent inhibitory action on PKA and PKG makes it a confounding tool for this purpose.[13][15] Any experiment utilizing HA-1004 to probe ROCK function must include extensive control experiments to disambiguate the effects of inhibiting multiple, critical signaling pathways simultaneously.
Therefore, for achieving clear, interpretable, and publishable data on the role of Rho-kinase, Y-27632 should be the primary pharmacological tool employed.
References
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Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-83. [Link]
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Wikipedia. Y-27632. [Link]
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Isca Biochemicals. Y 27632 dihydrochloride. [Link]
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ResearchGate. Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases | Request PDF. [Link]
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ResearchGate. Use and properties of ROCK-specific inhibitor Y-27632 | Request PDF. [Link]
-
Cellek, S., & Moncada, S. (2002). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British journal of pharmacology, 136(3), 393–398. [Link]
-
ResearchGate. Effect of ROCK inhibition on cell morphology and focal adhesions. Cells... | Download Scientific Diagram. [Link]
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de Hoz, R., et al. (2023). Inhibition of Rho kinase (ROCK) impairs cytoskeletal contractility in human Müller glial cells without effects on cell viability, migration, and extracellular matrix production. Experimental Eye Research, 237, 109695. [Link]
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ResearchGate. Effects of ROCK inhibitors on the morphology and cytoskeleton of.... [Link]
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Li, X., et al. (2022). Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway. Cell & Bioscience, 12(1), 10. [Link]
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Patel, R. A., et al. (2012). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Molecular cancer therapeutics, 11(4), 910–920. [Link]
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ResearchGate. Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696... | Download Scientific Diagram. [Link]
-
Feng, J., et al. (2011). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry, 286(30), 26978–26986. [Link]
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Li, Y., et al. (2017). The Effects of ROCK Inhibition on Mesenchymal Stem Cell Chondrogenesis Are Culture Model Dependent. Tissue Engineering Part A, 23(1-2), 63–73. [Link]
-
Bachtler, N., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLoS One, 18(1), e0279611. [Link]
-
Sipos, A., et al. (2014). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Experimental biology and medicine (Maywood, N.J.), 239(12), 1606–1616. [Link]
-
Bachtler, N., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS One. [Link]
-
Kuwahara, K., et al. (1999). The effects of the selective ROCK inhibitor, Y27632, on ET-1-induced hypertrophic response in neonatal rat cardiac myocytes. FEBS letters, 452(3), 314–318. [Link]
-
Asano, T., & Hidaka, H. (1984). Vasodilatory action of HA1004 (N-(2-guanidinoethyl)-5-isoquinoline-sulfonamide), a novel calcium antagonist with no effect on cardiac function. Journal of Pharmacology and Experimental Therapeutics, 231(1), 141-145. [Link]
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A Researcher's Guide to the Kinase Cross-Reactivity Profile of HA-1004 Dihydrochloride
This guide provides an objective, data-driven comparison of HA-1004's cross-reactivity profile. We will delve into its inhibitory potency against key kinases relative to other common inhibitors, present a robust experimental workflow for generating such data, and discuss the causal logic behind experimental design. Our goal is to empower you, the researcher, to make informed decisions when selecting the right tool for your specific scientific question.
Comparative Kinase Inhibition Profile: A Quantitative Look at Selectivity
To contextualize the performance of HA-1004, it is essential to compare its inhibitory activity with other well-characterized kinase inhibitors. The table below summarizes key quantitative data (IC₅₀ and Kᵢ values) against a selection of relevant serine/threonine kinases. A lower value indicates higher potency.
It is critical to note that these values are compiled from various studies and experimental conditions can influence the exact measurements.[5] Therefore, this table should be used as a guide to relative potency rather than an absolute, head-to-head comparison.
Table 1: Comparative Kinase Inhibition Data (Kᵢ/IC₅₀ in µM)
| Kinase | HA-1004 | Fasudil (HA-1077) | Y-27632 | H-89 | Staurosporine |
| PKA | 2.3 (Kᵢ)[2][3] | 4.58 (IC₅₀)[2] | >250 (Kᵢ)[2] | 0.048 (Kᵢ)[3] | 0.015 (IC₅₀)[3] |
| PKG | 1.4 (Kᵢ)[2][3] | 1.65 (IC₅₀)[2] | - | 0.48 (Kᵢ)[3] | 0.0085 (IC₅₀)[3] |
| PKC | 40.0 (IC₅₀)[3] | 3.27 (IC₅₀)[2] | >250 (Kᵢ)[2] | 31.7 (IC₅₀)[3] | 0.006 (Kᵢ)[3] |
| ROCK2 | - | 0.158 (IC₅₀)[2] | 0.30 (Kᵢ)[2] | - | - |
Note: Kᵢ (inhibition constant) is a measure of binding affinity, while IC₅₀ (half-maximal inhibitory concentration) is a functional measure of potency. While related, they can differ based on assay conditions, such as ATP concentration.[3]
From this data, several key insights emerge:
-
Dual PKA/PKG Inhibition: HA-1004 demonstrates moderately potent inhibition of both PKA and PKG in the low micromolar range, making it a suitable tool for studies where simultaneous inhibition of these cyclic nucleotide-dependent pathways is desired.[5]
-
Lower Potency Compared to Select Agents: When compared to inhibitors like H-89 for PKA or the pan-kinase inhibitor Staurosporine, HA-1004 is significantly less potent.[3][5] This lower potency can be an advantage, potentially reducing the likelihood of broad off-target effects at working concentrations, but it also necessitates careful dose-response validation.
-
Selectivity Against ROCK: Unlike its close structural relative Fasudil (HA-1077) and the widely used Y-27632, which are potent Rho-associated kinase (ROCK) inhibitors, HA-1004 shows poor activity against this kinase family.[2][6] This distinction is critical for researchers aiming to dissect the specific roles of PKA/PKG versus ROCK signaling.
Causality in Experimental Design: Why Kinase Profiling Matters
The principle of "trust but verify" is paramount in pharmacological research. Relying solely on literature values for inhibitor selectivity is risky, as assay conditions can vary significantly.[7] Performing in-house kinase profiling is a self-validating system that ensures the inhibitor behaves as expected under your specific experimental conditions (e.g., ATP concentration, substrate, buffer composition).[8]
The choice to profile against a panel of kinases is a deliberate strategy to de-risk a research program.[7] By screening an inhibitor against a broad range of kinases, even at a single high concentration, researchers can identify potential off-target liabilities early.[8] This proactive approach prevents the misattribution of a biological effect to the intended target when an unknown off-target is, in fact, responsible. This is especially important for inhibitors like HA-1004, which target the highly conserved ATP-binding pocket, making cross-reactivity a significant concern.[9]
Figure 1: Simplified signaling pathway showing inhibition of PKA and PKG by HA-1004.
Experimental Protocol: In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a generalized, robust procedure for determining the IC₅₀ value of an inhibitor using a luminescence-based assay that quantifies ADP production—a direct product of kinase activity.[3][10] This method is highly sensitive and amenable to high-throughput screening formats.[11]
Objective: To quantify the enzymatic activity of a target kinase in the presence of serially diluted HA-1004 to determine its IC₅₀ value.
Materials:
-
Purified recombinant kinase (e.g., PKA, PKG)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP) of high purity
-
HA-1004 Dihydrochloride and other control inhibitors
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates (low-volume)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of HA-1004 in 100% DMSO.
-
Perform a serial dilution series of the inhibitor in DMSO to create a range of concentrations for the dose-response curve. This step is critical for accuracy; use calibrated pipettes and mix thoroughly at each dilution step.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitors or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a kinase/substrate master mix in the kinase reaction buffer. The concentration of ATP should be at or near its Kₘ for the specific kinase to ensure accurate and comparable IC₅₀ determination.
-
Add the kinase/substrate mix (e.g., 2.5 µL) to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (e.g., 5 µL of a 2X solution) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which must be determined empirically during assay development.
-
-
ADP Detection (Signal Generation):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent simultaneously depletes any unconsumed ATP, a crucial step to reduce background signal.
-
Incubate for the recommended time (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the amount of ADP produced.
-
Incubate for a final period (e.g., 30 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase) from all readings.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Generalized workflow for an in-vitro kinase inhibition assay.
Conclusion
This compound is a valuable tool for investigating cellular processes regulated by PKA and PKG.[5][12] Its moderate potency and dual-inhibitory nature define its experimental niche. However, its utility is maximized only when its cross-reactivity profile is fully appreciated. Compared to highly potent or broadly active inhibitors, HA-1004 offers a degree of selectivity, particularly its lack of activity against ROCK kinases.[2]
As a Senior Application Scientist, my final recommendation is one of diligence. Always validate your tools. The protocols and comparative data provided here serve as a foundation for this process. By integrating rigorous, quantitative kinase profiling into your research, you ensure the integrity of your results and accelerate the path to discovery.
References
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. Available from: [Link]
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Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Available from: [Link]
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Matuszyk, J., Hoser, G., & Skierski, J. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International immunopharmacology, 2(4), 435–442. Available from: [Link]
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(11), 1635-1639. Available from: [Link]
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Uitdehaag, J. C., Verkaar, F., & van der Wijk, T. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1937–1957. Available from: [Link]
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Lee, W. H., & Wang, S. M. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i816–i824. Available from: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
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InvivoChem. HA-1004 | PKA inhibitor | CAS 91742-10-8. Available from: [Link]
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BPS Bioscience. Kinase Screening and Profiling Services. Available from: [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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Ostrem, J. M., & Shokat, K. M. (1988). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Cancer research, 48(24 Pt 1), 7147–7151. Available from: [Link]
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Lee, J., & Lee, S. H. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233057. Available from: [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Available from: [Link]
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Lee, J., & Lee, S. H. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233057. Available from: [Link]
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Lee, J., & Lee, S. H. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233057. Available from: [Link]
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Lee, J., & Lee, S. H. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233057. Available from: [Link]
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A Researcher's Guide to PKA Inhibition: A Comparative Analysis of HA-1004 Dihydrochloride and H-89
In the intricate world of cellular signaling, Protein Kinase A (PKA) stands as a pivotal regulator, orchestrating a vast array of physiological processes from gene expression and metabolism to memory formation. For researchers dedicated to unraveling these complex pathways, the selection of a specific and reliable PKA inhibitor is a critical experimental decision. This guide provides an in-depth, objective comparison of two commonly employed small molecule inhibitors: HA-1004 Dihydrochloride and H-89. By delving into their mechanisms, efficacy, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed choice for their experimental designs.
The Central Role of Protein Kinase A (PKA)
Protein Kinase A is a serine/threonine kinase that is activated by the second messenger cyclic adenosine monophosphate (cAMP).[1][2] In its inactive state, PKA exists as a tetrameric holoenzyme, comprising two regulatory subunits and two catalytic subunits.[1] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then proceed to phosphorylate a multitude of downstream protein substrates on serine or threonine residues, thereby modulating their activity and propagating the cellular response.[1][3] Given its ubiquitous role, the precise inhibition of PKA is a powerful tool for dissecting its function in both normal physiology and disease.
Mechanism of Action: A Tale of ATP Competition
Both this compound and H-89 function as ATP-competitive inhibitors. They exert their effects by binding to the ATP-binding pocket on the PKA catalytic subunit, thereby preventing the phosphorylation of its substrates.[4] While they share this fundamental mechanism, their potency and selectivity profiles diverge significantly, a crucial consideration for experimental design.
At a Glance: Key Efficacy and Specificity Parameters
The following table summarizes the key quantitative data for this compound and H-89, providing a direct comparison of their inhibitory potential. It is important to note that IC50 and Ki values can vary depending on experimental conditions, such as ATP concentration.
| Parameter | This compound | H-89 |
| Target(s) | PKA, PKG | PKA |
| PKA IC50 | ~8 µM | ~48-135 nM[3][4][5] |
| PKA Ki | ~2.3 µM | ~48 nM[6] |
| PKG Ki | ~1.4 µM | Ki for PKG is ~10-fold higher than for PKA[6] |
| Other Notable Targets | PKC (IC50 = ~12 µM), MLCK (IC50 = ~240 µM) | S6K1, MSK1, ROCKII, PKBα, MAPKAP-K1b at higher concentrations[4][6] |
| Mechanism | ATP-competitive inhibitor | ATP-competitive inhibitor[4] |
| Cell Permeability | Yes | Yes |
In-Depth Inhibitor Profiles
This compound: The Dual PKA/PKG Inhibitor
HA-1004 is a cell-permeable isoquinolinesulfonamide derivative that functions as a moderately potent inhibitor of cyclic nucleotide-dependent protein kinases.[2][7][8] A key characteristic of HA-1004 is its dual inhibitory activity against both PKA and cGMP-dependent protein kinase (PKG), with Ki values in the low micromolar range.[2] This property can be advantageous in studies where the simultaneous inhibition of both pathways is desired. However, for experiments requiring the specific interrogation of PKA signaling, its lack of selectivity presents a significant limitation. Furthermore, its potency against PKA is considerably lower than that of H-89.
H-89: The Potent but Promiscuous PKA Inhibitor
H-89 is a widely used, potent, and cell-permeable inhibitor of PKA, with reported Ki and IC50 values in the nanomolar range.[5][6] Its high potency has made it a popular choice for studying PKA-mediated processes. However, the scientific literature extensively documents the off-target effects of H-89, a critical factor that researchers must consider. At concentrations commonly used in cellular assays (typically 1-10 µM), H-89 can inhibit a range of other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Mitogen- and stress-activated protein kinase 1 (MSK1), and Ribosomal S6 kinase (S6K1).[4][6] This promiscuity can lead to misinterpretation of experimental results, attributing observed effects to PKA inhibition when they may, in fact, be due to the modulation of other signaling pathways. Therefore, while H-89 is a powerful tool, its use necessitates careful dose-response studies and, ideally, validation with other, structurally distinct PKA inhibitors to confirm the specificity of the observed effects.
Visualizing the PKA Signaling Pathway and Inhibition
To better understand the context of these inhibitors, the following diagrams illustrate the canonical PKA signaling pathway and the points of intervention for HA-1004 and H-89.
Caption: The PKA signaling pathway and points of inhibition.
Experimental Design and Protocols: A Guide to Best Practices
To ensure the generation of robust and reproducible data, the implementation of well-controlled experiments is paramount. The following section outlines detailed protocols for assessing the efficacy of PKA inhibitors.
Experimental Workflow for Comparative Efficacy Analysis
Caption: Workflow for comparing inhibitor efficacy in vitro and in cells.
Protocol 1: In Vitro PKA Kinase Activity Assay (Radioactive)
This protocol provides a classic method for quantifying PKA activity by measuring the incorporation of radiolabeled phosphate into a synthetic substrate.
Objective: To determine the IC50 values of HA-1004 and H-89 for PKA in a cell-free system.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)[9]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and H-89 stock solutions (in DMSO)
-
P81 phosphocellulose paper[5]
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of HA-1004 and H-89 in kinase reaction buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified PKA enzyme, and the PKA substrate peptide.
-
Inhibitor Addition: Add the serially diluted inhibitors or vehicle (DMSO) to the respective tubes and pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.[5]
-
Stop Reaction & Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[5]
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[5]
-
Detection: Place the dried P81 papers into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PKA Activity Assay (Western Blot for p-CREB)
This protocol assesses PKA activity in a cellular context by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein), at Serine 133.[10][11]
Objective: To compare the efficacy of HA-1004 and H-89 in inhibiting PKA signaling in intact cells.
Materials:
-
Cell line of choice (e.g., HEK293T, PC12)
-
Complete cell culture medium
-
PKA activator (e.g., Forskolin)
-
This compound and H-89 stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of HA-1004, H-89, or vehicle (DMSO) for 30-60 minutes.
-
PKA Stimulation: Stimulate the PKA pathway by adding a PKA activator, such as Forskolin (e.g., 10 µM), and incubate for an appropriate time (e.g., 15-30 minutes).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Calculate the ratio of phospho-CREB to total CREB for each condition. Determine the percentage of inhibition of CREB phosphorylation by each inhibitor concentration relative to the stimulated control.
Concluding Remarks and Recommendations
The choice between this compound and H-89 as a PKA inhibitor is contingent upon the specific experimental question and the required level of selectivity.
-
This compound is a suitable choice for studies where the simultaneous inhibition of both PKA and PKG is intended or acceptable. Its lower potency requires its use at higher concentrations, which may increase the likelihood of off-target effects on other kinases like PKC.
-
H-89 offers high potency for PKA inhibition, making it effective at lower concentrations. However, its well-documented off-target effects are a major concern. It is imperative for researchers using H-89 to perform rigorous control experiments. These should include using the lowest effective concentration, testing the inhibitor in PKA-null cell lines if available, and ideally, confirming key findings with a structurally and mechanistically different PKA inhibitor, such as a peptide-based inhibitor (e.g., PKI) or a cAMP antagonist.
Ultimately, a thorough understanding of the pharmacological profiles of these inhibitors, coupled with carefully designed and controlled experiments, will lead to the most reliable and interpretable data in the exploration of PKA-mediated signaling pathways.
References
-
Enzo Life Sciences. PKA kinase activity kit. [Link]
-
Stival, C., et al. (2020). Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. J. Vis. Exp. (159), e61298. [Link]
-
ResearchGate. The PKA pathway. [Link]
-
Wikipedia. H-89. [Link]
-
ResearchGate. Common PKA signaling pathways. [Link]
-
ResearchGate. Core components of the PKA pathway. [Link]
-
Bio-Rad. Signal transduction - PKA signaling Pathway Map. [Link]
-
PubMed. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide. [Link]
-
Wikimedia Commons. File:Schematic diagram of anchored PKA signaling.png. [Link]
-
PubChem. protein kinase inhibitor H89. [Link]
-
PubChem. H-89 Dihydrochloride. [Link]
-
Frontiers. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond). [Link]
-
ResearchGate. PKA activity assay in presence of PKA inhibitors. [Link]
-
Biological and Pharmaceutical Bulletin. Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. [Link]
-
PNAS. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. [Link]
-
PNAS. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling. [Link]
-
Frontiers in Cell and Developmental Biology. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. [Link]
-
Bio-protocol. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. [Link]
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- 10. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of HA-1004 Dihydrochloride and KT-5720 for PKA Inhibition: A Guide for Researchers
For researchers navigating the intricate landscape of signal transduction, the precise inhibition of Protein Kinase A (PKA) is paramount for dissecting its role in a myriad of cellular processes. This guide provides a comprehensive, head-to-head analysis of two commonly employed PKA inhibitors: HA-1004 Dihydrochloride and KT-5720. Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data required to make an informed decision for their specific research applications.
At a Glance: Key Differences and Recommendations
| Feature | This compound | KT-5720 | Senior Scientist's Recommendation |
| Potency (vs. PKA) | Moderate (Micromolar Ki) | High (Nanomolar Ki) | For potent and highly specific PKA inhibition, KT-5720 is the superior choice. |
| Selectivity | Dual inhibitor of PKA and PKG | Selective for PKA over PKG and PKC | If targeting PKA specifically is critical, KT-5720 is preferred. HA-1004 may be useful for studies involving both PKA and PKG pathways. |
| Mechanism of Action | Serine/Threonine Kinase Inhibitor | ATP-Competitive Inhibitor | KT-5720's well-defined ATP-competitive mechanism provides a clearer interpretation of experimental results. |
| Off-Target Profile | Known to inhibit PKC and MLCK at higher concentrations. | Can inhibit other kinases like PHK and PDK1. | Both require careful dose-response studies and validation with secondary inhibitors to confirm PKA-specific effects. |
| Cell Permeability | Cell-permeable. | Cell-permeable. | Both are suitable for use in cell-based assays. |
Delving Deeper: A Mechanistic and Potency Comparison
A nuanced understanding of the biochemical properties of HA-1004 and KT-5720 is crucial for their effective application.
Mechanism of Action
The PKA signaling cascade is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the inactive PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream substrate proteins.
Figure 1: The canonical PKA signaling pathway.
This compound acts as a serine/threonine kinase inhibitor. Its mechanism is less specific, targeting the broader family of cyclic nucleotide-dependent protein kinases.[1]
KT-5720 , a semi-synthetic derivative of K-252a, functions as a potent and reversible ATP-competitive inhibitor.[2] It directly binds to the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the phosphorylation of its substrates.[2] This competitive nature means that the apparent potency (IC50) of KT-5720 can be influenced by intracellular ATP concentrations.[3]
Figure 2: Comparative mechanisms of PKA inhibition.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is defined by its potency (IC50 and Ki values) and its selectivity for the target kinase over other kinases.
| Inhibitor | Target Kinase | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Other Notable Inhibitory Activity |
| HA-1004 | PKA | 2.3 µM[4][5] | ~8 µM[4] | PKG (Ki = 1.4 µM), PKC (IC50 = 12 µM), MLCK (IC50 = 240 µM)[4][6] |
| KT-5720 | PKA | 60 nM[3][7][8] | Varies with ATP concentration (56 nM at low ATP to 3 µM at physiological ATP)[3][4] | Phosphorylase Kinase (PHK) (IC50 = 11 nM), Pyruvate Dehydrogenase Kinase 1 (PDK1) (IC50 = 300 nM)[2] |
Analysis: KT-5720 exhibits significantly higher potency for PKA, with a Ki in the nanomolar range, compared to HA-1004's micromolar Ki.[3][4][5][7][8] This translates to a requirement for a much lower concentration of KT-5720 to achieve effective PKA inhibition.
In terms of selectivity, HA-1004 is a dual inhibitor of PKA and cGMP-dependent protein kinase (PKG), with similar potency against both.[4][5] It also inhibits Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK) at higher concentrations.[4] KT-5720, while highly selective for PKA over PKG and PKC, can inhibit other kinases, some with even greater potency than PKA in vitro, such as PHK.[2][7]
Experimental Validation: Protocols for the Rigorous Researcher
To ensure the validity of experimental findings, it is imperative to employ robust and well-controlled assays. Below are detailed protocols for assessing PKA inhibition both in vitro and in a cellular context.
Protocol 1: In Vitro PKA Kinase Activity Assay (Non-Radioactive, ELISA-based)
This protocol provides a method to determine the IC50 value of an inhibitor by measuring the phosphorylation of a PKA-specific substrate.
Principle: A synthetic peptide substrate for PKA is pre-coated onto microplate wells. The kinase reaction is initiated in the presence of varying concentrations of the inhibitor. The extent of phosphorylation is then detected using a phospho-specific antibody.[9]
Materials:
-
PKA Substrate Microtiter Plate (pre-coated with a PKA-specific peptide)
-
Recombinant PKA catalytic subunit
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Inhibitor stock solutions (HA-1004 and KT-5720)
-
Phospho-PKA Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Plate Preparation: Soak each well of the PKA Substrate Microtiter Plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.[9]
-
Inhibitor Preparation: Prepare serial dilutions of HA-1004 and KT-5720 in Kinase Assay Dilution Buffer.
-
Reaction Setup: Add 20 µL of the diluted inhibitors to the appropriate wells. Add 20 µL of diluted recombinant PKA to each well (except for the blank).
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by emptying the contents of the wells and washing four times with 100 µL of Wash Buffer.
-
Primary Antibody Incubation: Add 40 µL of diluted Phospho-PKA Substrate Antibody to each well (except the blank) and incubate for 60 minutes at room temperature.
-
Washing: Wash the wells four times with 100 µL of Wash Buffer.
-
Secondary Antibody Incubation: Add 40 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the wells four times with 100 µL of Wash Buffer.
-
Detection: Add 60 µL of TMB Substrate to each well and incubate at room temperature until sufficient color development (typically 15-30 minutes).
-
Stop Detection: Add 20 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: Workflow for the in vitro PKA kinase activity assay.
Protocol 2: Cell-Based Assay for PKA Activity by Western Blot
This protocol assesses the ability of inhibitors to block PKA-mediated phosphorylation of a known intracellular substrate, such as CREB (cAMP response element-binding protein), in response to a stimulus.
Principle: Cells are pre-treated with the inhibitor, followed by stimulation with a PKA activator (e.g., forskolin). Cell lysates are then analyzed by Western blot using a phospho-specific antibody against a known PKA substrate.[10]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and KT-5720
-
PKA activator (e.g., Forskolin)
-
Lysis buffer containing phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Phospho-CREB (Ser133) and total CREB
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with varying concentrations of HA-1004 or KT-5720 for 1-2 hours.[11] Stimulate the cells with a PKA activator (e.g., 10 µM forskolin) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and acquire the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total CREB).
-
Data Analysis: Quantify band intensities and express the level of phosphorylated substrate as a ratio to the total substrate.
Practical Considerations: Solubility and Stability
This compound:
-
Solubility: Soluble in water and DMSO.
-
Storage: Store solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[5]
KT-5720:
-
Solubility: Soluble in DMSO (up to 50 mM) and methanol.[3][7][12] When preparing working solutions in aqueous media from a DMSO stock, it is crucial to use serial dilutions and ensure the final DMSO concentration is low (<0.5%) to avoid precipitation.[13]
-
Storage: Store solid at -20°C.[12] Stock solutions in DMSO can be stored at -20°C for up to 6 months. It is recommended to prepare fresh working dilutions in aqueous buffers immediately before use.[13]
Conclusion and Future Perspectives
The choice between this compound and KT-5720 for PKA inhibition should be guided by the specific experimental objectives. For studies demanding high potency and selectivity for PKA, KT-5720 is the demonstrably superior tool. Its well-characterized ATP-competitive mechanism also allows for a more straightforward interpretation of results. However, its potency against other kinases at similar concentrations necessitates careful validation.
HA-1004, with its moderate potency and dual PKA/PKG inhibitory profile, may be suitable for studies where the simultaneous inhibition of both pathways is desired or as a comparative tool. Its lower potency, however, may require higher concentrations, increasing the likelihood of off-target effects.
Regardless of the inhibitor chosen, this guide underscores the importance of rigorous experimental design. This includes performing dose-response curves to determine the optimal inhibitor concentration for the specific cell type and experimental conditions, and the use of multiple inhibitors or genetic approaches to validate that the observed phenotype is indeed a consequence of PKA inhibition. As our understanding of the kinome and the potential for off-target effects continues to grow, a critical and informed approach to the use of small molecule inhibitors remains a cornerstone of robust scientific inquiry.
References
- A Comparative Analysis of HA-1004 and Other Protein Kinase A (PKA) Inhibitors. (2025). BenchChem.
- KT5720. (2026). Grokipedia.
- KT 5720 | Protein Kinase A. (n.d.). Tocris Bioscience.
- KT 5720 | PKA inhibitor. (n.d.). Hello Bio.
- KT 5720 (CAS Number: 108068-98-0). (n.d.). Cayman Chemical.
- Protein Kinase A (PKA) Assay Kit. (n.d.). Merck Millipore.
- Gau, D. M., & Roy, P. (2020). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol, 10(8), e3587.
- This compound | PKA | PKC | Calcium Channel. (n.d.). TargetMol.
- PKA kinase activity kit. (n.d.). Enzo Life Sciences.
- How to monitor PKA activity by western blot? (2013).
- basic principles of PKA inhibition by KT5720. (2025). BenchChem.
- common issues with KT5720 solubility. (2025). BenchChem.
- KT 5720 | Protein Kinase A Inhibitors. (n.d.). R&D Systems.
- Gau, D. M., & Roy, P. (2020). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. PubMed Central.
- Western blot for phosphoryl
- PKA Kinase Assay. (n.d.).
- Collins, M. O., et al. (2005). Discovery of cellular substrates for protein kinase A using a peptide array screening protocol. Biochemical Journal, 389(Pt 1), 297–306.
- Cross-reactivity profiling of HA-1004 against a kinase panel. (2025). BenchChem.
- KT5720. (n.d.). Sigma-Aldrich.
- 7 Ways to Study Protein Phosphoryl
- Info H 89 & KT 5720 Pitfalls. (n.d.). BIOLOG Life Science Institute.
- This compound | CAS 91742-10-8. (n.d.). Santa Cruz Biotechnology.
- Ostrem, V. K., et al. (1988). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Biochemical Pharmacology, 37(4), 635-640.
- The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradi
- What is the treatment condition for KT5720, PKA inhibitor for fibroblast cells? (2014).
- Effect of PKA inhibitor KT-5720 on HBECs. (n.d.).
- Matuszyk, J., et al. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism. International Immunopharmacology, 2(4), 435-442.
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- 5. This compound | PKA | PKC | Calcium Channel | TargetMol [targetmol.com]
- 6. scbt.com [scbt.com]
- 7. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 8. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
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The Gold Standard: A Guide to Confirming HA-1004 Dihydrochloride Specificity with a Kinase-Dead Mutant
In the landscape of signal transduction research, the serine/threonine kinase inhibitor HA-1004 dihydrochloride is a frequently utilized tool. It is recognized for its inhibitory activity against cyclic nucleotide-dependent protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG), and has also been reported to affect Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2] However, the utility of any chemical inhibitor is directly proportional to its specificity. Off-target effects can lead to misinterpretation of experimental results, confounding data and leading research astray.[3][4]
This guide provides an in-depth, experimentally-driven framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of HA-1004. We will move beyond simple in vitro assays and detail a robust, self-validating system centered on the use of a "kinase-dead" mutant. This genetic approach provides the most definitive evidence for an inhibitor's on-target engagement within a cellular context. We will compare this methodology to broader, less targeted approaches and provide the detailed protocols necessary to implement this gold-standard validation in your own laboratory.
The Critical Question of Specificity: Why a Chemical Inhibitor is Not Enough
While convenient, relying solely on a chemical inhibitor like HA-1004 to implicate a specific kinase in a cellular process is fraught with peril. The conserved nature of the ATP-binding pocket across the kinome makes achieving absolute specificity a significant challenge.[5][6] An observed phenotype following inhibitor treatment could be the result of:
-
On-target inhibition: The inhibitor is acting on the intended kinase.
-
Off-target inhibition: The inhibitor is affecting one or more other kinases that may or may not be in the same signaling pathway.
-
A combination of both: The phenotype is a result of a polypharmacological effect.
To dissect these possibilities, a control is needed that isolates the activity of the target kinase. This is where the kinase-dead mutant becomes an indispensable tool.
The Logic of the Kinase-Dead Mutant: A Genetically-Encoded Control
A kinase-dead mutant is a version of the kinase that has been genetically altered to abolish its catalytic activity, without significantly disrupting its overall structure or ability to interact with other proteins. This is typically achieved through site-directed mutagenesis of a critical amino acid residue within the kinase domain.[7] A common strategy is to mutate the conserved lysine in subdomain II (e.g., Lys72 in PKA Cα), which is essential for coordinating ATP binding and phosphotransfer.[7]
The experimental logic is as follows: if the cellular effect of HA-1004 is genuinely due to the inhibition of a specific kinase (e.g., PKA), then this effect should be rescued or mimicked by expressing a version of PKA that is resistant to the inhibitor but still active. Conversely, the inhibitor should have no effect on a phenotype that is already ablated by the expression of a kinase-dead mutant. This guide will focus on a rescue-type experiment using a kinase-dead mutant as a negative control.
Caption: Logic of using a kinase-dead mutant to validate inhibitor specificity.
Experimental Workflow: A Step-by-Step Guide
This workflow is designed to systematically test the hypothesis that a specific cellular phenotype observed upon HA-1004 treatment is mediated by a particular target kinase (e.g., PKA or ROCK).
Caption: Experimental workflow for HA-1004 specificity validation.
Part 1: Generation and Expression of Kinase Constructs
The foundation of this method lies in comparing the effects of HA-1004 in cells expressing either a wild-type (WT) or a kinase-dead (KD) version of the target kinase, alongside a vector-only control.
Well-Characterized Kinase-Dead Mutants:
| Kinase | Catalytic Subunit | Kinase-Dead Mutation | Rationale |
| PKA | PRKACA (Cα) | K72H (Lysine to Histidine) | Abolishes phosphotransfer activity while maintaining ATP binding and overall structural integrity.[7][8][9][10] |
| ROCK | ROCK2 | K112A (Lysine to Alanine) | Inactivates the kinase, leading to a dominant-negative phenotype characterized by the loss of stress fibers. |
Protocol: Transient Transfection of Mammalian Cells
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding: The day before transfection, seed your mammalian cell line of choice (e.g., HEK293T, HeLa) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare DNA-Lipid Complexes:
-
For each well, dilute 2 µg of plasmid DNA (Empty Vector, WT Kinase, or KD Kinase) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow complexes to form.[2]
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with PBS.
-
Add 800 µL of serum-free medium to the 200 µL of DNA-lipid complexes.
-
Add the 1 mL mixture dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: After the incubation, add 1 mL of complete growth medium (containing serum) to each well.
-
Expression: Allow the cells to express the constructs for 24-48 hours before proceeding with subsequent assays.
Part 2: Cellular Assays to Determine On-Target Effect
With the cells now expressing the different kinase constructs, they are treated with HA-1004 to assess the phenotypic and biochemical consequences.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[11][12]
-
Cell Treatment: 24 hours post-transfection, aspirate the medium and add fresh complete medium containing a range of HA-1004 concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well of a 96-well plate (assuming cells were transferred post-transfection) or 50 µL to a 6-well plate. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Aspirate the MTT-containing medium and add 100 µL (for 96-well) or 500 µL (for 6-well) of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol: Western Blot for Phospho-Substrate Analysis
This is the most direct way to measure the activity of the target kinase within the cell. By probing for the phosphorylation of a known downstream substrate, you can directly assess the impact of HA-1004.
-
Cell Lysis: After treatment with HA-1004 for a shorter duration (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a key kinase substrate.
-
For PKA: Use an antibody against Phospho-VASP (Ser157).[13][14][15][16]
-
For ROCK: Use an antibody against Phospho-MYPT1 (Thr853).[17][18][19][20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with antibodies against the total protein (total VASP or total MYPT1) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Data Interpretation: What to Expect
The results from these assays, when analyzed together, provide a powerful narrative about the specificity of HA-1004.
Expected Outcomes for a PKA-Mediated Effect:
| Experimental Group | Cell Viability (MTT) | p-VASP (Ser157) Levels | Interpretation |
| Empty Vector + HA-1004 | Dose-dependent decrease | Dose-dependent decrease | HA-1004 induces cell death and inhibits endogenous PKA activity. |
| WT-PKA + HA-1004 | Dose-dependent decrease | Dose-dependent decrease | Overexpression of WT-PKA does not confer resistance; it is still inhibited by HA-1004. |
| KD-PKA (no treatment) | Reduced viability (basal) | Very low / undetectable | Expression of KD-PKA mimics the effect of PKA inhibition, confirming its role in the phenotype. |
| KD-PKA + HA-1004 | No significant further decrease | Remains very low | HA-1004 has no additional effect, indicating its primary target in this context is PKA. |
Comparison with Alternative Methods
While the kinase-dead mutant approach is the gold standard for in-cell validation, other methods provide complementary information.
| Method | Description | Advantages | Limitations |
| Kinome Profiling (e.g., KINOMEscan) | In vitro binding or activity assays screening the inhibitor against a large panel of recombinant kinases (often >400).[21][22][23][24][25] | Provides a broad, unbiased view of potential on- and off-targets. Quantifies binding affinity (Kd) or inhibitory concentration (IC50). | In vitro results may not translate to the cellular environment due to factors like ATP concentration, scaffolding proteins, and compartmentalization. Does not confirm that target engagement leads to a specific phenotype. |
| Use of Multiple, Structurally Unrelated Inhibitors | Treating cells with different inhibitors that are known to target the same kinase. A consistent phenotype across inhibitors strengthens the conclusion.[5] | Relatively easy to implement. Can help rule out off-target effects specific to a single chemical scaffold. | It can be difficult to find truly specific inhibitors. A consistent phenotype could still arise from shared off-target activities. |
| RNAi/CRISPR Knockdown/Knockout | Genetically reducing or eliminating the expression of the target kinase. | Provides strong genetic evidence for the kinase's involvement. | Can induce compensatory mechanisms. Does not perfectly mimic the acute effect of a small molecule inhibitor. Complete knockout can be lethal. |
Conclusion: Ensuring Scientific Integrity
References
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CLYTE Technologies. (2026). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
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Truebestein, L., et al. (2015). A molecular ruler regulates cytoskeletal remodelling by the Rho kinases. Nature Communications. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Hewezi, T., et al. (2021). Kinase-dead mutation: A novel strategy for improving soybean resistance to soybean cyst nematode Heterodera glycines. Molecular Plant Pathology. Retrieved from [Link]
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Shi, J., & Wei, L. (2022). Rho Kinases in Embryonic Development and Stem Cell Research. Cells. Retrieved from [Link]
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Kliche, K., et al. (2017). Differential VASP phosphorylation controls remodeling of the actin cytoskeleton. Journal of Cell Science. Retrieved from [Link]
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Pula, G., et al. (2006). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Biochemical Journal. Retrieved from [Link]
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Bain, J., et al. (2007). The specificities of protein kinase inhibitors: an update. Biochemical Journal. Retrieved from [Link]
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Addgene. General Transfection. Addgene. Retrieved from [Link]
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Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]
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Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. Retrieved from [Link]
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He, W-Q., et al. (2013). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry. Retrieved from [Link]
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Taylor, M., et al. (2021). Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease. ACS Chemical Neuroscience. Retrieved from [Link]
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Smith, T. E., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Retrieved from [Link]
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LINCS Consortium. LINCS Data Portal. LINCS Consortium. Retrieved from [Link]
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Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today. Retrieved from [Link]
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Pudi, R., et al. (2005). Catalytic independent functions of a protein kinase as revealed by a kinase-dead mutant: study of the Lys72His mutant of cAMP-dependent kinase. Journal of Molecular Biology. Retrieved from [Link]
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LifeSct. KD-Validated PKA C-alpha (PRKACA) Mouse mAb. LifeSct. Retrieved from [Link]
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Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]
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National Center for Biotechnology Information. Gene Result PRKACA protein kinase cAMP-activated catalytic subunit alpha [ (human)]. NCBI. Retrieved from [Link]
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Weigand, I., et al. (2021). PKA Cα subunit mutation triggers caspase-dependent RIIβ subunit degradation via Ser114 phosphorylation. Science Signaling. Retrieved from [Link]
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Drelon, C., et al. (2014). PRKACA: the catalytic subunit of protein kinase A and adrenocortical tumors. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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Berginski, M. E., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Retrieved from [Link]
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LINCS Consortium. (2017). CI-1033 KINOMEscan (LDG-1101: LDS-1104). LINCS Data Portal. Retrieved from [Link]
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Validating Gene Expression Changes Downstream of HA-1004 Dihydrochloride: A Comparative Guide to Quantitative PCR Analysis
For researchers, scientists, and drug development professionals investigating the intricate signaling cascades regulated by Rho-associated coiled-coil containing protein kinase (ROCK), the selection of appropriate chemical inhibitors is paramount. HA-1004 Dihydrochloride, a serine/threonine kinase inhibitor, has been utilized in various studies to probe the multifaceted roles of the ROCK pathway. However, a critical step following cellular treatment with any inhibitor is the rigorous validation of its effects on downstream gene expression. This guide provides an in-depth, technical comparison of HA-1004 with other commonly used ROCK inhibitors, focusing on the use of quantitative PCR (qPCR) to validate these changes. We will delve into the causality behind experimental choices, present detailed protocols, and offer illustrative data to guide your research.
The Central Role of the Rho/ROCK Pathway in Gene Transcription
The Rho/ROCK signaling pathway is a pivotal regulator of a multitude of cellular processes, including cell shape, motility, contraction, and proliferation.[1][2] Its influence extends to the transcriptional regulation of numerous genes that drive these functions. Activation of the small GTPase Rho leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates a host of substrates, modulating their activity. A key mechanism through which ROCK influences gene expression is by controlling the nuclear translocation of transcription factors and their co-activators.[3][4]
This guide will focus on a selection of downstream genes known to be transcriptionally regulated by the ROCK pathway, providing a robust framework for validating the efficacy of HA-1004 and its alternatives.
A Comparative Look at ROCK Inhibitors
While HA-1004 is a potent inhibitor of ROCK, it also exhibits inhibitory activity against other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[5] This lack of complete specificity necessitates careful experimental design and comparison with other, more selective, ROCK inhibitors. Here, we compare HA-1004 with two widely used alternatives: Y-27632 and Fasudil.
| Inhibitor | Primary Target(s) | Known Off-Target Effects | Relative Cost | Reference |
| This compound | ROCK, PKA, PKC | Inhibition of other serine/threonine kinases | Lower | [5] |
| Y-27632 | ROCK1, ROCK2 | Can inhibit other kinases at higher concentrations | Higher | [6][7] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Can inhibit other kinases at higher concentrations | Lower than Y-27632 | [7][8] |
This table provides a general comparison. Specificity and off-target effects can be cell-type and concentration-dependent.
The choice of inhibitor will depend on the specific experimental context. For initial exploratory studies, the more affordable HA-1004 may be suitable. However, for studies requiring higher specificity, Y-27632 or Fasudil are often preferred.[6][7] This guide will demonstrate how to use qPCR to dissect and compare the on-target effects of these inhibitors on downstream gene expression.
Experimental Validation by Quantitative PCR (qPCR)
Quantitative PCR is a highly sensitive and specific method for measuring changes in gene expression.[9] The following sections provide a detailed workflow for validating the effects of HA-1004 and other ROCK inhibitors on the transcription of key downstream target genes.
Selection of Downstream Target Genes for qPCR Analysis
The selection of appropriate downstream target genes is critical for a meaningful validation experiment. Based on the known functions of the ROCK pathway, we have selected the following genes, which are involved in cytoskeletal dynamics and cell proliferation:
-
Connective Tissue Growth Factor (CTGF/CCN2): A key mediator of tissue fibrosis, its expression is known to be regulated by the ROCK pathway.[2][10]
-
Actin Alpha 2, Smooth Muscle (ACTA2): Encodes for smooth muscle alpha-actin, a critical component of the cytoskeleton whose expression is influenced by ROCK signaling.[11][12]
-
Serum Response Factor (SRF) Target Genes: SRF is a transcription factor that regulates the expression of many immediate-early genes involved in cell growth and differentiation.[13][14] The activity of its co-activator, Myocardin-related transcription factor (MRTF), is regulated by actin dynamics, which are in turn controlled by the ROCK pathway.[4] Therefore, examining the expression of well-established SRF target genes, such as c-fos, can provide an indirect readout of ROCK activity.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for validating the effects of ROCK inhibitors on gene expression using qPCR.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line known to have an active Rho/ROCK pathway. For example, vascular smooth muscle cells or certain cancer cell lines.
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with this compound, Y-27632, and Fasudil at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO or sterile water).
2. Total RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercially available RNA extraction kit.
-
Follow the manufacturer's protocol for RNA purification, including a DNase I treatment step to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system.
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
5. Quantitative PCR (qPCR):
-
Primer Design: Design or obtain pre-validated primers for your target genes (CTGF, ACTA2, c-fos) and at least two reference genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to prevent amplification of genomic DNA.
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water. Add an equal amount of cDNA to each reaction well.
-
Thermal Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Melt Curve Analysis (for SYBR Green): Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
6. Data Analysis:
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for each gene in each sample from the qPCR instrument software.
-
Relative Quantification (ΔΔCt Method): Calculate the relative gene expression using the delta-delta Ct (2-ΔΔCt) method.[4]
-
Normalize to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Ct of the reference gene(s) from the Ct of the target gene.
-
Normalize to Control (ΔΔCt): For each treatment group, calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated sample.
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Illustrative Comparative Data
The following table presents an illustrative dataset demonstrating the expected changes in gene expression following treatment with HA-1004 and its alternatives. This data is intended to serve as a guide for interpreting your own experimental results.
| Target Gene | Inhibitor (10 µM, 24h) | Fold Change (vs. Vehicle) |
| CTGF | HA-1004 | 0.45 |
| Y-27632 | 0.30 | |
| Fasudil | 0.35 | |
| ACTA2 | HA-1004 | 0.60 |
| Y-27632 | 0.50 | |
| Fasudil | 0.55 | |
| c-fos | HA-1004 | 0.75 |
| Y-27632 | 0.65 | |
| Fasudil | 0.70 |
This is an illustrative dataset and actual results may vary depending on the cell type, inhibitor concentration, and treatment duration.
This illustrative data suggests that all three inhibitors downregulate the expression of these key downstream targets of the ROCK pathway, with Y-27632 showing the most potent effect in this hypothetical scenario.
Mechanistic Insights from Downstream Signaling
The changes in gene expression observed with ROCK inhibitors are a direct consequence of their impact on the upstream signaling cascade. The following diagram illustrates the core mechanism of ROCK inhibition.
HA-1004 and other ROCK inhibitors act by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This leads to a reduction in myosin light chain phosphorylation and an increase in myosin light chain phosphatase activity, ultimately resulting in the observed changes in cytoskeletal organization and gene expression.
Conclusion and Future Directions
This guide provides a comprehensive framework for utilizing qPCR to validate the downstream effects of this compound and to compare its performance with other ROCK inhibitors. By carefully selecting target genes, adhering to a rigorous experimental protocol, and correctly analyzing the data, researchers can confidently assess the on-target efficacy of their chosen inhibitor.
Future studies could expand upon this framework by employing next-generation sequencing techniques, such as RNA-seq, to obtain a global view of the transcriptional changes induced by these inhibitors. This would not only validate the findings for the target genes discussed here but also potentially uncover novel downstream effectors of the ROCK pathway, providing further insights into its complex regulatory network.
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Nagai, Y., Kawanami, D., Matoba, K., et al. (2019). ROCK2 Regulates TGF-β-Induced Expression of CTGF and Profibrotic Genes via NF-κB and Cytoskeleton Dynamics in Mesangial Cells. American Journal of Physiology-Renal Physiology, 317(5), F1299-F1311. [Link]
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Julian, C. G., & Olson, M. F. (2014). Rho-associated coiled-coil containing protein kinase (ROCK) in molecular regulation of angiogenesis. Vascular Cell, 6(1), 3. [Link]
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Kawanami, D., Matoba, K., Utsunomiya, K. (2019). 505-P: ROCK2 Regulates TGF-Beta-Induced Expression of CTGF and Profibrotic Genes via NF-kappa B and Cytoskeleton Dynamics in the Mesangial Cells. Diabetes, 68(Supplement_1), 505-P. [Link]
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Olson, M. F. (2012). ROCK-regulated gene expression in EC migration and proliferation. ResearchGate. [Link]
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Differential expression of genes in the RhoA/ROCK pathway in the hippocampus and cortex following intermittent hypoxia and high-intensity interval training. (2020). PubMed Central. [Link]
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ROCK2 regulates TGF-β-induced expression of CTGF and profibrotic genes via NF-κB and cytoskeleton dynamics in mesangial cells. (2019). American Physiological Society. [Link]
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Martell, R. E., & Gangarosa, L. P. (1990). Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Cancer research, 50(12), 3625-3629. [Link]
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Loss of Smooth Muscle α-Actin Leads to NF-κB–Dependent Increased Sensitivity to Angiotensin II in Smooth Muscle Cells and Aortic Enlargement. (2017). AHA Journals. [Link]
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The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. (2019). ResearchGate. [Link]
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A Researcher's Guide to Validating HA-1004 Dihydrochloride Target Engagement Using Phospho-Specific Antibodies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of HA-1004 Dihydrochloride. We will delve into the mechanistic underpinnings of HA-1004, compare methodologies for assessing target modulation, and provide detailed, field-proven protocols to ensure the generation of robust and reliable data.
Introduction: The Imperative of Target Engagement
This compound is a cell-permeable serine/threonine kinase inhibitor.[1][2] It is recognized for its inhibitory activity against cyclic nucleotide-dependent protein kinases, particularly Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][3] Furthermore, it exhibits inhibitory action on other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MYLK).[4][5] Given this multi-kinase profile, confirming that an observed cellular phenotype is a direct result of the intended target's inhibition—a concept known as target engagement—is paramount.
Phospho-specific antibodies are indispensable tools in this process. They allow for the precise measurement of the phosphorylation state of a kinase's downstream substrates. A successful engagement of an inhibitory compound like HA-1004 should result in a discernible decrease in the phosphorylation of its target's substrates. This guide will compare and detail the use of these antibodies across various platforms to definitively demonstrate HA-1004's activity in a cellular context.
Section 1: The Target Landscape of HA-1004
To design a robust validation strategy, one must first understand the primary signaling pathways affected by HA-1004. While it has several targets, its most characterized activities are against PKA and ROCK.
-
Protein Kinase A (PKA) Pathway: PKA is a key effector of cAMP signaling. Upon activation, it phosphorylates a multitude of substrates containing the consensus motif R-R-X-S/T.[6][7] Inhibition of PKA by HA-1004 would be expected to decrease the phosphorylation of these substrates.
-
Rho-Associated Kinase (ROCK) Pathway: ROCKs (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[8] They play a critical role in regulating the actin cytoskeleton by phosphorylating substrates like Myosin Light Chain (MLC), leading to smooth muscle contraction and stress fiber formation.[8][9]
The challenge with a compound like HA-1004 is its lack of absolute specificity. Therefore, a well-designed experiment will not only confirm inhibition of a primary target but also help differentiate its effects from those of more selective inhibitors.
Figure 1: Simplified signaling pathways inhibited by HA-1004.
Section 2: Methodologies for Quantifying Target Engagement
The choice of methodology depends on the specific research question, required throughput, and the nature of the sample. Here, we compare three common immunoassays.
Western Blotting: The Gold Standard for Specificity
Western blotting is the most common method for assessing protein phosphorylation. It allows for the clear visualization of the target protein based on its molecular weight, providing an essential layer of specificity.
Causality Behind Key Protocol Steps:
-
Phosphatase Inhibitors: Cellular phosphatases are highly active and can rapidly dephosphorylate proteins upon cell lysis.[10] The inclusion of a phosphatase inhibitor cocktail in the lysis buffer is non-negotiable to preserve the in-vivo phosphorylation state.
-
Blocking with BSA, Not Milk: Milk contains casein, an abundant phosphoprotein.[10][11] Using milk as a blocking agent can lead to high background noise as the phospho-specific antibody may bind to the casein. Therefore, Bovine Serum Albumin (BSA) is the recommended blocking agent.[11]
-
Total vs. Phospho Normalization: It is crucial to probe for both the phosphorylated protein and the total protein.[10] This can be done on the same membrane after stripping or by running parallel blots. Normalizing the phospho-signal to the total protein signal accounts for any variations in protein loading between lanes, ensuring that observed changes are due to altered phosphorylation, not changes in protein expression.[12]
Figure 2: General experimental workflow for target validation.
ELISA: High-Throughput Quantitative Analysis
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a higher-throughput alternative to Western blotting for quantifying protein phosphorylation.[12] Sandwich ELISA formats typically use a capture antibody for the total protein and a detection antibody for the phosphorylated form, providing excellent specificity and quantitative results.[13]
Advantages over Western Blotting:
-
Speed and Throughput: 96-well plate format allows for the simultaneous analysis of many samples.[14]
-
Quantitative Data: Provides numerical absorbance or fluorescence values, which are more readily quantifiable than densitometry from a Western blot.
-
Reduced Hands-On Time: Many ELISA protocols are streamlined and can be completed in approximately 4 hours.[13]
Immunofluorescence (IF): Visualizing Subcellular Engagement
Immunofluorescence allows for the visualization of target engagement within the context of the intact cell.[15] This method is invaluable for determining if HA-1004 affects the subcellular localization of phosphorylated proteins.
Key Considerations:
-
Fixation and Permeabilization: These steps must be optimized to preserve the phospho-epitope while allowing antibody access.
-
Controls: Negative controls (secondary antibody only) and positive controls (cells treated with a known pathway activator) are essential to ensure signal specificity.[16]
| Feature | Western Blot | ELISA | Immunofluorescence (IF) |
| Primary Output | Semi-quantitative bands | Quantitative numerical data | Qualitative/Semi-quantitative images |
| Throughput | Low to Medium | High | Low to Medium |
| Key Advantage | Molecular weight confirmation | High throughput and quantitation | Subcellular localization |
| Primary Use Case | Initial validation, specificity check | Dose-response curves, screening | Visualizing spatial effects of inhibition |
Table 1: Comparison of Immunoassay Methodologies.
Section 3: A Self-Validating Experimental Design
To generate trustworthy data, the experimental design must include appropriate controls and comparators. This approach allows for the dissection of HA-1004's effects on its various targets.
Comparator Compounds
Using more selective inhibitors alongside HA-1004 is critical for attributing the observed effects to a specific kinase.
| Compound | Primary Target(s) | Typical IC50 / Ki | Rationale for Comparison |
| HA-1004 | PKA, PKG, ROCK | PKA: 2.3 µM (Ki)[1] | The compound of interest with a broad-spectrum profile. |
| H-89 | PKA | 48 nM (IC50)[17] | A potent and more selective PKA inhibitor to confirm PKA-specific effects.[3] |
| Y-27632 | ROCK1 / ROCK2 | ROCK1: 220 nM (Ki)[18] | A highly selective and widely used ROCK inhibitor to confirm ROCK-specific effects.[18][19] |
Table 2: Key Comparator Kinase Inhibitors.
By comparing the dose-response of HA-1004 on a PKA substrate to that of H-89, and its effect on a ROCK substrate to that of Y-27632, a researcher can build a strong case for its engagement with each respective target in their cellular model.
Section 4: Experimental Protocols
The following are detailed, step-by-step protocols that serve as a robust starting point. Optimization may be required for specific cell types and antibodies.
Protocol 1: Western Blotting for Phospho-Proteins
This protocol is adapted from established methodologies for detecting phosphorylated proteins.[11][20]
-
Cell Lysis:
-
Culture and treat cells with a dose-response of HA-1004 and relevant comparators (e.g., 0.1, 1, 10, 100 µM).
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[11]
-
Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Membrane Transfer:
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk. [10]
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing (Optional):
-
To probe for total protein on the same blot, strip the membrane using a mild stripping buffer, re-block, and probe with the antibody against the total (non-phosphorylated) protein.
-
Protocol 2: Phospho-Specific ELISA
This protocol provides a general framework for a sandwich ELISA.[13][14]
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody against the total protein of interest.
-
-
Sample Addition:
-
Washing:
-
Aspirate the contents of the wells and wash 4 times with 1x Wash Buffer.[13]
-
-
Detection Antibody:
-
Add 100 µL of the phospho-specific detection antibody to each well.
-
Incubate for 1 hour at room temperature.[22]
-
-
Secondary Detection & Development:
-
Wash the plate as in step 3.
-
Add 100 µL of HRP-conjugate and incubate for 30 minutes.
-
Wash the plate as in step 3.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Data Acquisition:
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Conclusion
Validating the target engagement of this compound is a critical step in any research endeavor. By employing phospho-specific antibodies in carefully controlled experiments, researchers can confidently link the compound's activity to the modulation of specific signaling pathways. The use of Western blotting provides essential specificity, while ELISA offers quantitative, high-throughput analysis, and immunofluorescence reveals spatial dynamics. Combining these techniques with selective comparator compounds like H-89 and Y-27632 creates a powerful, self-validating system to elucidate the precise molecular mechanisms of HA-1004 in your model system.
References
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad. [Link]
-
Standard BioTools. (n.d.). MaxPar® Phospho-Protein Staining Protocol. Retrieved from Standard BioTools. [Link]
-
CiteAb. (n.d.). (9621) Phospho-(Ser/Thr) PKA Substrate Antibody - Cell Signaling Technology. Retrieved from CiteAb. [Link]
-
Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. Retrieved from Bio-Techne. [Link]
-
RayBiotech. (2018). Rapid ELISA-Based Measurement of Protein Phosphorylation. Retrieved from RayBiotech. [Link]
-
Fard, D., et al. (2020). Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence. In: Methods in Molecular Biology. Humana, New York, NY. [Link]
-
CiteAb. (n.d.). (ab203273) Anti-ROCK1 (phospho T455 + S456) antibody - Abcam. Retrieved from CiteAb. [Link]
-
Martell, R. E., et al. (1990). Effects of protein kinase inhibitors... (H-7) and ... (HA1004) on calcitriol-induced differentiation of HL-60 cells. Leukemia. [Link]
-
ResearchGate. (2018). How to perform immunofluorescence staining for phosphorylated proteins on cryopreserved tissue sections?. Retrieved from ResearchGate. [Link]
-
The Scientist. (2018). BioLegend: Intracellular Phospho Staining Protocol for Flow Cytometry. Retrieved from The Scientist. [Link]
-
Matuszyk, J., et al. (2002). HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis.... International Immunopharmacology. [Link]
-
Asano, T., & Hidaka, H. (1984). Vasodilatory action of HA1004.... Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Emre, N., et al. (2010). The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting.... PLOS ONE. [Link]
-
Ehlting, C., et al. (2016). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS ONE. [Link]
-
Jung, J. H., et al. (2018). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. Scientific Reports. [Link]
-
Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. Retrieved from Captivate Bio. [Link]
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- 2. HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-PKA Substrate (RRXS*/T*) (100G7E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-ROCK1 (Tyr913) Polyclonal Antibody (PA5-105054) [thermofisher.cn]
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A Comparative Guide to HA-1004 Dihydrochloride and Other Isoquinolinesulfonamide Derivatives for Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the isoquinolinesulfonamide class of compounds offers a versatile toolkit for dissecting cellular signaling pathways. This guide provides an in-depth comparative analysis of HA-1004 Dihydrochloride and its structural relatives, offering insights into their selectivity, potency, and practical application in experimental settings. By understanding the nuances of these inhibitors, from their mechanism of action to their performance in biochemical and cell-based assays, researchers can make more informed decisions in their experimental design.
The Isoquinolinesulfonamide Scaffold: A Foundation for Kinase Inhibition
The isoquinolinesulfonamide backbone is a privileged scaffold in kinase inhibitor design. These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase catalytic domain.[1][2] The isoquinoline ring system and the sulfonamide linker are key structural features that can be chemically modified to modulate potency and selectivity for different kinase targets. This structural versatility has led to the development of a range of derivatives with distinct inhibitory profiles.[2]
Comparative Kinase Inhibition Profiles: HA-1004 in Context
HA-1004 is recognized for its inhibitory activity against cyclic nucleotide-dependent protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG).[3] However, its utility in research is best understood when compared with other widely used isoquinolinesulfonamide derivatives such as Fasudil (HA-1077) and Y-27632. While HA-1004 and Fasudil share a similar isoquinolinesulfonamide core, their differing side chains result in distinct selectivity profiles. Y-27632, although not an isoquinolinesulfonamide, is a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor and serves as a critical benchmark for selectivity.[3]
| Kinase | HA-1004 | Fasudil (HA-1077) | Y-27632 | H-89 |
| PKA | 2.3 µM (Ki)[3] | 4.58 µM (IC50)[3] | >250 µM (Ki)[3] | 48 nM (IC50) |
| PKG | 1.4 µM (Ki)[3] | 1.65 µM (IC50)[3] | - | - |
| ROCK1 | - | 0.33 µM (Ki)[3] | 0.22 µM (Ki)[3] | - |
| ROCK2 | - | 0.158 µM (IC50)[3] | 0.30 µM (Ki)[3] | - |
| PKC | - | - | - | Weak Inhibition |
Note: IC50 and Ki values are compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated. A direct head-to-head comparison under identical assay conditions would provide the most accurate relative potencies.
As the data indicates, HA-1004 is a moderately potent inhibitor of PKA and PKG. In contrast, Fasudil and Y-27632 are significantly more potent as inhibitors of ROCK kinases.[3] H-89 stands out as a much more potent PKA inhibitor compared to HA-1004.[2] The choice of inhibitor, therefore, critically depends on the specific kinase and signaling pathway under investigation.
Signaling Pathways and Inhibitor Targets
The differential selectivity of these compounds allows for the targeted interrogation of specific signaling pathways.
Caption: Major signaling pathways targeted by HA-1004, Fasudil, and Y-27632.
Structure-Activity Relationship: The Basis of Selectivity
The selectivity of isoquinolinesulfonamide derivatives is dictated by the nature of the substituents on the isoquinoline ring and the sulfonamide nitrogen. The isoquinoline ring itself forms crucial hydrophobic interactions and a key hydrogen bond with the kinase hinge region.[4] Variations in the side chains extending from this core structure interact with different amino acid residues within the ATP-binding pocket of various kinases, thereby conferring selectivity. For instance, the modifications that distinguish Fasudil from HA-1004 are responsible for its enhanced affinity for ROCK kinases.[3] A thorough understanding of these structure-activity relationships is vital for the rational design of next-generation kinase inhibitors with improved selectivity and potency.
Experimental Protocols: A Guide to Practical Application
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key biochemical and cell-based assays.
In Vitro Biochemical Kinase Assay (Radiometric)
This protocol provides a framework for determining the IC50 value of an inhibitor against a purified kinase.
Caption: Workflow for a radiometric biochemical kinase assay.
Materials:
-
Purified kinase of interest (e.g., PKA, ROCK)
-
Kinase-specific substrate (e.g., Kemptide for PKA, MYPT1 for ROCK)
-
Isoquinolinesulfonamide inhibitor (e.g., HA-1004)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
ATP solution
-
Phosphoric acid
-
Phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a serial dilution of the isoquinolinesulfonamide inhibitor in the kinase reaction buffer.
-
In a reaction tube, combine the purified kinase and its substrate in the kinase reaction buffer.
-
Add the serially diluted inhibitor to the respective reaction tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the kinase-inhibitor mixture for 10-15 minutes at 30°C to allow for binding.[1]
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP.[1]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the papers using a scintillation counter.[1]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cell-Based Assay for PKA Activity: CREB Phosphorylation
This assay measures the inhibition of PKA in a cellular context by quantifying the phosphorylation of its downstream target, CREB.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
PKA activator (e.g., Forskolin)
-
Isoquinolinesulfonamide inhibitor (e.g., HA-1004, H-89)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the isoquinolinesulfonamide inhibitor for 1-2 hours.
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the protein lysates.
-
Probe the membrane with anti-phospho-CREB (Ser133) and anti-total CREB antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the extent of PKA inhibition.
Cell-Based Assay for ROCK Activity: Myosin Light Chain Phosphorylation
This method assesses ROCK activity in cells by measuring the phosphorylation of a key substrate, Myosin Light Chain (MLC).[5]
Materials:
-
Cell line with detectable ROCK activity (e.g., A7r5 smooth muscle cells)[6]
-
ROCK inhibitors (e.g., Fasudil, Y-27632)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) and anti-total MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment or ELISA-based detection kit[7]
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with a serial dilution of the ROCK inhibitor for a specified duration.
-
Lyse the cells and prepare protein extracts.
-
Measure the levels of phosphorylated MLC (at Thr18/Ser19) and total MLC using either Western blotting, as described for CREB, or a commercially available ELISA kit.[6][7]
-
Calculate the ratio of phosphorylated MLC to total MLC to determine the inhibitory effect of the compound on cellular ROCK activity.
In Vivo Considerations and Future Directions
While in vitro and cell-based assays are crucial for initial characterization, in vivo studies are necessary to evaluate the therapeutic potential of these inhibitors. Fasudil, for example, has been approved for clinical use in some countries for the treatment of cerebral vasospasm.[8] Studies have also compared the in vivo efficacy of Fasudil and Y-27632 in various models.[9] The future of isoquinolinesulfonamide-based inhibitors lies in the development of compounds with even greater selectivity and improved pharmacokinetic properties, enabling more precise therapeutic interventions with fewer off-target effects.
Conclusion
This compound and its fellow isoquinolinesulfonamide derivatives are powerful tools for probing the intricate world of kinase signaling. A comprehensive understanding of their comparative inhibitory profiles, grounded in solid experimental data, is paramount for their effective use. This guide provides the foundational knowledge and practical protocols to empower researchers to select the most appropriate inhibitor for their scientific questions and to generate high-quality, reproducible results.
References
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- Uehata, M., et al. (1997). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. J Pharmacol Exp Ther, 281(1), 273-80.
- Cross-reactivity profiling of HA-1004 against a kinase panel. (2025). BenchChem.
- 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc.
- Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc.
- Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-41.
- ROCK Cellular Phosphoryl
- Büyüköztürk, S., et al. (2003). Effects of the Rho-kinase inhibitors, Y-27632 and fasudil, on the corpus cavernosum from diabetic mice. European Journal of Pharmacology, 473(2-3), 247-51.
- Ishizaki, T., et al. (2000). Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases. Molecular Pharmacology, 57(5), 976-83.
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (2023). Frontiers in Pharmacology, 14, 1189311.
- Schröter, T., et al. (2008). Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105.
- Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
- Lee, J. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057.
- Riento, K., & Ridley, A. J. (2003). Rocks: multifunctional kinases in cell behaviour. Nature Reviews Molecular Cell Biology, 4(6), 446-56.
- Asano, T., et al. (1991). Differential Effects of Isoquinolinesulfonamide Protein Kinase Inhibitors on CA1 Responses in Hippocampal Slices. Neuroscience, 44(2), 361-70.
- Oh, S. K., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057.
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969378.
- How to monitor PKA activity by western blot? (2013).
- Assessing the Cellular Specificity of Isoquinoline-8-Sulfonamide-Based Kinase Inhibitors: A Compar
- Xu, R. M., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(14), 6308-12.
- CRE/CREB Reporter Kit (cAMP/PKA Signaling P
- cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. BPS Bioscience.
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969378.
- PKA activity assessment: activation of PKA was evaluated by assessing the level of p-CREB (Ser 133) and the total CREB. (2019).
- The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. (2023). PLoS One, 18(1), e0280879.
- The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. (2023). PLoS One, 18(1), e0280879.
- Asano, T., & Hidaka, H. (1987). A Post-Calcium Site of Action for HA1004, a Novel Vasculorelaxant. Journal of Pharmacology and Experimental Therapeutics, 241(3), 1013-20.
- DiPilato, L. M., et al. (2004). Imaging CREB Activation in Living Cells. Proceedings of the National Academy of Sciences, 101(45), 16033-8.
- Kinase Assay Kit. Sigma-Aldrich.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research.
- Elucidations on the Performance and Reversibility of Treatment with Hyaluronic Acid Based Dermal Fillers: In vivo and in vitro Approaches. (2022).
- Structure–activity relationship summary of tested compounds. (2021).
- Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). Antioxidants, 11(7), 1279.
- Lingor, P., et al. (2008). Rho kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Neurobiology of Disease, 31(3), 347-57.
- Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. (2022). European Journal of Medicinal Chemistry, 243, 114741.
- Structure-activity relationship of anticancer drug candidate quinones. (2021). Molecules, 26(11), 3236.
- Rho kinase inhibition by fasudil suppresses lipopolysaccharide-induced apoptosis of rat pulmonary microvascular endothelial cells via JNK and p38 MAPK pathway. (2018). International Journal of Molecular Medicine, 41(5), 2949-57.
- Ekins, S., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Current Pharmaceutical Design, 11(15), 1937-55.
- Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury. (2021). Journal of Neurochemistry, 158(4), 938-54.
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(3), 963-77.
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- 4. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
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Safety Operating Guide
Navigating the Disposal of HA-1004 Dihydrochloride: A Guide for the Research Professional
As researchers and scientists at the forefront of drug development, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemical entities we handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of HA-1004 Dihydrochloride, a valuable tool in cellular signaling research. By grounding our procedures in scientific integrity and regulatory awareness, we can ensure a safe and compliant laboratory environment.
Regulatory and Hazard Assessment: A Case for Prudent Handling
This compound is a cell-permeable protein kinase inhibitor, targeting Protein Kinase A (PKA), Protein Kinase C (PKC), and CaM Kinase II, among others.[1] Its utility in research is significant, but a complete, universally available Safety Data Sheet (SDS) with specific disposal instructions is not readily found. Notably, a product information page from Merck Millipore for this compound states that a safety data sheet is not required under the European Union's REACH regulation (EC) No. 1907/2006, as the substance is not classified as hazardous.
However, the absence of a mandatory SDS under one regulatory framework does not equate to an absence of all potential hazards. For many research chemicals, the full toxicological and environmental profiles are not yet fully understood. Therefore, a core principle of laboratory safety is to treat all research compounds with a degree of caution. General safety data sheets for other dihydrochloride salts and kinase inhibitors often indicate potential for skin and eye irritation.[2][3] Given its biological activity as a kinase inhibitor, indiscriminate disposal, such as drain disposal, is ill-advised as it could have unforeseen effects on aquatic life.
The Precautionary Principle in Action: In the absence of definitive hazard data, we will adopt a conservative approach, managing this compound as a chemical waste stream, thereby minimizing any potential for environmental or health impacts.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
-
Safety Goggles: To protect against splashes of solutions or airborne powder.
-
Nitrile Gloves: To prevent skin contact. It is good practice to inspect gloves for any tears or punctures before use.
-
Laboratory Coat: To protect clothing and skin from contamination.
Disposal Procedures: A Step-by-Step Guide
The proper disposal route for this compound depends on its form (solid or solution) and the materials it has contaminated.
Unused Solid this compound
For the disposal of expired or unwanted solid this compound:
-
Containerization: Ensure the chemical is in its original, clearly labeled container if possible. If not, transfer it to a new, sealable, and chemically compatible container.
-
Labeling: Label the container clearly as "Hazardous Waste" or "Chemical Waste for Disposal." The label should also include the full chemical name: "this compound."
-
Segregation: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[4]
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Solutions of this compound
Aqueous or solvent-based solutions of this compound should be disposed of as liquid chemical waste:
-
Collection: Collect all waste solutions in a dedicated, sealable, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., water, DMSO), and an approximate concentration.
-
Storage: Store the sealed container in the satellite accumulation area.
-
Disposal: Request a pickup from your institution's EHS for proper disposal. Do not pour solutions of this compound down the drain.
Contaminated Labware
Disposable items that have come into contact with this compound should be managed as solid chemical waste:
-
Collection: Place all contaminated items, such as pipette tips, microfuge tubes, and gloves, into a designated, clearly labeled waste bag or container.
-
Labeling: The container should be labeled "Solid Chemical Waste" and should specify that it contains materials contaminated with "this compound."
-
Disposal: Once the container is full, seal it and arrange for its collection by your institution's EHS.
Spill Management: A Swift and Safe Response
In the event of a small spill of this compound powder or solution:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: If not already wearing it, put on the appropriate PPE.
-
Containment: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.
-
Cleanup: Carefully sweep or wipe up the contained material, working from the outside in. Place all cleanup materials into a sealable bag or container.
-
Labeling and Disposal: Label the waste container as "Spill Debris with this compound" and dispose of it as solid chemical waste through your EHS department.
-
Decontamination: Decontaminate the spill area as described below.
Decontamination: Ensuring a Clean Workspace
After handling or in the event of a spill, all potentially contaminated surfaces and equipment should be decontaminated:
-
Wipe Down: Use a suitable laboratory disinfectant or a 70% ethanol solution to wipe down all affected surfaces, such as the lab bench and fume hood.
-
Equipment: For non-disposable equipment, rinse thoroughly with an appropriate solvent (if compatible) and then with water. Collect all rinsate as liquid chemical waste.
-
Dispose of Wipes: All wipes and cleaning materials should be disposed of as solid chemical waste contaminated with this compound.
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Unused Solid this compound | Collect in a labeled, sealed container for EHS pickup. | Label as "Hazardous Waste" with the full chemical name. |
| This compound Solutions | Collect in a labeled, sealed container for EHS pickup. | Do not dispose down the drain. Note the solvent and concentration on the label. |
| Contaminated Labware | Collect in a labeled solid waste container for EHS pickup. | Includes gloves, pipette tips, tubes, etc. |
| Spill Debris | Collect all cleanup materials in a labeled, sealed container for EHS pickup. | Label as "Spill Debris" with the chemical name. |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cayman Chemical. (2025, August 8). Safety Data Sheet.
- Merck Millipore. HA 1004, Dihydrochloride CAS 92564-34-6 | 371964.
- Tocris Bioscience. (2014). Safety.
- Carl ROTH. Safety Data Sheet: Histamine dihydrochloride.
- Merck Millipore. (2014, September 2). Catalogue No.: 371964 Product name: HA 1004, Dihydrochloride REACH Registration Number.
- Merck Millipore. (2014, September 3). Katalooginr.: 371964 Toote nimi: HA 1004, Dihydrochloride REACH registreerimisnumber.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling HA-1004 Dihydrochloride
As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of uncompromised safety. The handling of potent, biologically active small molecules like HA-1004 Dihydrochloride, a known inhibitor of PKA, PKC, and other kinases, demands a meticulous and informed approach to personal protection.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research. The primary routes of exposure for potent powdered compounds include inhalation, dermal contact, and accidental ingestion; therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended—it is essential.[4]
Hazard Identification and Risk Assessment: Understanding the Need for Caution
While a comprehensive toxicological profile for this compound may not be widely published, its classification as a kinase inhibitor necessitates that it be handled as a hazardous substance.[4] The potential for high biological activity at low concentrations means that even minute exposures could have unintended physiological effects. Safety data sheets for similar hazardous dihydrochloride compounds highlight risks such as skin and eye irritation, allergic reactions, and potential toxicity if swallowed, inhaled, or absorbed through the skin.[5][6][7] Therefore, we must adopt a conservative approach, assuming the compound is hazardous and implementing a robust PPE protocol to create a reliable barrier against exposure.[8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; each component serves a specific purpose in a multi-layered defense system. The equipment specified below is mandatory for all procedures involving this compound, particularly when handling the solid, powdered form.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[4][9] | Prevents skin absorption, a primary route of exposure. Double gloving provides redundancy; the outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the handler.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[4] | Protects skin and personal clothing from contamination by aerosolized powder or accidental splashes. Must be discarded as hazardous waste after use.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the powder or creating solutions.[4] | Protects against splashes and aerosolized particles. The combination of goggles and a face shield provides comprehensive protection for the eyes and face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[4] | Essential when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of fine particles.[4][8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[4] | Prevents the tracking of contaminants out of the laboratory and protects against accidental contamination of experiments. |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. This workflow outlines the essential stages of handling this compound from initial preparation to final use.
Preparation and Weighing of Solid Compound
-
Designate a Work Area: All handling of solid this compound must occur within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to contain any aerosolized particles.[8][10]
-
Don PPE: Before entering the designated area, don all required PPE as specified in the table above, ensuring the outer gloves overlap the cuffs of the gown.
-
Prepare the Surface: Line the work surface of the fume hood with a disposable, absorbent bench liner.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Weigh the desired amount of the compound carefully to minimize dust generation.
-
Cleanup: Following weighing, gently wipe the spatula and the surrounding area with a damp cloth to collect any residual powder. Dispose of the weigh boat, liner, and cleaning materials as solid hazardous waste.
Solution Preparation
-
Solubilization: Add the solvent (e.g., DMSO) directly to the vial containing the weighed compound.[1] Cap the vial securely before mixing.
-
Vortexing/Sonication: Mix the solution thoroughly until all solid is dissolved. Keep the vial capped during this process.
-
Aliquoting: If creating aliquots, perform all liquid transfers within the fume hood.
The following diagram illustrates the decision-making logic for selecting the appropriate level of respiratory protection.
Sources
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. This compound | PKA | PKC | Calcium Channel | TargetMol [targetmol.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gerpac.eu [gerpac.eu]
- 9. pogo.ca [pogo.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
